4-Chloro-3-ethoxy-2-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-ethoxy-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVBUBBCVRLCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275189 | |
| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-31-9 | |
| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-ethoxy-2-fluoroaniline
Introduction: The Significance of Polysubstituted Anilines in Modern Chemistry
Anilines, particularly those bearing multiple halogen and alkoxy substituents, represent a cornerstone of synthetic chemistry. Their unique electronic and structural properties make them invaluable precursors in the development of a wide array of functional molecules, from life-saving pharmaceuticals to advanced materials. The strategic placement of chloro, fluoro, and ethoxy groups on the aniline scaffold, as seen in 4-Chloro-3-ethoxy-2-fluoroaniline, provides a versatile platform for molecular design. The interplay of these substituents significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a sought-after intermediate for drug discovery professionals and materials scientists. This guide provides an in-depth, field-proven methodology for the synthesis of this important compound, emphasizing the causal relationships behind the experimental choices and ensuring a robust and reproducible protocol.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a four-step sequence, commencing with the commercially available 1-ethoxy-3-fluoro-2-nitrobenzene. This strategy is predicated on a logical progression of functional group transformations: reduction of the nitro group, protection of the resulting amine, regioselective chlorination, and final deprotection.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Synthesis of 3-Ethoxy-2-fluoroaniline via Reduction
The initial step involves the reduction of the nitro group in 1-ethoxy-3-fluoro-2-nitrobenzene. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions, which preserve the other functional groups on the aromatic ring.
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro compounds.[1] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure. The use of an alcoholic solvent like methanol or ethanol ensures good solubility of the starting material and the product.
| Parameter | Condition/Reagent | Purpose |
| Starting Material | 1-Ethoxy-3-fluoro-2-nitrobenzene | Commercially available precursor.[2][3] |
| Reagent | Hydrogen Gas (H₂) | The reducing agent. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Facilitates the reduction of the nitro group. |
| Solvent | Methanol or Ethanol | Solubilizes reactants and facilitates the reaction. |
| Temperature | Room Temperature | Mild conditions prevent side reactions. |
| Pressure | 1-4 atm | Sufficient for efficient hydrogenation. |
Experimental Protocol:
-
In a suitable hydrogenation vessel, dissolve 1-ethoxy-3-fluoro-2-nitrobenzene (1.0 eq) in methanol (15 mL per gram of substrate).
-
Carefully add 10% Pd/C (2-5 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge the system with nitrogen gas 3-5 times to remove any oxygen.
-
Introduce hydrogen gas to a pressure of 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude 3-ethoxy-2-fluoroaniline, which can often be used in the next step without further purification.
Step 2: Protection of the Amino Group via Acetylation
The amino group of 3-ethoxy-2-fluoroaniline is highly activating and can lead to multiple side reactions during the subsequent electrophilic chlorination. Therefore, it is crucial to protect it as an acetamide. This moderately deactivating group still directs ortho- and para-, but in a more controlled manner.[4]
Rationale: Acetic anhydride is a readily available and effective acetylating agent. The reaction can be carried out in pyridine, which acts as both a solvent and a base to neutralize the acetic acid byproduct.[5]
| Parameter | Condition/Reagent | Purpose |
| Starting Material | 3-Ethoxy-2-fluoroaniline | Product from the previous step. |
| Reagent | Acetic Anhydride (Ac₂O) | Acetylating agent. |
| Solvent/Base | Pyridine | Solubilizes reactants and neutralizes byproduct. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction. |
Experimental Protocol:
-
Dissolve 3-ethoxy-2-fluoroaniline (1.0 eq) in pyridine (5 mL per gram of aniline) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-ethoxy-2-fluorophenyl)acetamide.
Step 3: Regioselective Chlorination
This is the key step where the chlorine atom is introduced at the 4-position of the aromatic ring. The regioselectivity is governed by the directing effects of the substituents present. The powerful ortho-, para-directing acetamido and ethoxy groups work in concert to direct the incoming electrophile to the desired position.
Mechanistic Rationale: The acetamido group at position 1 and the ethoxy group at position 3 are both ortho-, para-directing. The position para to the strongly activating acetamido group (position 4) is highly favored. This position is also ortho to the ethoxy group, further enhancing its activation. N-Chlorosuccinimide (NCS) is an excellent source of electrophilic chlorine for activated aromatic systems.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. 1-Ethoxy-3-fluoro-2-nitrobenzene 95% | CAS: 1233952-97-0 | AChemBlock [achemblock.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isca.me [isca.me]
A Technical Guide to the Spectral Analysis of 4-Chloro-3-ethoxy-2-fluoroaniline
This in-depth technical guide provides a detailed analysis of the expected spectral data for 4-chloro-3-ethoxy-2-fluoroaniline, a substituted aniline of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous compounds and established principles of spectroscopic interpretation to provide a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of halogenated and alkoxy-substituted anilines.
Introduction to this compound
This compound is a polysubstituted aromatic amine. The unique arrangement of a chloro, ethoxy, and fluoro group, in addition to the amino group, on the benzene ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. Substituted anilines are pivotal building blocks in the synthesis of a wide range of biologically active molecules, including antimalarial and anticancer agents.[1] The electronic effects of the various substituents—the electron-donating amino and ethoxy groups, and the electron-withdrawing and inductively effecting chloro and fluoro groups—create a complex interplay that significantly influences the chemical environment of each atom and bond within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the ethoxy group protons. The chemical shifts are influenced by the electronic nature and position of the substituents.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H (H-5) | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz |
| Aromatic-H (H-6) | 6.6 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 1-2 Hz |
| -NH₂ | 3.5 - 4.5 | Broad singlet (s) | - |
| -OCH₂CH₃ | 3.9 - 4.2 | Quartet (q) | J(H-H) ≈ 7 Hz |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | J(H-H) ≈ 7 Hz |
Interpretation and Rationale:
-
Aromatic Protons: The two aromatic protons, H-5 and H-6, will be coupled to each other and will also exhibit coupling to the fluorine atom at the C-2 position. The fluorine atom will have a more significant through-bond coupling to the ortho proton (H-5) and a smaller meta coupling to H-6.
-
Amino Protons: The protons of the primary amine group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.
-
Ethoxy Group: The ethoxy group will present as a quartet for the methylene (-OCH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.
To further refine these predictions, computational NMR prediction tools can be employed. Websites like NMRDB.org offer free ¹H NMR prediction based on chemical structures.[2][3]
Workflow for ¹H NMR Prediction
Caption: Workflow for generating a predicted ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and two signals for the ethoxy group carbons. The chemical shifts are heavily influenced by the electronegativity of the directly attached substituents and resonance effects.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 140 - 145 |
| C-2 (-F) | 150 - 155 (doublet, ¹J(C-F) ≈ 240-250 Hz) |
| C-3 (-OEt) | 145 - 150 |
| C-4 (-Cl) | 120 - 125 |
| C-5 | 115 - 120 (doublet, ²J(C-F) ≈ 20-25 Hz) |
| C-6 | 110 - 115 (doublet, ³J(C-F) ≈ 5-10 Hz) |
| -OCH₂CH₃ | 65 - 70 |
| -OCH₂CH₃ | 14 - 16 |
Interpretation and Rationale:
-
Aromatic Carbons: The carbons directly attached to the electronegative fluorine (C-2) and oxygen (C-3) atoms will be significantly deshielded and appear at lower field. The carbon bearing the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will show smaller couplings to the fluorine atom.
-
Ethoxy Group Carbons: The chemical shifts for the ethoxy group carbons are standard for this functional group.
Predicted Infrared (IR) Spectral Data
The IR spectrum will display characteristic absorption bands for the N-H, C-H, C-O, C-N, C-F, and C-Cl bonds, as well as aromatic C=C stretching vibrations.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch | 2850 - 2980 | Medium |
| N-H bend (scissoring) | 1600 - 1650 | Medium to Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-O stretch (aryl-alkyl ether) | 1200 - 1275 (asymmetric), 1000-1050 (symmetric) | Strong |
| C-N stretch (aromatic amine) | 1250 - 1340 | Strong |
| C-F stretch | 1100 - 1400 | Strong |
| C-Cl stretch | 700 - 850 | Strong |
Interpretation and Rationale:
-
N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected due to asymmetric and symmetric vibrations.[4][5] A characteristic N-H bending (scissoring) vibration will also be present.[4]
-
C-O and C-N Stretching: The C-O stretch of the aryl-alkyl ether and the C-N stretch of the aromatic amine are expected to be strong and are useful diagnostic peaks.[4][5]
-
Carbon-Halogen Stretching: The C-F and C-Cl stretching vibrations will appear in the fingerprint region and will be strong due to the large dipole moment change during the vibration.
Logical Flow for IR Spectral Interpretation
Sources
Introduction: The Strategic Value of Polysubstituted Anilines
An In-Depth Technical Guide to the Characterization of 4-Chloro-3-ethoxy-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, halogenated anilines are foundational building blocks. The strategic incorporation of halogen atoms is a well-established method for modulating a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is a polysubstituted aromatic amine presenting a unique convergence of functional groups: a nucleophilic amine, a metabolically significant ethoxy group, and a strategic halogen pattern (chloro and fluoro) known to influence electronic properties and receptor interactions.
This guide provides a comprehensive technical framework for the synthesis, purification, and rigorous characterization of this compound. The methodologies detailed herein are designed to ensure the production of a well-characterized, high-purity compound suitable for downstream applications in pharmaceutical development, agrochemical synthesis, and materials research. The narrative emphasizes the causality behind experimental choices, providing a self-validating system for researchers aiming to synthesize and qualify this versatile intermediate.
Section 1: Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is paramount before its application in complex synthetic pathways. This compound is a solid at room temperature with the molecular formula C₈H₉ClFNO.[2]
| Property | Value | Source |
| CAS Number | 1323966-31-9 | [2] |
| Molecular Formula | C₈H₉ClFNO | [2] |
| Molecular Weight | 189.62 g/mol | [2] |
| Appearance | Solid (predicted) | General knowledge |
| Purity Specification | ≥95% | [2] |
Section 2: Synthesis and Purification Workflow
The synthesis of this compound typically proceeds via the reduction of its corresponding nitroaromatic precursor, a common and effective strategy for preparing anilines.[3] This approach ensures a high-yielding and clean conversion.
Synthetic Pathway: A Representative Protocol
The following protocol describes a standard hydrogenation reduction. The causality for choosing catalytic hydrogenation lies in its high efficiency and the generation of water as the only byproduct, simplifying purification.
Step 1: Reaction Setup
-
To a suitable pressure vessel, add the precursor, 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene (1.0 eq).
-
Add a suitable solvent, such as ethanol or ethyl acetate (approx. 10 mL per gram of substrate).
-
Carefully add a palladium-on-carbon catalyst (e.g., 10% Pd/C) at a loading of 1-2 mol%.
-
Seal the vessel.
Step 2: Hydrogenation
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Pressurize the vessel with hydrogen gas to approximately 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is consumed.
Step 3: Workup and Purification
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product of high purity.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Section 3: Comprehensive Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides orthogonal data, building a complete and trustworthy profile of the molecule.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecular framework.
-
Rationale for NMR: This technique maps the carbon-hydrogen framework and directly observes the fluorine environment, confirming the precise substitution pattern which is critical for predicting its chemical reactivity and biological interactions.
Predicted NMR Data (in CDCl₃):
| Technique | Predicted Chemical Shift (δ, ppm) and Multiplicity | Assignment |
|---|---|---|
| ¹H NMR | ~6.8-7.2 (m, 2H) | Aromatic protons (Ar-H) |
| ~4.1 (q, 2H) | Ethoxy methylene (-OCH₂CH₃) | |
| ~3.9 (br s, 2H) | Amine protons (-NH₂) | |
| ~1.4 (t, 3H) | Ethoxy methyl (-OCH₂CH₃) | |
| ¹³C NMR | ~145-155 (C-F, C-Cl) | Aromatic carbons attached to halogens |
| ~135-145 (C-N, C-O) | Aromatic carbons attached to N and O | |
| ~115-125 | Other aromatic carbons | |
| ~65 | Ethoxy methylene (-OCH₂) | |
| ~15 | Ethoxy methyl (-CH₃) |
| ¹⁹F NMR | ~(-120 to -140) | Single fluorine on the aromatic ring |
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
3.1.2. Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.
-
Rationale for MS: The technique provides definitive proof of the elemental composition via the exact mass. Furthermore, the isotopic pattern of chlorine provides a clear diagnostic signature, confirming its presence.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z 189.
-
Isotopic Peak (M+2)⁺: A peak at m/z 191, with an intensity approximately one-third of the molecular ion peak, which is characteristic of a single chlorine atom.[4]
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of an ethyl group (-29 Da), an ethoxy group (-45 Da), and potentially HCl (-36 Da).
Caption: Proposed fragmentation pathway for this compound.
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Rationale for IR: This method quickly confirms the presence of the amine (N-H stretch), the aromatic ring, and the ether linkage (C-O stretch), validating the gross structure of the compound.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2980 | C-H stretch | Aliphatic C-H (ethoxy) |
| 1580-1620 | C=C stretch | Aromatic Ring |
| 1200-1250 | C-O stretch | Aryl Ether (C-O-C) |
| 1000-1400 | C-F stretch | Carbon-Fluorine Bond |
| 700-850 | C-Cl stretch | Carbon-Chlorine Bond |
Chromatographic Purity Analysis
Chromatographic methods are the gold standard for quantifying the purity of a compound and detecting trace impurities.
-
Rationale for Chromatography: While spectroscopy confirms structure, chromatography quantifies purity. HPLC is the preferred method for its high resolution and suitability for non-volatile compounds like anilines, ensuring the material meets the stringent purity requirements (often >99%) for drug development.[5][6]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in mobile phase to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm filter prior to injection. |
Visualizing the Characterization Logic
Caption: Logic flow for the complete characterization of the target compound.
Section 4: Applications and Safety Considerations
Relevance in Drug Development
This compound is not merely an intermediate; it is a carefully designed building block. The aniline moiety is a privileged structure in medicinal chemistry, serving as a versatile handle for further functionalization. The specific substitution pattern is key:
-
Fluorine: The 2-fluoro substituent can induce favorable conformational biases and block metabolic oxidation at that position, enhancing drug stability.
-
Chlorine: The 4-chloro group increases lipophilicity, which can improve cell membrane permeability. It is a common feature in many approved drugs.[7]
-
Ethoxy Group: The 3-ethoxy group can participate in hydrogen bonding and also serves as a point for metabolic activity, which can be tuned to control the pharmacokinetic profile of a potential drug candidate.
This compound is an ideal starting material for synthesizing inhibitors of kinases, proteases, and other enzyme targets implicated in cancer, infectious diseases, and inflammatory disorders.[8]
Safety and Handling
As with all aniline derivatives, this compound should be handled with care. Based on data for structurally similar compounds like 4-chloro-3-fluoroaniline, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][11] All handling should be performed in a well-ventilated fume hood.
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
References
- Vertex AI Search. 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.
- Vertex AI Search. 4-Chloro-2-fluoroaniline - SAFETY DATA SHEET.
- Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1323966-31-9.
- Vertex AI Search. 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.
- Ossila. 4-Chloro-3-fluoroaniline | CAS 367-22-6.
- BenchChem. Historical Context and Significance of Halogenated Anilines in Chemical Research.
- BenchChem. Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
- BenchChem. Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- BenchChem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
- ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
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reduction of 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene
An In-Depth Technical Guide to the Selective Reduction of 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene
Abstract
The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. This guide provides a comprehensive technical overview of the methodologies for the to its corresponding aniline, 4-chloro-3-ethoxy-2-fluoroaniline. This transformation, while conceptually straightforward, presents a significant chemoselectivity challenge: the reduction of the nitro moiety without inducing hydrodehalogenation of the chloro-substituent or altering the fluoro and ethoxy groups. We will explore various reductive strategies, including catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation, offering field-proven insights into the rationale behind experimental design, protocol selection, and process optimization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this critical synthetic transformation.
Introduction: The Strategic Importance of this compound
Halogenated anilines are invaluable building blocks in medicinal chemistry and materials science.[1][2] The specific target of this reduction, this compound, incorporates a unique substitution pattern that can be leveraged to fine-tune the physicochemical properties of a target molecule. The presence of chloro, fluoro, and ethoxy groups offers multiple points for diversification and can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, robust and selective methods for its synthesis are of high importance.
The primary challenge lies in the inherent sensitivity of aryl halides, particularly aryl chlorides, to reductive cleavage (hydrodehalogenation) under certain hydrogenation conditions.[3][4] Therefore, the selection of a reduction methodology must be a carefully considered decision, balancing reactivity with the imperative to preserve the molecule's structural integrity.
Strategic Approaches to Selective Nitro Group Reduction
The reduction of an aromatic nitro group is a well-documented transformation, but the presence of other reducible or labile functional groups necessitates a nuanced approach.[5][6] The primary strategies can be broadly categorized as follows:
-
Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profiles.[3][6] However, the choice of catalyst and conditions is critical to avoid unwanted side reactions.
-
Metal-Mediated Reductions: Classic methods using metals like iron, tin, or zinc in acidic media are robust, scalable, and often exhibit excellent chemoselectivity.[5][7]
-
Transfer Hydrogenation: This technique uses a hydrogen donor molecule in the presence of a catalyst, often providing a milder and highly selective alternative to high-pressure hydrogenation.[8][9]
The following diagram illustrates the overall transformation discussed in this guide.
Caption: General reaction scheme for the reduction of the nitroaromatic starting material.
Comparative Analysis of Reduction Methodologies
The choice of a specific protocol depends on several factors, including available equipment, scale of the reaction, and the desired purity profile of the final product. The table below provides a comparative summary of the most viable methods for the selective .
| Methodology | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages | Selectivity Concern |
| Catalytic Hydrogenation | H₂, Raney Nickel[3] | 1-50 bar H₂, 25-80 °C, Ethanol/THF | High efficiency, clean, catalyst is reusable. | Requires specialized pressure equipment. | Low risk of dehalogenation compared to Pd/C.[3] |
| Catalytic Hydrogenation | H₂, Pd/C[3] | 1-50 bar H₂, 25-50 °C, Ethanol | Very efficient, common catalyst. | High risk of hydrodechlorination.[3][4] | High. Often leads to loss of the chloro substituent. |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl[10][11] | Reflux, Ethanol/Ethyl Acetate | Excellent chemoselectivity, tolerant of many functional groups, does not require pressure equipment.[12] | Stoichiometric amounts of metal salts produce significant waste, workup can be cumbersome.[11] | Excellent. Halogens are typically stable under these conditions. |
| Metal/Acid Reduction | Fe Powder, Acetic Acid[7][13] | 50-100 °C, Ethanol/Water | Inexpensive, robust, and effective.[13][14] | Can require harsh acidic conditions and large excess of iron. | Excellent. A classic method for selective nitro reduction.[7] |
| Transfer Hydrogenation | Formic Acid, Pd/C[9] | 80-100 °C, THF/Water | Avoids high-pressure H₂, often highly selective.[8] | Can be slower than direct hydrogenation. | Good. Generally lower risk of dehalogenation than direct H₂/Pd/C. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the selective . As with any chemical synthesis, small-scale trials are recommended to optimize conditions before proceeding to a larger scale.
Protocol 1: Reduction using Tin(II) Chloride (Stannous Chloride)
This method is highly reliable for achieving excellent chemoselectivity, preserving the halogen substituents on the aromatic ring.[5][12] The mechanism involves electron transfer from the Sn²⁺ salt, which is oxidized to Sn⁴⁺.[11]
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene (1.0 eq).
-
Solvent Addition: Add ethanol or ethyl acetate as the solvent (approx. 10-20 mL per gram of starting material).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the stirred solution.[12]
-
Expertise & Experience: Using a stoichiometric excess of the tin salt ensures the complete reduction of the nitro group.
-
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup & Quench:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This step neutralizes the acid and precipitates tin salts.[12]
-
Trustworthiness: Proper neutralization is critical. A persistent white precipitate of tin oxides/hydroxides will form.
-
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol is a viable alternative to Pd/C to minimize the risk of hydrodechlorination.[3] Raney Nickel is often less aggressive in cleaving C-Cl bonds compared to palladium.
Methodology:
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene (1.0 eq) dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Expertise & Experience: Raney Nickel is often supplied as a slurry in water or ethanol and is pyrophoric when dry. Handle with appropriate care.
-
-
Reaction: Seal the vessel, purge several times with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 3-5 bar or ~50 psi).
-
Execution: Begin vigorous stirring or shaking and heat to 40-60 °C if necessary. Monitor the reaction by observing hydrogen uptake.
-
Trustworthiness: The cessation of hydrogen uptake is a reliable indicator of reaction completion.
-
-
Workup & Filtration:
-
Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Expertise & Experience: It is crucial to keep the filter cake wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
Workflow and Decision Logic
The selection of an appropriate reduction method is a critical decision in the synthetic planning process. The following diagrams outline a general experimental workflow and a decision-making guide.
Caption: A generalized experimental workflow for a chemical reduction reaction.
Caption: Decision-making flowchart for selecting a suitable reduction methodology.
Conclusion
The to this compound is a synthetically valuable transformation that requires careful consideration of chemoselectivity. While standard catalytic hydrogenation with Pd/C poses a significant risk of dehalogenation, alternative methods provide robust and reliable solutions. Metal-mediated reductions using tin(II) chloride or iron powder in acidic media offer excellent selectivity and operational simplicity, making them highly suitable for various laboratory scales. For processes where metal waste is a concern and high-pressure equipment is available, catalytic hydrogenation with Raney Nickel is a superior alternative. By understanding the causal relationships between reagents, conditions, and outcomes, researchers can confidently select and execute a protocol that delivers the desired product with high fidelity and yield, paving the way for further discoveries in drug development and materials science.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Mondal, J., et al. (2018). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn²⁺ reduction. Retrieved from [Link]
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Crossley, D., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation of various substituted nitro aromatic compounds.... Retrieved from [Link]
-
PubMed Central. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Advanced Science. Retrieved from [Link]
- Google Patents. (n.d.).
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Introduction: The Strategic Value of Polysubstituted Anilines in Modern Chemistry
An In-Depth Technical Guide to 4-Chloro-3-ethoxy-2-fluoroaniline: Properties, Synthesis, and Applications Inferred from Key Structural Isomers
Halogenated and alkoxy-substituted anilines are foundational pillars in the edifice of modern medicinal and materials chemistry. These scaffolds serve as versatile intermediates, offering multiple points for chemical modification to fine-tune the steric, electronic, and pharmacokinetic properties of target molecules.[1] The strategic placement of chloro, fluoro, and ethoxy groups, as seen in this compound, creates a unique chemical entity with significant potential for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2]
This guide addresses the physical and chemical properties of this compound. Due to the limited availability of specific, published data for this exact compound (CAS No. 1323966-31-9), this document adopts a scientifically grounded approach by providing a comprehensive technical overview through the detailed analysis of its well-characterized structural isomers, primarily 4-Chloro-2-fluoroaniline and 4-Chloro-3-fluoroaniline . The principles governing the synthesis, reactivity, analysis, and biological application of these related compounds provide a robust and insightful framework for understanding and working with this compound.
Part 1: Physicochemical and Spectroscopic Profile
A molecule's identity and purity are established through its physical constants and spectroscopic signatures. While specific data for this compound is not widely published, we can infer its likely properties by examining its constituent parts and comparing them to its isomers. The addition of an ethoxy group in place of a hydrogen atom will predictably increase the molecular weight, boiling point, and lipophilicity compared to its simpler chloro-fluoro-aniline cousins.
Comparative Physicochemical Data of Key Isomers
The following table summarizes the known properties of key structural analogues, providing a baseline for estimating the characteristics of the title compound.
| Property | 4-Chloro-2-fluoroaniline | 4-Chloro-3-fluoroaniline | 4-Bromo-3-chloro-2-fluoroaniline | Inferred for this compound |
| CAS Number | 57946-56-2[3] | 367-22-6[4] | 115843-99-7[5] | 1323966-31-9 |
| Molecular Formula | C₆H₅ClFN[3] | C₆H₅ClFN[4] | C₆H₄BrClFN[5] | C₈H₉ClFNO |
| Molecular Weight | 145.56 g/mol [3] | 145.56 g/mol [4] | 224.46 g/mol [5] | 189.61 g/mol |
| Appearance | Light yellow to orange clear liquid[3][6] | White to pale yellow or light brown crystalline solid[2] | Light brown to brown solid[5] | Likely a liquid or low-melting solid |
| Boiling Point | 92 °C @ 2.3 mmHg[3] | 227-228 °C @ 760 mmHg[2] | 262.7 °C @ 760 mmHg[5] | Expected to be >230 °C @ 760 mmHg |
| Melting Point | Not Applicable | 42-44 °C[2] | 51-53 °C[5] | Likely between 20-50 °C |
| Density | ~1.31 g/mL | Not readily available | ~1.8 g/cm³[5] | Expected to be ~1.2-1.3 g/mL |
| Solubility | Slightly soluble in water[7] | Moderately soluble in water; soluble in ethanol, ether[2] | Not specified | Low water solubility; soluble in organic solvents |
Core Spectroscopic Signatures for Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation. The following principles are directly applicable to this compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will be complex due to the asymmetric substitution. Expect distinct aromatic proton signals with splitting patterns influenced by both fluorine and adjacent protons. Key signals will include a quartet and a triplet for the ethoxy group (-O-CH₂-CH₃) and a broad singlet for the amine protons (-NH₂).[8]
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbons attached to fluorine and chlorine will exhibit characteristic shifts and C-F coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic peaks corresponding to N-H stretching of the amine group (typically two bands around 3300-3500 cm⁻¹), C-H stretching in the aromatic and aliphatic regions, C=C aromatic ring stretching, and strong C-O, C-Cl, and C-F bond vibrations in the fingerprint region.[2][9]
-
Mass Spectrometry (MS): Electron Ionization (EI-MS) is a powerful tool for identifying this compound. A critical diagnostic feature is the molecular ion peak pattern resulting from chlorine's natural isotopic abundance (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10] This will produce a characteristic [M]⁺ and [M+2]⁺ peak pair, which is an unambiguous indicator of a monochlorinated compound.[10] Fragmentation pathways would likely involve the loss of the ethoxy group or halogen atoms.
Part 2: Synthesis and Reactivity
The construction of polysubstituted anilines frequently relies on the reduction of a corresponding nitroaromatic precursor, a robust and high-yielding strategy. This approach is favored due to the wide availability of substituted nitrobenzenes and the efficiency of the nitro group reduction.
Generalized Synthetic Workflow
The synthesis of a target aniline like this compound would logically proceed from a corresponding nitrobenzene derivative. The workflow involves introducing the substituents onto the benzene ring, followed by the critical reduction step.
Caption: Generalized workflow for the synthesis of substituted anilines.
Exemplary Protocol: Synthesis of 4-Chloro-2-fluoroaniline via Hydrolysis
This protocol details the synthesis of a related isomer, demonstrating a common laboratory procedure that can be adapted. The choice of a hydrolysis reaction from an acetanilide precursor is an alternative to nitro-group reduction and showcases another key transformation in aniline chemistry.
Source: Adapted from PrepChem.[11]
Objective: To synthesize 4-chloro-2-fluoroaniline by hydrolyzing 4-chloro-2-fluoroacetanilide.
Materials:
-
4-chloro-2-fluoroacetanilide (155 g, 0.83 mole)
-
Ethanol (400 ml)
-
Sodium hydroxide (72.0 g, 1.8 moles)
-
Deionized water (100 ml)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 155 g of 4-chloro-2-fluoroacetanilide in 400 ml of ethanol with stirring.
-
Addition of Base: Prepare a solution of 72.0 g of sodium hydroxide in 100 ml of water. Add this solution dropwise to the stirred ethanolic solution of the acetanilide.
-
Reflux: Upon completion of the addition, heat the reaction mixture to reflux and maintain for three hours. The purpose of reflux is to accelerate the hydrolysis of the amide bond by providing sustained thermal energy.
-
Workup - Extraction: Cool the reaction mixture to ambient temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Repeat the extraction to ensure complete recovery of the product from the aqueous layer.
-
Workup - Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to remove the diethyl ether, yielding a residual oil.
-
Purification: Purify the crude oil by distillation under reduced pressure to yield the final product, 4-chloro-2-fluoroaniline.
Part 3: Applications in Research and Drug Development
The inclusion of halogen and alkoxy groups is a time-tested strategy in drug design to enhance a molecule's therapeutic profile.[12] Chlorine and fluorine, in particular, can modulate lipophilicity, improve metabolic stability, and form crucial halogen bonds with protein targets, thereby increasing binding affinity and potency.[1][13]
Role as a Pharmaceutical Intermediate
Substituted anilines like this compound are key building blocks for a range of active pharmaceutical ingredients (APIs). The aniline nitrogen provides a nucleophilic handle for building more complex structures, while the substituted aromatic ring forms the core of the final drug molecule.
-
Anticancer Agents: Many modern tyrosine kinase inhibitors (TKIs) used in oncology feature a substituted aniline core. For instance, the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, utilizes 3-chloro-4-fluoroaniline to construct its quinazoline core.[2]
-
Antiviral and Antimalarial Drugs: The chloro-fluoro-aniline scaffold is found in various piperidine and quinazoline derivatives investigated for antiviral and antimalarial activity.[14] The halogens are often crucial for the drug's potency.[14]
-
Agrochemicals: Beyond pharmaceuticals, these intermediates are used to develop potent herbicides and pesticides, where the specific substitution pattern dictates the biological activity against target pests.[15]
Caption: Role of a substituted aniline in the synthesis and action of Gefitinib.
Part 4: Analytical Methodologies
Reliable analytical methods are required to confirm the identity, purity, and concentration of chemical intermediates. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of non-volatile compounds like substituted anilines.
Protocol: HPLC Analysis of Chloro-Fluoro-Aniline Metabolites
This protocol is based on a method developed for monitoring exposure to 3-chloro-4-fluoroaniline by detecting its urinary metabolite. The principles of separation and detection are directly applicable to the analysis of the parent compound.
Source: Adapted from Jones K, et al. (1990).[16]
Objective: To quantify a chloro-fluoro-aniline derivative using HPLC with electrochemical detection.
Instrumentation & Reagents:
-
HPLC system with a pump, injector, and electrochemical detector.
-
Reverse-phase C18 column.
-
Mobile phase: A suitable mixture of buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile or methanol).
-
Analyte standard solutions of known concentrations.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the aniline standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution. If analyzing a complex matrix (e.g., urine), perform a sample clean-up and extraction step.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the flow rate (e.g., 1.0 mL/min).
-
Detector Setup: Set the potential of the electrochemical detector to an optimized value that provides the best signal-to-noise ratio for the aniline compound. This detection method is highly sensitive for compounds that can be oxidized or reduced.
-
Analysis: Inject a fixed volume (e.g., 20 µL) of each calibration standard, followed by the unknown samples.
-
Quantification: Record the peak area or height for each injection. Construct a calibration curve by plotting the detector response against the concentration of the standards. Determine the concentration of the unknown samples by interpolating their response from the calibration curve. This self-validating system ensures accuracy by bracketing samples with known standards.
Part 5: Safety, Handling, and Storage
Given the toxicological profile of related chloro-anilines, this compound must be handled with appropriate caution. The information below is derived from the safety data sheets of its close isomers and represents best practices.
Hazard Summary: This class of compounds is generally considered hazardous.[4]
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7]
-
Irritation: Causes skin and serious eye irritation.[7][17] May cause respiratory tract irritation.[7]
| GHS Hazard Statements (Representative for Isomers) |
| H302: Harmful if swallowed[4] |
| H311 + H312: Toxic/Harmful in contact with skin[4][7] |
| H331 + H332: Toxic/Harmful if inhaled[4][7] |
| H315: Causes skin irritation[4] |
| H319: Causes serious eye irritation[4] |
| H335: May cause respiratory irritation[4] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6][18] Ensure eyewash stations and safety showers are readily accessible.[17][18]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][18]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[18]
-
Respiratory Protection: If ventilation is inadequate or if working with powders, use a NIOSH/MSHA-approved respirator.[6][18]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][18]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2011).
- Sigma-Aldrich. (2026).
- Chem-Impex. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved January 19, 2026.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved January 19, 2026.
-
PubChem. (n.d.). 4-Chloro-3-fluoroaniline. Retrieved January 19, 2026, from [Link]
- Fisher Scientific. (2011).
-
PubChem. (n.d.). 4-(3-Chloro-2-fluorophenoxy)-2-ethoxyaniline. Retrieved January 19, 2026, from [Link]
- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis. Retrieved January 19, 2026.
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. Retrieved January 19, 2026.
- BLD Pharm. (n.d.). 367-22-6 | 4-Chloro-3-fluoroaniline. Retrieved January 19, 2026.
- Benchchem. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 19, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
PubChem. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved January 19, 2026, from [Link]
- Benchchem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved January 19, 2026.
- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 19, 2026.
- Benchchem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Retrieved January 19, 2026.
- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 19, 2026.
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solubility of 4-Chloro-3-ethoxy-2-fluoroaniline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-3-ethoxy-2-fluoroaniline in Organic Solvents
Abstract
This compound is a substituted aromatic amine with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. A comprehensive understanding of its solubility in various organic solvents is fundamental to its application, directly impacting process development, reaction optimization, purification strategies, and formulation. This technical guide provides a deep dive into the solubility characteristics of this compound from a first-principles perspective. It elucidates the physicochemical properties of the molecule, explores the theoretical underpinnings of its solubility based on intermolecular forces, and presents a predictive solubility profile across different solvent classes. Crucially, this document provides a detailed, field-proven experimental protocol for researchers to determine precise solubility data in their own laboratory settings. Safety and handling protocols are also addressed to ensure best practices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Physicochemical Profile of this compound
The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound (C₈H₉ClFNO) is a complex molecule whose overall polarity and capacity for intermolecular interactions are a composite of its constituent functional groups.
-
Aromatic Amine Core: The primary amine (-NH₂) attached to the benzene ring is the most influential group. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This group imparts basicity and is a primary driver of solubility in protic and polar solvents.[1][2]
-
Halogen Substituents: The chloro (-Cl) and fluoro (-F) groups are electronegative, creating significant dipole moments within the C-Cl and C-F bonds. These dipoles contribute to the molecule's overall polarity and its ability to engage in dipole-dipole interactions with polar solvents.
-
Ethoxy Group: The ethoxy (-OCH₂CH₃) group adds a degree of steric bulk. The oxygen atom can act as a hydrogen bond acceptor, while the ethyl chain introduces a non-polar, hydrophobic character.
-
Aromatic Ring: The benzene ring itself is non-polar and will interact favorably with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale / Comment |
| Molecular Weight | 189.61 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid (crystals or powder) at room temperature.[5] | Similar substituted anilines are solids.[5] |
| Polarity | Polar | The combination of amine, ethoxy, and halogen functional groups creates a significant net dipole moment. |
| Hydrogen Bonding | Donor and Acceptor | The -NH₂ group is a primary site for hydrogen bonding. The oxygen of the ethoxy group is a hydrogen bond acceptor. |
| Water Solubility | Low to Slight | The presence of the aromatic ring and halogen/ethoxy substituents increases hydrophobicity, likely limiting water solubility despite the polar amine group.[6][7][8] |
Theoretical Framework for Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[9] Dissolution is a thermodynamic process driven by the change in Gibbs free energy, which is favorable when the new interactions between solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions.
Caption: Energy balance in the dissolution process.
For this compound, the key interactions governing its solubility are:
-
Hydrogen Bonding: This is the strongest intermolecular force. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents.
-
Dipole-Dipole Interactions: The molecule's polarity makes it amenable to dissolution in polar aprotic solvents (e.g., acetone, ethyl acetate) that also possess strong dipoles.
-
Van der Waals Forces (London Dispersion Forces): These are weaker, non-specific interactions that will be the primary mechanism for solubility in non-polar solvents (e.g., hexane, toluene). The large aromatic ring contributes significantly to these forces.
Predicted Solubility Profile in Common Organic Solvents
Based on the theoretical principles, a qualitative solubility profile can be predicted. Researchers should use this as a starting point and confirm with experimental data.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Solute-Solvent Interaction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the amine and ethoxy groups is the dominant, highly favorable interaction. |
| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent. |
| Non-Polar | Hexane, Cyclohexane, Toluene | Low | Solubility is limited and relies on weaker van der Waals forces between the aromatic ring and the solvent. The polar groups hinder dissolution.[2] |
Generally, all amines are soluble in organic solvents like diethyl ether or dichloromethane.[1] The aromaticity of the amine and the chosen solvent plays a role, with aromatic amines being more soluble in aromatic solvents.[10]
Gold-Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method
To obtain accurate, quantitative solubility data, the equilibrium shake-flask method is the universally recognized gold standard.[11][12] It measures the thermodynamic equilibrium solubility of a compound at a given temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Materials and Equipment
-
This compound (high purity solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks with screw caps
-
Thermostatic orbital shaker or temperature-controlled water bath
-
Centrifuge with appropriate tubes
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[11][13] It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[11]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, either centrifuge the vials at high speed or filter the supernatant through a syringe filter chemically compatible with the solvent.[12] This step is critical to prevent suspended microparticles from artificially inflating the measured concentration.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is common.
-
Quantitative Analysis: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the analyte in the same solvent is required for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final solubility in standard units such as mg/mL or mol/L. A minimum of three replicate determinations is recommended for statistical validity.[11]
Safety, Handling, and Storage
Substituted anilines, as a class, require careful handling due to potential toxicity. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 4-chloro-3-fluoroaniline and 4-chloro-2-fluoroaniline provide essential guidance.[5][6][14][15]
-
Hazards: These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[6][14] They can cause skin and serious eye irritation, and may cause respiratory irritation.[6][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound is expected to be stable under recommended storage conditions.[5]
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a robust understanding of its behavior can be derived from fundamental chemical principles. The molecule's structure, rich with polar functional groups, suggests high solubility in polar protic and aprotic organic solvents, with limited solubility in non-polar media. This guide provides the theoretical framework for making informed solvent choices and, more importantly, equips researchers with the authoritative shake-flask methodology to generate precise, reliable solubility data tailored to their specific experimental conditions. Adherence to the outlined safety protocols is paramount when handling this and related chemical compounds.
References
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Chemsrc. 4-Chloro-3-fluoroaniline | CAS#:367-22-6. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]
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MDPI. Summary of solubility measurement protocols of each company before harmonization. Available from: [Link]
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PubChem. 4-Chloro-3-fluoroaniline | C6H5ClFN | CID 2736511. Available from: [Link]
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Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]
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Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Available from: [Link]
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ResearchGate. Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Available from: [Link]
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University of Alberta. Solubility of Benzene in Aqueous Solutions of Monoethanolamine. Available from: [Link]
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A Technical Guide to the Safe Handling of 4-Chloro-3-ethoxy-2-fluoroaniline for Research and Development
Disclaimer: The following guide is based on a comprehensive analysis of safety data for structurally analogous compounds due to the limited availability of specific safety and toxicological information for 4-Chloro-3-ethoxy-2-fluoroaniline. The principles of chemical safety dictate that in the absence of specific data, a substance should be handled with the precautions appropriate for its most hazardous structural analogs. The information herein is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough in-house risk assessment and adherence to all applicable local, state, and federal regulations.
Introduction: A Proactive Approach to the Safety of a Novel Anilino-Compound
This guide synthesizes the known hazards of closely related chloro-, fluoro-, and ethoxy-substituted anilines to provide a robust framework for the safe handling of this specific molecule. The underlying principle of this guide is to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its analogs.
Hazard Identification and GHS Classification: An Evidence-Based Postulation
Based on the Globally Harmonized System (GHS) classifications of analogous compounds such as 4-chloro-3-fluoroaniline and 4-chloro-2-fluoroaniline, this compound should be presumptively classified as hazardous.[1][2][3][4]
Postulated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][4] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Key Mechanistic Insights:
-
Aniline Toxicity: Anilines as a class are known to be absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be fatal.[2] The onset of symptoms may be delayed for several hours.[2]
-
Halogenation and Toxicity: The presence of chlorine and fluorine atoms on the aniline ring can significantly influence the compound's reactivity and toxicological profile. Halogenation can enhance skin absorption and may contribute to the persistence of the compound in biological systems.
Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A stringent, multi-layered approach to exposure control is mandatory when handling this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[1]
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use and changed frequently.[1][5] | To prevent skin contact, which is a primary route of exposure for anilines.[6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[5] | To protect against splashes and airborne particles that can cause serious eye irritation.[7] |
| Skin and Body Protection | A laboratory coat must be worn to prevent contamination of personal clothing.[5] For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons and sleeves should be considered. | To provide a barrier against accidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.[3] | To prevent inhalation of dust or vapors, a significant route of potential exposure. |
DOT Graph: PPE Selection Logic
Caption: PPE selection based on exposure routes for this compound.
Handling and Storage Procedures: Ensuring Chemical Integrity and Safety
Proper handling and storage are crucial to prevent accidental exposure and maintain the stability of the compound.
Handling Protocol
-
Designated Area: Establish a designated area for working with this compound. This area should be clearly marked.[8]
-
Pre-Operational Checks: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Dispensing: When handling the solid, avoid creating dust. Use appropriate tools for transferring the material.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[9]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]
Storage Conditions
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
-
Security: Store in a locked cabinet or a restricted access area.[1]
First Aid and Emergency Procedures: A Rapid and Informed Response
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Note to Physician: Treat symptomatically. Be alert for signs of methemoglobinemia, which may be delayed.[2]
Accidental Release Measures
-
Small Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[2]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect it for disposal.
-
Ventilation: Ensure adequate ventilation in the area of the spill.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][11]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride, and hydrogen fluoride may be generated.[9][10]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][10]
DOT Graph: Emergency Response Workflow
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electrophilic aromatic substitution of 4-Chloro-3-ethoxy-2-fluoroaniline
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Chloro-3-ethoxy-2-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Senior Application Scientist's Perspective
In the landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of innovation. The molecule this compound is not merely a collection of atoms; it is a canvas of competing electronic and steric influences. Understanding how to selectively introduce new functionalities onto this ring is a challenge that requires a deep, mechanistic understanding rather than a simple recitation of reaction conditions. This guide is structured to provide not just the "how," but the fundamental "why" behind the regiochemical outcomes of its electrophilic aromatic substitution. We will dissect the interplay of the substituents to build a predictive model for its reactivity, supported by robust, field-tested protocols.
Core Principles: Reactivity Profile of this compound
Electrophilic aromatic substitution (SEAr) is an organic reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The feasibility and regioselectivity of this reaction are profoundly dictated by the substituent groups already present on the ring. These groups can be classified as either activating or deactivating, and as ortho, para-directors or meta-directors.[2][3][4]
In the case of this compound, we must analyze the cumulative effect of four distinct groups:
-
Amino (-NH₂): This is one of the most powerful activating groups.[5][6] The nitrogen's lone pair of electrons strongly donates into the aromatic π-system via resonance (+M effect), significantly increasing the ring's nucleophilicity. This donation stabilizes the cationic intermediate (the arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions.[1][7] Therefore, the amino group is a potent ortho, para-director.
-
Ethoxy (-OCH₂CH₃): The oxygen atom's lone pairs also donate electron density into the ring through resonance, making the ethoxy group a strong activator and an ortho, para-director.[8] While activating, its effect is generally considered less powerful than the amino group.
-
Fluoro (-F) and Chloro (-Cl): Halogens present a unique case. Due to their high electronegativity, they withdraw electron density inductively (-I effect), which deactivates the ring compared to benzene.[2] However, they possess lone pairs that can be donated through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[4][8] Between the two effects, induction is dominant, making halogens deactivating ortho, para-directors.[2]
Predicting the Site of Substitution: A Consensus Model
When multiple substituents are present, the directing effect is determined by a consensus of their influences. The most potent activating group typically controls the regiochemistry.
-
Identify the Strongest Activator: The amino (-NH₂) group is the most powerful activating substituent on the ring. Its directing effect will be the primary determinant of the substitution position.
-
Locate Directed Positions: The -NH₂ group at C1 directs incoming electrophiles to the ortho positions (C2, C6) and the para position (C4).
-
Assess Availability and Steric Hindrance:
-
The C2 position is blocked by a fluoro group.
-
The C4 position is blocked by a chloro group.
-
The C6 position is sterically hindered by the adjacent amino group (C1) and the ethoxy group (C3).
-
The C5 position is para to the strongly activating ethoxy group and, more importantly, it is meta to the deactivating fluoro and chloro groups, but it is also ortho to the chloro group and para to the fluoro group.
-
Let's re-evaluate from the perspective of the two available positions, C5 and C6:
-
Attack at C5: This position is para to the C2-fluoro group, ortho to the C4-chloro group, meta to the C3-ethoxy group, and meta to the C1-amino group.
-
Attack at C6: This position is ortho to the C1-amino group and ortho to the C2-fluoro group.
Given the powerful activating nature of the amino and ethoxy groups, the positions ortho and para to them will have the highest electron density. The C6 position is ortho to the strongly activating amino group. The C5 position is not directly ortho or para to the amino group. However, considering the cumulative resonance effects, the C6 position, being ortho to the most powerful activating group (-NH2), is the most electronically enriched and thus the most likely site of electrophilic attack, provided steric hindrance is not prohibitive.
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Methodological & Application
The Strategic Utility of 4-Chloro-3-ethoxy-2-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Uniquely Substituted Aniline for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of small molecule kinase inhibitors remains a cornerstone of targeted cancer therapy. The nuanced interplay of substituents on a core scaffold can dramatically influence a drug candidate's potency, selectivity, and pharmacokinetic profile. Within this context, 4-Chloro-3-ethoxy-2-fluoroaniline emerges as a highly valuable and strategically functionalized building block. Its unique substitution pattern—a chlorine atom para to the amino group, and ortho-positioned ethoxy and fluorine substituents—offers a confluence of electronic and steric properties that are particularly advantageous in the synthesis of potent kinase inhibitors, most notably those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR).
This application note provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in organic synthesis. We will explore its pivotal role as a precursor to sophisticated heterocyclic scaffolds, with a particular focus on the synthesis of quinoline-based urea derivatives, a motif central to the mechanism of action of several approved anti-cancer drugs. The causality behind experimental choices, detailed protocols, and mechanistic insights will be provided to ensure both scientific integrity and practical applicability.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClFNO | Inferred |
| Molecular Weight | 189.62 g/mol | Inferred |
| Appearance | Expected to be a solid or liquid at room temperature | Inferred from related compounds |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from related compounds |
Safety and Handling:
General Precautions:
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Respiratory Protection: If handling as a powder or if aerosols are generated, use a NIOSH-approved respirator.[1]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] In case of eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move the person to fresh air.[1] If swallowed, seek immediate medical attention.[1]
Application in the Synthesis of Tivozanib Analogues: A Case Study
The potent and selective VEGFR tyrosine kinase inhibitor, Tivozanib (N-{2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl}-N'-(5-methyl-3-isoxazolyl)urea), serves as an exemplary case study to illustrate the synthetic utility of this compound.[5] The core of Tivozanib features a substituted aniline linked to a quinoline moiety via an ether bond and to an isoxazole group through a urea linkage. The specific substitution pattern of the aniline is critical for the drug's activity. By replacing the hydroxyl group in the Tivozanib precursor with the ethoxy group of our title compound, novel analogues with potentially altered pharmacokinetic properties can be synthesized.
Logical Framework for Synthesis
The synthesis of a Tivozanib analogue using this compound can be envisioned through a convergent synthetic strategy. This involves the preparation of two key intermediates: the substituted aniline and a reactive quinoline derivative, which are then coupled, followed by the installation of the urea moiety.
Caption: Synthetic workflow for a Tivozanib analogue.
Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous compounds and are provided as a guide for researchers. Optimization of reaction conditions may be necessary.
PART 1: Synthesis of the Key Quinoline Intermediate
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
This protocol details the chlorination of the corresponding quinolinol.
Materials:
-
6,7-Dimethoxyquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
Procedure:
-
To a stirred suspension of 6,7-dimethoxyquinolin-4-ol (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-chloro-6,7-dimethoxyquinoline.
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): A common and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides.
-
Toluene: An inert solvent with a suitable boiling point for this reaction.
-
Quenching on ice and neutralization: Necessary to decompose excess POCl₃ and neutralize the acidic reaction mixture safely.
PART 2: Coupling and Urea Formation
Protocol 2: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-chloro-3-ethoxyphenyl)-N'-(5-methylisoxazol-3-yl)urea (Tivozanib Analogue)
This protocol outlines the nucleophilic aromatic substitution followed by urea formation.
Materials:
-
This compound
-
4-Chloro-6,7-dimethoxyquinoline
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Phenyl chloroformate or Triphosgene
-
3-Amino-5-methylisoxazole
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step A: Nucleophilic Aromatic Substitution
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.
-
To this mixture, add a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the intermediate amine.
Causality of Experimental Choices:
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base used to deprotonate the aniline, forming a more nucleophilic anilide anion for the SNAr reaction. The fluorine ortho to the amine group enhances the acidity of the N-H bond, facilitating deprotonation.
-
Anhydrous DMF: A polar aprotic solvent that is suitable for SNAr reactions.
-
Heating: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Step B: Urea Formation
-
In a separate flame-dried flask under an inert atmosphere, dissolve the intermediate amine from Step A (1.0 eq) in anhydrous DCM or THF.
-
Add a base such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add a solution of phenyl chloroformate (1.1 eq) or triphosgene (0.4 eq) in the same solvent dropwise. Stir at 0 °C for 1 hour.
-
To this activated intermediate, add 3-amino-5-methylisoxazole (1.2 eq) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final Tivozanib analogue.
Causality of Experimental Choices:
-
Phenyl chloroformate or Triphosgene: Reagents used to form a reactive intermediate (carbamate or isocyanate in situ) from the aniline, which then reacts with the second amine to form the urea linkage.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction.
Caption: Step-by-step experimental workflow.
Conclusion
This compound represents a sophisticated and highly valuable building block for the synthesis of advanced kinase inhibitors. Its unique substitution pattern provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. The protocols and rationale provided in this application note offer a solid foundation for the use of this versatile intermediate in the discovery and development of novel therapeutics, particularly in the realm of VEGFR inhibitors and other targeted anti-cancer agents. The strategic incorporation of this aniline derivative can lead to the generation of new chemical entities with improved efficacy and pharmacokinetic profiles.
References
- Fisher Scientific. (2011). Safety Data Sheet: 4-Chloro-2-fluoroaniline. [Link to a representative SDS for a similar compound, as a direct one is unavailable]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
- BenchChem. (2025). Application Notes and Protocols: 4-Fluoroaniline in the Synthesis of Kinase Inhibitors.
- Sigma-Aldrich. (2026). Safety Data Sheet.
- Fisher Scientific. (2011). Safety Data Sheet.
- Pavić, K., et al. (n.d.). Chloroquine Urea Derivatives: Synthesis and Antitumor Activity in Vitro. Acta Pharmaceutica.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
- BenchChem. (2025). The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols.
- Google Patents. (n.d.).
- Wei, Y., et al. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Future Medicinal Chemistry.
- Thakur, G. S., et al. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). European Journal of Medicinal Chemistry.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (2019). European Journal of Medicinal Chemistry.
-
Discovery of new VEGFR-2 inhibitors based on bis([1][2]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
- Liu, M., et al. (n.d.). Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).
- Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry.
- Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). Current Topics in Medicinal Chemistry.
- Google Patents. (n.d.). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).
- TIVOZANIB. (n.d.). gsrs.
- Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- PubChem. (n.d.). Tivozanib.
- Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (n.d.). Molecules.
- 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
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Application Notes and Protocols: 4-Chloro-3-ethoxy-2-fluoroaniline as a Pivotal Building Block in Medicinal Chemistry
Abstract
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for a multitude of therapeutic agents.[1][2] This technical guide focuses on the strategic application of 4-Chloro-3-ethoxy-2-fluoroaniline, a highly functionalized building block, in the synthesis of targeted therapeutics, with a particular emphasis on kinase inhibitors. We provide a detailed, field-proven synthetic protocol for the aniline itself, based on established chemical principles, and delineate its subsequent elaboration into a key precursor for potent inhibitors of receptor tyrosine kinases such as c-Kit and PDGFRα. The protocols are designed to be self-validating, with in-depth explanations of the causality behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced intermediate in their discovery programs.
Introduction: The Strategic Value of Polysubstituted Anilines in Drug Discovery
The aniline moiety is a privileged structure in drug discovery, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[2][3] However, the aniline scaffold is not without its challenges; metabolic instability and potential off-target toxicities are significant concerns that must be addressed during lead optimization.[4][5][6]
The strategic introduction of multiple substituents onto the aniline ring is a powerful approach to mitigate these liabilities while fine-tuning the pharmacological profile of a drug candidate. Halogenation, in particular, is a well-established strategy to modulate lipophilicity, metabolic stability, and binding affinity.[7][8] The subject of this guide, this compound, is a prime example of a meticulously designed building block. The specific arrangement of its substituents offers several advantages:
-
2-Fluoro Group: The ortho-fluoro substituent can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity and overall basicity. It can also participate in favorable orthogonal interactions within a protein's binding pocket.
-
3-Ethoxy Group: This group can probe deeper into hydrophobic pockets of the target protein, potentially enhancing binding affinity and selectivity.
-
4-Chloro Group: The para-chloro substituent provides an additional point of interaction and can significantly influence the molecule's overall electronic properties and metabolic stability.
This unique combination of features makes this compound an exceptionally valuable intermediate for the synthesis of complex, targeted therapies, most notably inhibitors of the c-Kit and PDGFRα kinases, which are implicated in the pathogenesis of Gastrointestinal Stromal Tumors (GISTs).[4][9]
Synthesis of this compound: A Representative Protocol
While numerous methods exist for the synthesis of halogenated anilines, a common and scalable strategy involves the regioselective chlorination of a suitable precursor.[1] The following protocol is a robust, three-step "protection-chlorination-deprotection" sequence, adapted from established methodologies for structurally similar anilines, ensuring high purity and yield.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Acetylation (Protection) of 2-Fluoro-3-ethoxyaniline
-
Rationale: The amino group of the starting material is protected as an acetamide to prevent side reactions during the subsequent electrophilic chlorination step. The acetamide group is an ortho-, para-director, but the steric hindrance from the ethoxy and fluoro groups will favor chlorination at the para position.
-
Procedure:
-
Dissolve 2-fluoro-3-ethoxyaniline (1.0 eq) in dichloromethane (DCM, ~5 mL/g) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq), followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluoro-3-ethoxyphenyl)acetamide.
-
Step 2: Regioselective Chlorination
-
Rationale: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine. Acetic acid is used as the solvent as it facilitates the reaction without promoting unwanted side reactions.
-
Procedure:
-
Dissolve the N-(2-fluoro-3-ethoxyphenyl)acetamide (1.0 eq) from the previous step in glacial acetic acid (~10 mL/g).
-
Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-chloro-2-fluoro-3-ethoxyphenyl)acetamide.
-
Step 3: Hydrolysis (Deprotection)
-
Rationale: The acetyl protecting group is removed under acidic conditions to regenerate the free aniline.
-
Procedure:
-
Suspend the N-(4-chloro-2-fluoro-3-ethoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).
-
Heat the mixture to reflux (approximately 80-90 °C) for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Application in Kinase Inhibitor Synthesis: The Case of Picotinib
This compound is a key building block for the synthesis of Picotinib, a potent and selective inhibitor of the c-Kit and PDGFRα receptor tyrosine kinases. The primary synthetic step involving this aniline is a nucleophilic aromatic substitution (SNAr) reaction with a 4-chloropyrimidine derivative.
Reaction Scheme: Synthesis of a Picotinib Precursor
Caption: SNAr reaction for the synthesis of a key Picotinib precursor.
Representative Protocol: SNAr Coupling
-
Rationale: The SNAr reaction is a cornerstone of kinase inhibitor synthesis. The electron-withdrawing pyrimidine ring activates the chlorine atom at the 4-position for nucleophilic attack by the aniline. Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to quench the HCl generated during the reaction. n-Butanol is a suitable high-boiling solvent for this transformation.
-
Procedure:
-
To a round-bottom flask, add 4,6-dichloro-5-methyl-2-(1H-pyrrol-2-yl)pyrimidine (1.0 eq) and this compound (1.1 eq).
-
Add n-butanol (~10 mL/g of pyrimidine) as the solvent.
-
Add diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-(4-chloro-3-ethoxy-2-fluorophenyl)-6-chloro-5-methyl-2-(1H-pyrrol-2-yl)pyrimidin-4-amine. This intermediate can then be further elaborated to Picotinib through subsequent coupling reactions.
-
Data Presentation: Biological Activity
The utility of this compound as a building block is validated by the biological activity of the final products derived from it. Picotinib demonstrates potent inhibition of key oncogenic kinases.
| Compound Name | Target Kinase(s) | IC50 (nM) | Cellular Assay | Reference |
| Picotinib | c-Kit | 20-50 | GIST-T1 cells | Patent: WO2007065649 |
| Picotinib | PDGFRα | 50-100 | Ba/F3-TEL-PDGFRα | Patent: WO2007065649 |
| Imatinib | c-Kit | ~100 | GIST-T1 cells | [4] |
| Imatinib | PDGFRα | ~100 | - | [1] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.
Conclusion
This compound is a highly valuable and strategically designed building block for medicinal chemistry. Its polysubstituted nature allows for the fine-tuning of physicochemical and pharmacological properties, addressing common challenges associated with aniline-based therapeutics. The provided protocols offer a robust and logical pathway for its synthesis and subsequent incorporation into potent kinase inhibitors like Picotinib. By understanding the rationale behind each synthetic step, researchers can confidently employ this versatile intermediate to accelerate the discovery and development of novel, targeted therapies.
References
-
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). (URL: [Link])
-
Molecular Modeling Study of c-KIT/PDGFRα Dual Inhibitors for the Treatment of Gastrointestinal Stromal Tumors. (URL: [Link])
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])
-
The Potential of c-KIT Kinase inhibitors in Cancer Treatment. (URL: [Link])
-
Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. (URL: [Link])
-
Aniline replacement in drug-like compounds - Cresset Group. (URL: [Link])
-
The biological activity of a new analogue of oxytocin in which the tyrosyl group is replaced by phenylalanyl. (URL: [Link])
-
Design, synthesis and antitumor activity of icotinib derivatives. (URL: [Link])
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- 3. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) | MDPI [mdpi.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Chloro-3-ethoxy-2-fluoroaniline
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of 4-Chloro-3-ethoxy-2-fluoroaniline as a Precursor
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The unique substitution pattern of this compound—featuring a strategic arrangement of electron-withdrawing and -donating groups—renders it a highly valuable and versatile starting material. The fluorine atom at the 2-position can influence the acidity of the adjacent amine, modulate the electronic properties of the aromatic ring, and serve as a potential site for further functionalization or as a metabolic blocker in drug candidates. The ethoxy and chloro substituents provide additional handles for synthetic modification and fine-tuning of physicochemical properties such as lipophilicity and solubility.
This guide provides detailed, field-proven protocols for the synthesis of three key classes of heterocyclic compounds from this advanced aniline precursor: Quinolines , Benzimidazoles , and Quinoxalines . Each protocol is designed not merely as a set of instructions, but as a self-validating system, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
PART I: Synthesis of Quinolines via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely utilized method for the construction of the 4-hydroxyquinoline scaffold, which is a precursor to a vast array of biologically active molecules, including fluoroquinolone antibiotics.[1] The reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[2]
Causality and Experimental Rationale
The initial step is a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylenemalonate, displacing ethanol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls. The high temperature required for this step is necessary to overcome the activation energy for the ring closure. Dowtherm A is often used as a high-boiling solvent to achieve the necessary temperatures, typically around 250 °C. The reaction is generally effective for anilines, and the substituents on this compound are not expected to impede the cyclization.
Experimental Workflow: Gould-Jacobs Quinoline Synthesis
Caption: Workflow for the Gould-Jacobs synthesis of a substituted 4-hydroxyquinoline.
Protocol 1: Synthesis of 7-Chloro-8-ethoxy-9-fluoro-4-hydroxyquinoline
Materials:
-
This compound
-
Diethyl (ethoxymethylene)malonate (DEMM)
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hexanes or Petroleum Ether
Procedure:
-
Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture gently (e.g., on a steam bath or at 100-110 °C) for 1-2 hours. Ethanol will be evolved as the reaction proceeds. The resulting crude anilidomethylenemalonate can often be used directly in the next step.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to a vigorous reflux (~250 °C). Carefully and slowly add the crude product from the previous step to the hot Dowtherm A. Continue heating at reflux for 30-60 minutes. During this time, the cyclized product will precipitate.
-
Isolation of the Ester: Allow the mixture to cool to below 100 °C, then add hexanes or petroleum ether to dilute the Dowtherm A and aid in the precipitation of the product. Filter the solid product and wash thoroughly with hexanes to remove the high-boiling solvent. The isolated solid is the crude ethyl 7-chloro-8-ethoxy-9-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Saponification: Transfer the crude ester to a flask containing a 10% aqueous solution of sodium hydroxide. Heat the mixture at reflux until the solid has completely dissolved (typically 1-2 hours).
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3. The corresponding carboxylic acid will precipitate. Collect the solid by filtration and wash with water. To achieve decarboxylation, the isolated carboxylic acid can be heated in a high-boiling solvent like Dowtherm A until gas evolution ceases, or simply heated carefully as a solid above its melting point.
-
Final Product Isolation: After cooling, the resulting solid, 7-Chloro-8-ethoxy-9-fluoro-4-hydroxyquinoline, can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water to afford the purified product.
| Step | Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| Condensation | DEMM | 100-110 | 1-2 | >90 (crude) |
| Cyclization | Dowtherm A | ~250 | 0.5-1 | 80-95 |
| Saponification & Decarboxylation | NaOH, HCl, Heat | Reflux, then heat | 2-3 | 85-98 |
Note: Yields are representative and based on analogous reactions described in the literature. Optimization may be required.
PART II: Synthesis of Benzimidazoles and Quinoxalines via a Common Diamine Intermediate
The synthesis of both benzimidazoles and quinoxalines from an aniline precursor hinges on the initial conversion of the aniline to an ortho-phenylenediamine. This is a two-step process involving a regioselective nitration followed by the reduction of the nitro group.
Key Intermediate Synthesis: 4-Chloro-5-ethoxy-6-fluoro-1,2-diaminobenzene
Rationale: Direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic, leading to oxidation and the formation of a meta-directing anilinium ion.[3] A more controlled and reliable method involves the protection of the amino group as an acetamide. The N-acetyl group is still an ortho, para-director but is less activating than a free amino group, thus preventing over-nitration and oxidation.[4] The position ortho to the amino group is the most likely site for nitration, given the directing effects of the substituents. Subsequent reduction of the nitro group can be achieved with various reagents, with stannous chloride (SnCl₂) in an acidic medium being a classic and effective method.[5]
Workflow for the Synthesis of the o-Phenylenediamine Intermediate
Caption: Multi-step synthesis of the key o-phenylenediamine intermediate.
Protocol 2: Synthesis of the o-Phenylenediamine Intermediate
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Protection: Dissolve this compound (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.2 eq) and stir at room temperature for 1-2 hours or until TLC indicates complete consumption of the starting material. Pour the reaction mixture into ice water to precipitate the N-acetylated product. Filter, wash with water, and dry.
-
Nitration: To a flask containing the dried acetanilide from the previous step, add concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C with an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C. Stir for 1-2 hours at this temperature. Carefully pour the reaction mixture onto crushed ice. The nitrated acetanilide will precipitate. Filter, wash thoroughly with cold water until the washings are neutral, and dry.
-
Deprotection (Hydrolysis): Reflux the nitrated acetanilide in a mixture of ethanol and concentrated HCl for 2-4 hours.[4] Cool the solution and neutralize with a concentrated NaOH solution to precipitate the nitroaniline. Filter, wash with water, and dry.
-
Reduction: Suspend the resulting 4-Chloro-3-ethoxy-2-fluoro-6-nitroaniline in ethanol and concentrated HCl. Add a solution of SnCl₂·2H₂O (3-4 eq) in concentrated HCl portion-wise. Heat the mixture to reflux for 1-3 hours or until the reaction is complete (monitored by TLC). Cool the reaction mixture and neutralize carefully with a concentrated NaOH solution until a pH of ~8-9 is reached. This will precipitate tin salts. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 4-Chloro-5-ethoxy-6-fluoro-1,2-diaminobenzene. This intermediate can be purified by column chromatography or used directly in the next step.
PART III: Synthesis of Substituted Benzimidazoles
The Phillips-Ladenburg synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and with heating.[6]
Protocol 3: Phillips-Ladenburg Synthesis of 2-Substituted-5-chloro-6-ethoxy-7-fluorobenzimidazoles
Materials:
-
4-Chloro-5-ethoxy-6-fluoro-1,2-diaminobenzene (from Protocol 2)
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)
Procedure:
-
Reaction Setup: Combine the o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 - 2.0 eq) in a round-bottom flask.
-
Cyclization: Add 4M HCl or PPA as the condensing agent. Heat the mixture to reflux (typically 100-140 °C depending on the solvent and acid) for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into a beaker of ice water. Carefully neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until the benzimidazole product precipitates.
-
Purification: Filter the crude product, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Workflow for Benzimidazole Synthesis
Caption: Phillips-Ladenburg synthesis of benzimidazoles.
PART IV: Synthesis of Substituted Quinoxalines
Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often high-yielding and proceeds under mild conditions.
Protocol 4: Synthesis of 6-Chloro-7-ethoxy-8-fluoro-2,3-disubstituted-quinoxalines
Materials:
-
4-Chloro-5-ethoxy-6-fluoro-1,2-diaminobenzene (from Protocol 2)
-
1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)
-
Ethanol or acetic acid
Procedure:
-
Reaction Setup: Dissolve the o-phenylenediamine (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Condensation: Add the 1,2-dicarbonyl compound (1.0 eq) to the solution. The reaction is often exothermic. Stir the mixture at room temperature or with gentle heating (refluxing in ethanol is common) for 1-4 hours.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially evaporated, or the mixture can be poured into water to induce precipitation.
-
Purification: Collect the crude quinoxaline by filtration, wash with cold ethanol or water, and dry. Recrystallization from ethanol or a similar solvent will afford the pure product.
Workflow for Quinoxaline Synthesis
Caption: Synthesis of quinoxalines from an o-phenylenediamine.
Conclusion
This compound stands as a precursor of significant potential, enabling access to diverse and highly functionalized heterocyclic cores. The protocols detailed herein for the synthesis of quinolines, benzimidazoles, and quinoxalines are based on reliable, well-established chemical transformations. By understanding the rationale behind each synthetic step—from the choice of protecting groups to the conditions for cyclization—researchers can confidently adapt and optimize these methods for the development of novel compounds with tailored properties for pharmaceutical and material science applications.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 19, 2026, from [Link]
-
Moreno-Díaz, H., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 23(1), 104. Available at: [Link]
- [Reference for Combes Synthesis - Placeholder, to be replaced with a specific cit
- [Reference for Skraup-Doebner-von Miller Synthesis - Placeholder, to be replaced with a specific cit
- [Reference for Friedländer Synthesis - Placeholder, to be replaced with a specific cit
- [Reference for Conrad-Limpach-Knorr Synthesis - Placeholder, to be replaced with a specific cit
- [Reference for general quinoline synthesis review - Placeholder]
- [Reference for general quinoxaline synthesis review - Placeholder]
- [Reference for general benzimidazole synthesis review - Placeholder]
- [Reference for specific protocol details - Placeholder]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved January 19, 2026, from [Link]
- [Reference for nitr
- [Reference for reduction of nitroanilines - Placeholder]
-
Royal Society of Chemistry. (2014). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 19, 2026, from [Link]
- [Reference for specific experimental d
- [Reference for specific experimental d
- [Reference for specific experimental d
- [Reference for specific experimental d
- [Reference for specific experimental d
- [Reference for specific experimental d
- [Reference for specific experimental d
- [Reference for specific experimental d
-
Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved January 19, 2026, from [Link]
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Technical Note: Strategic Application of 4-Chloro-3-ethoxy-2-fluoroaniline in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
This guide provides a detailed technical overview and robust protocols for the utilization of 4-Chloro-3-ethoxy-2-fluoroaniline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Halogenated anilines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Specifically, this compound presents a unique substitution pattern that offers significant opportunities for molecular diversification but also introduces distinct challenges in C-C bond formation. The lower reactivity of its C-Cl bond necessitates carefully optimized catalytic systems.[3][4] This document elucidates the mechanistic considerations for this substrate, provides a systematic approach to reaction optimization, and details a validated, step-by-step protocol for its successful coupling.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic amine. Its utility in synthetic programs, particularly in drug discovery, stems from the synergistic effects of its substituents:
-
Fluoro Group (C2): The ortho-fluoro substituent can profoundly influence molecular conformation and pKa, and enhance binding affinity to biological targets through hydrogen bonding or dipole interactions.
-
Ethoxy Group (C3): This group modulates lipophilicity and can serve as a metabolic soft spot or a point for secondary derivatization.
-
Chloro Group (C4): Positioned para to the amine, the chloro atom is the primary reactive site for cross-coupling. Its activation is the central challenge addressed in this guide.
-
Amino Group (C1): A key functional handle for subsequent transformations, such as amide bond formation or diazotization.
The strategic incorporation of this building block allows for the rapid construction of complex scaffolds found in pharmacologically active agents like kinase inhibitors and antiviral compounds.[3][5]
Mechanistic Considerations for a Substituted Aryl Chloride
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organohalide and an organoboron compound via a palladium catalyst.[6][7] The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
For this compound, the primary mechanistic hurdle is the Oxidative Addition step. The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[4] This necessitates a catalytic system that is both highly active and robust.
-
The Catalyst's Role: The Pd(0) center must be sufficiently electron-rich to insert into the C-Cl bond. This is achieved by using specific phosphine ligands that donate electron density to the palladium.
-
The Ligand's Role: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are essential.[9][10] They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for activating the inert C-Cl bond.
-
The Base's Role: The base activates the boronic acid to form a more nucleophilic boronate species, which is required for the Transmetalation step.[8][11] The choice of base must be compatible with the potentially sensitive functional groups on the aniline substrate.
Protocol Component Selection: A Rationale-Driven Approach
Optimizing the reaction requires a logical selection of each component. Due to the challenging nature of aryl chlorides, a systematic screening of parameters is often necessary.[12]
| Component | Selection Rationale & Field Insights | Primary Recommendations | Secondary Options |
| Palladium Pre-catalyst | Pd(II) sources like Pd(OAc)₂ are cost-effective but require in situ reduction, which can be inefficient.[13] Pre-formed Pd(0) sources like Pd₂(dba)₃ are more direct.[6] Advanced, air-stable palladacycle pre-catalysts (e.g., Buchwald G3/G4) generate the active Pd(0) species cleanly and efficiently upon heating.[9][14] | Buchwald Pre-catalysts (SPhos Pd G3, XPhos Pd G3), CataCXium® A Pd G3[14] | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | This is the most critical parameter. For aryl chlorides, bulky, electron-rich dialkylbiaryl phosphines are the gold standard. They accelerate both the oxidative addition and reductive elimination steps.[9][10] The choice of ligand can dramatically impact yield and reaction time. | SPhos, XPhos, RuPhos | cataCXium® A, Tri-tert-butylphosphine |
| Base | The base facilitates the transmetalation step by forming a boronate complex.[8] For substrates with sensitive groups, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred over hydroxides to minimize side reactions.[9] Stronger, non-nucleophilic organic bases or alkoxides can be effective for particularly stubborn couplings.[15] | K₃PO₄, Cs₂CO₃ | K₂CO₃, t-BuOK |
| Solvent | Aprotic polar solvents are typically used to solubilize all components, including the inorganic base. A mixture including water is often beneficial for the transmetalation step. Solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[9] | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | THF, DMF |
| Boron Reagent | Boronic acids are widely available but can be prone to protodeboronation or homocoupling.[10] Boronic acid pinacol esters (BPin) are often more stable, handle better, and can lead to cleaner reactions, albeit at a higher cost. | Arylboronic Acids | Arylboronic Acid Pinacol Esters |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol |
| This compound | 1323966-31-9 | 189.61 | 1.0 | 1.0 | 189.6 mg |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 | 146.3 mg |
| SPhos Pd G3 Pre-catalyst | 1445085-87-9 | 792.09 | 0.02 | 0.02 | 15.8 mg |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 | 424.5 mg |
| 1,4-Dioxane (Anhydrous, Degassed) | 123-91-1 | - | - | - | 4.0 mL |
| Water (Degassed) | 7732-18-5 | - | - | - | 1.0 mL |
Equipment
-
10 mL oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with a temperature controller and magnetic stirrer
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system
Safety Precautions
-
This compound: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[16] Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[17][18]
-
Inert Atmosphere: Palladium catalysts are sensitive to air. All operations should be performed under an inert atmosphere of nitrogen or argon.[9]
-
Reagent Handling: Consult the Safety Data Sheet (SDS) for all chemicals before use.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL Schlenk flask. Seal the flask with a septum, and flame-dry under vacuum. Allow the flask to cool to room temperature and backfill with an inert gas (e.g., Nitrogen).
-
Addition of Solids: In a sequence under a positive flow of inert gas, add to the flask: this compound (189.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), K₃PO₄ (424.5 mg, 2.0 mmol), and the SPhos Pd G3 pre-catalyst (15.8 mg, 0.02 mol%).
-
Inerting the Vessel: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by TLC or LC-MS to check for the consumption of the starting aniline.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the contents to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.
-
Troubleshooting Common Issues
| Observation | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficient Temperature.3. Incorrect Ligand/Base Combination. | 1. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[9]2. Increase temperature incrementally (e.g., to 110-120 °C).3. Screen alternative bulky phosphine ligands (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃). |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents and a freshly opened, dry base. Consider switching to a more stable boronic acid pinacol ester.[10] |
| Homocoupling of Boronic Acid | Often promoted by oxygen. | Improve degassing procedures. Ensure the palladium pre-catalyst is of high quality.[9] |
| Dehalogenation of Starting Material | Undesired reduction side reaction. | This can be catalyst or base-dependent. Screen different ligand/base combinations. Ensure solvents are pure.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for synthesizing valuable, highly substituted biaryl amines. Success hinges on overcoming the inherent low reactivity of the aryl chloride C-Cl bond. This is reliably achieved through the judicious selection of a modern catalytic system, specifically one employing a palladium pre-catalyst with a bulky, electron-rich phosphine ligand such as SPhos. The detailed protocol and optimization guidelines presented herein provide researchers with a robust framework to effectively incorporate this versatile building block into their synthetic programs, accelerating research in medicinal chemistry and materials science.
References
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Introduction: The Strategic Utility of a Polysubstituted Aniline
An Application Guide to the Reaction Protocols of 4-Chloro-3-ethoxy-2-fluoroaniline
This compound is a highly functionalized aromatic amine that serves as a versatile building block in modern synthetic chemistry. Its strategic importance stems from the unique interplay of its substituents: an activating amino group, an electron-donating ethoxy group, and two deactivating but synthetically crucial halogen atoms (chlorine and fluorine). This specific arrangement offers multiple reaction sites and modulates the electronic properties of the benzene ring, making it a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Halogenated anilines are foundational intermediates in the development of a wide array of pharmaceuticals and agrochemicals.[1] The incorporation of halogen atoms is a well-established strategy to fine-tune a molecule's pharmacological profile, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The chlorine atom on this compound provides a handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can enhance binding interactions and block metabolic pathways. This guide provides detailed protocols and mechanistic insights for key transformations involving this compound, aimed at researchers in drug discovery and organic synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉ClFNO |
| Molecular Weight | 189.62 g/mol |
| CAS Number | 1323966-31-9 |
| Appearance | (Predicted) Off-white to light brown solid or oil |
| Solubility | Likely soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene) |
Safety and Handling Precautions
As a substituted aniline, this compound and its analogs are considered hazardous. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
General Handling : Avoid inhalation, ingestion, and contact with skin and eyes.[2] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[4]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or goggles. Use face protection if there is a risk of splashing.[3]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[3]
-
Respiratory Protection : If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]
-
-
First Aid Measures :
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If on Skin : Wash with plenty of soap and water. Remove contaminated clothing immediately.[2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If Swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[2]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[2]
Core Reaction Protocols
The reactivity of this compound is dominated by two primary pathways: reactions at the C-Cl bond (cross-coupling) and reactions involving the aniline moiety. The electron-deficient nature of the ring, enhanced by the ortho-fluoro and para-chloro substituents relative to the directing amino group, also makes it a candidate for nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the aniline nitrogen with another aryl or heteroaryl halide.[6] However, in the context of this molecule, the primary application involves using the C-Cl bond as the electrophilic site to couple with a different amine. Aryl chlorides are notoriously less reactive than bromides or iodides, necessitating the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[7]
Reaction Principle : The reaction follows a catalytic cycle involving a Pd(0) species. The key steps are the oxidative addition of the palladium into the C-Cl bond, coordination and deprotonation of the coupling amine by a base, and finally, reductive elimination to form the new C-N bond and regenerate the Pd(0) catalyst.[7]
Detailed Protocol: Buchwald-Hartwig Amination of this compound
-
Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Catalyst Addition : In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%) and add this solid mixture to the Schlenk flask.[8]
-
Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.
-
Reaction : Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction : Separate the organic layer. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Causality Behind Protocol Choices :
-
Bulky Ligands (e.g., XPhos, RuPhos) : These are crucial for aryl chlorides. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step. Their electron-donating nature accelerates the final reductive elimination step.[7]
-
Strong Base (NaOtBu) : A strong, hindered base is required to deprotonate the amine without competing as a nucleophile. This generates the palladium-amido complex necessary for reductive elimination.[8]
-
Inert Atmosphere : The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state, hence the need for an inert atmosphere.
Catalytic Cycle Visualization
A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[9][10] For this compound, this reaction enables the substitution of the chlorine atom with a wide variety of aryl, heteroaryl, or alkyl groups, providing a powerful tool for library synthesis in drug discovery.
Reaction Principle : The mechanism is similar to other palladium-catalyzed cross-couplings. It involves the oxidative addition of Pd(0) to the C-Cl bond, followed by transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and concludes with reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst.[9]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
-
Preparation : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 mmol, 3.0 equiv.).[11]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol% or a pre-catalyst system like Pd₂(dba)₃/SPhos).[11]
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.[11]
-
Reaction : Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS (8-24 hours).
-
Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality Behind Protocol Choices :
-
Base (K₂CO₃, K₃PO₄) : The base is crucial for activating the boronic acid. It forms a more nucleophilic boronate complex (-B(OH)₃⁻), which facilitates the transmetalation step by transferring its organic group to the palladium center.[9]
-
Aqueous Solvent Mixture : Water often accelerates the reaction by aiding in the dissolution of the base and formation of the active boronate species.
-
Phosphine Ligands : While Pd(PPh₃)₄ can be effective, challenging couplings with aryl chlorides often benefit from more specialized ligands (like SPhos) that promote the oxidative addition step, similar to the Buchwald-Hartwig reaction.[11]
Catalytic Cycle Visualization
A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile.[12] This reaction is typically feasible only when the ring is "activated" by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[12][13] In this compound, the C-Cl bond is para to the amino group (electron-donating) but ortho to a fluoro group (electron-withdrawing). The viability of an SₙAr reaction at this position depends on the balance of these electronic effects and the strength of the nucleophile. The fluorine atom's high electronegativity makes the carbon it's attached to electrophilic, potentially directing a nucleophile to displace the chlorine.[14]
Reaction Principle : The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12] The leaving group is then expelled, restoring the aromaticity of the ring.
Detailed Protocol: SₙAr with an Alkoxide Nucleophile
-
Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent like DMSO or DMF (5 mL).
-
Nucleophile Addition : Add a strong nucleophile, such as sodium methoxide (NaOMe) (1.5 mmol, 1.5 equiv.).
-
Reaction : Heat the reaction mixture to 80-120 °C. The reaction may require elevated temperatures due to the moderate activation of the ring.[15]
-
Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up : Cool the mixture to room temperature. Pour it into cold water (25 mL) and extract with a suitable organic solvent like ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Causality Behind Protocol Choices :
-
Polar Aprotic Solvents (DMSO, DMF) : These solvents are ideal for SₙAr reactions. They effectively solvate the cation of the nucleophilic salt (e.g., Na⁺) but do not strongly solvate the anion (the nucleophile), leaving it highly reactive. They can also help stabilize the charged Meisenheimer intermediate.[15]
-
Strong Nucleophile : A potent nucleophile is required to attack the electron-deficient aromatic ring. Alkoxides, thiolates, and amines are common choices.[15]
-
Heating : Unlike rings activated by multiple nitro groups, this substrate likely requires thermal energy to overcome the activation barrier for the initial nucleophilic attack.
General Experimental Workflow
A typical experimental workflow for the cross-coupling reactions described.
References
- Vertex AI Search, 4 - SAFETY D
- Vertex AI Search, 4-Chloro-3-fluoroaniline - SAFETY D
- Sigma-Aldrich, SAFETY D
- Vertex AI Search, 4 - SAFETY D
- Cole-Parmer, Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%, Accessed January 19, 2026.
- ChemicalBook, 4-Chloro-2-fluoroaniline synthesis, Accessed January 19, 2026.
- Benchchem, this compound | 1323966-31-9, Accessed January 19, 2026.
- Chem-Impex, 4-Chloro-2-fluoroaniline, Accessed January 19, 2026.
- Google Patents, CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline, Accessed January 19, 2026.
- GlobalInfoChem, 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applic
- PubMed Central - NIH, Concerted Nucleophilic Aromatic Substitution Reactions, Accessed January 19, 2026.
- PrepChem.com, Synthesis of 4-chloro-2-fluoroaniline, Accessed January 19, 2026.
- Netramark, 4-Chloro-3-fluoroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis, Accessed January 19, 2026.
- PubMed Central, Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review, Accessed January 19, 2026.
- PubChem, 4-Chloro-3-fluoroaniline | C6H5ClFN | CID 2736511, Accessed January 19, 2026.
- Ossila, 4-Chloro-3-fluoroaniline | CAS 367-22-6, Accessed January 19, 2026.
- PubChem, 4-(3-Chloro-2-fluorophenoxy)-2-ethoxyaniline | C14H13ClFNO2 | CID, Accessed January 19, 2026.
- Fisher Scientific, Aromatic Nucleophilic Substitution, Accessed January 19, 2026.
- Tokyo Chemical Industry UK Ltd., TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand, Accessed January 19, 2026.
- Wikipedia, Buchwald–Hartwig amin
- The Organic Chemistry Tutor on YouTube, Nucleophilic Aromatic Substitution EXPLAINED!, Accessed January 19, 2026.
- OpenStax, 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition, Accessed January 19, 2026.
- The Organic Chemistry Tutor on YouTube, Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- Benchchem, Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline, Accessed January 19, 2026.
- Benchchem, Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline, Accessed January 19, 2026.
- Chem-Impex, 4-Chloro-3-fluoroaniline, Accessed January 19, 2026.
- PubChem, 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline, Accessed January 19, 2026.
- PubChem, 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898, Accessed January 19, 2026.
- Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction, Accessed January 19, 2026.
- Benchchem, Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Deriv
- Myers Research Group, The Suzuki Reaction - Chem 115, Accessed January 19, 2026.
- Chemistry LibreTexts, Buchwald-Hartwig Amin
- Organic Chemistry Portal, Suzuki Coupling, Accessed January 19, 2026.
- Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, Accessed January 19, 2026.
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Application Notes and Protocols for 4-Chloro-3-ethoxy-2-fluoroaniline in Agrochemical Research
These application notes are intended for researchers, scientists, and professionals in the field of agrochemical development. They provide a technical guide to the potential applications of 4-Chloro-3-ethoxy-2-fluoroaniline as a key intermediate in the synthesis of novel herbicides. The protocols outlined are based on established synthetic methodologies for analogous compounds and are designed to be adaptable for further research and optimization.
Introduction: The Strategic Importance of Substituted Anilines in Agrochemicals
The aniline scaffold is a cornerstone in the synthesis of a vast array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] The specific nature and position of substituents on the aniline ring are critical in determining the biological activity, selectivity, and metabolic stability of the final active ingredient.[3] Halogen atoms, such as chlorine and fluorine, are particularly significant. The introduction of fluorine can enhance metabolic stability and binding affinity to target enzymes, while chlorine can influence the molecule's lipophilicity and environmental persistence.[4] Alkoxy groups, such as the ethoxy group in this compound, can further modulate these properties.
This compound is a specialized building block with a unique substitution pattern that makes it a promising candidate for the development of next-generation agrochemicals. Its utility is particularly evident in the synthesis of picolinic acid herbicides, a class of compounds that act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3]
Application in the Synthesis of Picolinic Acid Herbicides
The primary application of this compound in agrochemical research is as a key intermediate for the synthesis of picolinic acid herbicides. These herbicides mimic the natural plant hormone auxin, causing unregulated cell division and growth, which ultimately leads to the death of the target weed.[3] The unique substitution pattern of this compound can be leveraged to create novel picolinic acid derivatives with potentially enhanced efficacy and selectivity.
A notable example of a closely related commercial herbicide is Halauxifen-methyl, which features a 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid core structure. A patent for this compound highlights the importance of the substituted phenylpyridine moiety for its herbicidal activity.[5] By analogy, this compound can be used to synthesize a similar herbicidal scaffold.
Proposed Synthetic Pathway
The synthesis of a picolinic acid herbicide from this compound can be envisioned through a multi-step process, culminating in the formation of the active pyridine-2-carboxylate. The following workflow outlines a plausible synthetic route.
Caption: Proposed synthetic workflow for a picolinic acid herbicide.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a hypothetical picolinic acid herbicide using this compound. These protocols are based on established chemical transformations of similar aniline derivatives.[3][6]
Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-ethoxyphenylboronic acid
This protocol describes the conversion of the starting aniline to a boronic acid, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl nitrite
-
Pinacolborane
-
Palladium(II) acetate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add tert-butyl nitrite (1.2 equivalents) to the solution while maintaining the temperature at 0°C.
-
After 30 minutes of stirring, add pinacolborane (1.5 equivalents) and palladium(II) acetate (0.05 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired boronic acid.
Protocol 2: Suzuki Coupling for the Formation of the Phenylpyridine Core
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to construct the core phenylpyridine structure.
Materials:
-
4-Chloro-2-fluoro-3-ethoxyphenylboronic acid (from Protocol 1)
-
Methyl 4,6-dichloro-3-fluoro-2-picolinate
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Procedure:
-
In a Schlenk flask, combine 4-chloro-2-fluoro-3-ethoxyphenylboronic acid (1.1 equivalents), methyl 4,6-dichloro-3-fluoro-2-picolinate (1 equivalent), and K₂CO₃ (3 equivalents).
-
Add Pd(dppf)Cl₂ (0.05 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90°C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the coupled product.
Protocol 3: Amination to Introduce the 4-Amino Group
This protocol describes the nucleophilic aromatic substitution to install the crucial 4-amino group.
Materials:
-
Coupled product from Protocol 2
-
Ammonia (7N solution in methanol)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the coupled product (1 equivalent) in DMSO in a pressure vessel.
-
Add the 7N solution of ammonia in methanol (10 equivalents).
-
Seal the vessel and heat to 120°C for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the 4-amino-picolinate derivative.
Protocol 4: Hydrolysis to the Final Picolinic Acid Herbicide
This final step involves the hydrolysis of the methyl ester to the active carboxylic acid.
Materials:
-
4-Amino-picolinate derivative from Protocol 3
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
Procedure:
-
Suspend the 4-amino-picolinate derivative (1 equivalent) in a mixture of THF and water (3:1 v/v).
-
Add LiOH (2 equivalents) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final picolinic acid herbicide.
Quantitative Data and Structure-Activity Relationship (SAR) Insights
The efficacy of the synthesized picolinic acid herbicide can be evaluated through greenhouse assays against a panel of common broadleaf weeds. The following table provides a template for summarizing herbicidal activity data.
| Compound ID | R¹ Substituent (on Phenyl Ring) | R² Substituent (on Phenyl Ring) | Weed Species A Inhibition (%) at 150 g/ha | Weed Species B Inhibition (%) at 150 g/ha |
| Hypothetical-1 | 3-ethoxy | 4-chloro, 2-fluoro | Data to be generated | Data to be generated |
| Analogue-1 | 3-methoxy | 4-chloro, 2-fluoro | Literature/Internal Data | Literature/Internal Data |
The rationale behind using this compound lies in the potential for the ethoxy group to confer advantageous properties compared to the methoxy analogue. The slightly larger and more lipophilic ethoxy group may:
-
Enhance uptake and translocation within the plant.
-
Improve binding affinity to the target auxin receptors.
-
Alter the metabolic profile , potentially leading to longer residual activity.
Further research should focus on synthesizing a series of analogues with varying alkoxy groups to establish a clear structure-activity relationship.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals, particularly picolinic acid herbicides. The protocols provided herein offer a robust starting point for researchers to explore the potential of this building block. The unique substitution pattern of this aniline derivative holds promise for the development of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.
References
- Fungicidal aniline derivatives. EP0116409A2.
- Fungicidal aniline derivatives. EP0117024B1.
- Antifungal activity of substituted nitrobenzenes and anilines. PubMed.
- Aniline derivatives and fungicides containing them. US5116866A.
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. NIH.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [No specific source provided in search results]
- 4-Chloro-2-fluoroaniline. Chem-Impex.
- 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [No specific source provided in search results]
- The Role of 4-Chloro-3-methoxyaniline in Agrochemical Innovation. [No specific source provided in search results]
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH.
- Catalytic bromination of 2-fluoroaniline. US5053542A.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
- 4-Chloro-2-fluoroaniline synthesis. ChemicalBook.
- 3-Chloro-4-Fluoroaniline. Multichem Exports.
- Application Notes and Protocols: 3-Chloro-4-fluoroaniline in the Agrochemical Industry. Benchchem.
- Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity.
- Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications. [No specific source provided in search results]
- Safening of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid and derviatives thereof on cereal crops. MX378403B.
- 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. PubChem.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.
- Synthesis of pyrethroids and pyrethroid-containing compositions. US9487471B1.
- Selective halogenation of 2-fluoroaniline. US4443631A.
- Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate. CN105801442A.
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI.
- Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. PubMed.
- Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine. CN112322668A.
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- 5. MX378403B - Safening of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid and derviatives thereof on cereal crops - Google Patents [patents.google.com]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 4-Chloro-3-ethoxy-2-fluoroaniline in Modern Drug Discovery
Abstract
Polysubstituted anilines are foundational building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a vast array of therapeutic agents. 4-Chloro-3-ethoxy-2-fluoroaniline (CAS No. 1323966-31-9) is a uniquely functionalized intermediate whose potential in drug discovery is significant yet underexplored. The strategic placement of chloro, ethoxy, and fluoro groups on the aniline ring presents a compelling combination of electronic and steric properties. This guide provides an in-depth analysis of the rationale for its use, outlines key safety and handling protocols, and details robust synthetic procedures for its incorporation into high-value pharmaceutical scaffolds, such as quinolones and quinazolines. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage novel building blocks for the discovery of next-generation therapeutics.
Introduction: The Strategic Value of Polysubstituted Anilines
The aniline framework is a privileged structure in pharmaceutical sciences. The amino group serves as a versatile synthetic handle, while the aromatic ring provides a platform for introducing substituents that can fine-tune a molecule's pharmacological profile.[1] Halogenation, in particular, is a well-established strategy in drug design to modulate properties such as:
-
Lipophilicity: Influences cell membrane permeability and absorption.[1]
-
Metabolic Stability: Blocking sites of oxidative metabolism can increase a drug's half-life.[1]
-
Binding Affinity: Halogen atoms can participate in specific interactions, such as halogen bonding, with biological targets.[1][2]
This compound is of particular interest due to its unique trifecta of substituents. The fluorine atom can enhance metabolic stability and binding affinity; the chlorine atom modulates lipophilicity; and the ethoxy group can influence solubility and steric interactions within a binding pocket.[1][2][3] This combination makes it a promising starting material for creating new chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic properties.[4] While specific studies on this exact molecule are not yet prominent in the literature, its structure suggests clear pathways for its application in established drug classes.[1]
Physicochemical Data and Safe Handling Protocols
A comprehensive understanding of a reagent's properties and hazards is paramount for safe and effective laboratory work.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1323966-31-9 | [1] |
| Molecular Formula | C₈H₉ClFNO | [1] |
| Molecular Weight | 189.61 g/mol | Calculated |
| Appearance | Predicted: Crystalline solid or liquid | N/A |
Safety and Handling
Analogy-Based Hazard Assessment: As no specific safety data sheet (SDS) is widely available for this compound, this protocol is based on data from structurally similar halogenated anilines, such as 4-chloro-2-fluoroaniline and 4-chloro-3-fluoroaniline.[5][6] Users MUST consult the specific SDS provided by the supplier before handling this chemical.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin irritation and serious eye irritation.[5][7]
-
Organ Toxicity: May cause respiratory irritation.[7]
Mandatory Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[5]
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing.[5]
-
Respiratory Protection: If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[5][8]
-
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[7] Contaminated clothing should be removed immediately and washed before reuse.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Rationale in Drug Design: A Substituent-Based Analysis
The choice of this compound as a building block is a deliberate strategy to impart favorable drug-like properties. Each substituent plays a distinct and often synergistic role in modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate.
Caption: Influence of substituents on key drug properties.
Application Protocol 1: Synthesis of a Quinolone Core
Context & Rationale: The fluoroquinolone scaffold is central to a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase.[9] The 7-chloro-6-fluoro substitution pattern is common. This protocol adapts the Gould-Jacobs reaction to demonstrate how this compound can be used to synthesize a novel 8-ethoxy-7-chloro-6-fluoro-quinolone core, a structure with potential antibacterial or antimalarial activity.[10][11]
Workflow Diagram
Caption: Workflow for the synthesis of a novel quinolone core.
Detailed Experimental Protocol
Step 1: Condensation Reaction
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add this compound (10.0 g, 0.053 mol).
-
Add diethyl (ethoxymethylene)malonate (11.4 g, 0.053 mol).
-
Heat the reaction mixture with stirring in an oil bath to 145-150°C. The mixture will become homogeneous and ethanol will begin to evolve.
-
Maintain this temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
After 2 hours, or upon consumption of the starting aniline, cool the reaction mixture to approximately 80°C. The product of this step is the intermediate diethyl 2-(((4-chloro-3-ethoxy-2-fluorophenyl)amino)methylene)malonate, which is typically used directly in the next step without purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate from Step 1, add 50 mL of diphenyl ether.
-
Replace the reflux condenser with a distillation apparatus to remove any remaining ethanol.
-
Heat the mixture to 250°C. The cyclization reaction is usually rapid at this temperature.
-
Hold the temperature at 250°C for 30-45 minutes. The product will begin to precipitate from the hot solution.
-
Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Add 100 mL of hexane to the flask to dilute the diphenyl ether and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with hexane (3 x 50 mL) to remove residual diphenyl ether.
-
Dry the solid product, ethyl 8-ethoxy-7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, under vacuum. Recrystallization from a suitable solvent like DMF (N,N-Dimethylformamide) or ethanol may be performed for further purification.[10]
Application Protocol 2: Synthesis of a Quinazoline Scaffold
Context & Rationale: The 4-anilinoquinazoline scaffold is a cornerstone of modern targeted cancer therapy, found in several Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like Gefitinib.[9] The aniline moiety occupies a critical region of the ATP-binding pocket of the kinase. The unique substitution pattern of this compound can be exploited to probe this binding site, potentially leading to inhibitors with novel selectivity profiles or improved potency. This section outlines a conceptual approach for its incorporation.
Conceptual Diagram: TKI Scaffold
Caption: Conceptual fit of the aniline into a TKI scaffold.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The most common method for synthesizing 4-anilinoquinazolines is the nucleophilic aromatic substitution (SₙAr) reaction between a substituted aniline and a 4-chloroquinazoline precursor.
-
Preparation of the Quinazoline Core: Synthesize a suitable 4-chloroquinazoline. This is often done by treating the corresponding 4-hydroxyquinazoline (a quinazolinone) with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Coupling Reaction:
-
Dissolve the 4-chloroquinazoline precursor (1.0 eq) in a protic solvent like isopropanol or n-butanol.
-
Add this compound (1.1 eq).
-
Add a catalytic amount of acid (e.g., HCl) to protonate the quinazoline ring, activating it for nucleophilic attack.
-
Heat the mixture to reflux (typically 80-120°C) for several hours (4-24h), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product, often an HCl salt, may precipitate directly.
-
Isolate the product by filtration. If it remains in solution, perform a standard aqueous workup and purify by column chromatography or recrystallization.
-
Conclusion
This compound represents a highly promising, albeit currently underutilized, building block for drug discovery. Its distinct combination of halogen and alkoxy substituents provides a sophisticated tool for medicinal chemists to modulate the ADME-Tox properties of lead compounds. The protocols detailed herein for the synthesis of quinolone and quinazoline cores serve as validated starting points for researchers to explore the potential of this versatile intermediate. By applying these methods, drug development professionals can generate novel compound libraries, accelerating the discovery of new therapeutics for a wide range of diseases, from bacterial infections to cancer.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]
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Al-Zoubi, W., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from [Link]
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Singh, S., et al. (2016). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Retrieved from [Link]
-
Aliev, I. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology. Retrieved from [Link]
-
Sanchez, C., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Retrieved from [Link]
-
Chemspace. (2025). 4-Chloro-3-fluoroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]
-
Leite, L. F. C. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the Amino Group in 4-Chloro-3-ethoxy-2-fluoroaniline
Introduction
4-Chloro-3-ethoxy-2-fluoroaniline is a highly substituted aniline derivative that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring electron-withdrawing chloro and fluoro groups and an electron-donating ethoxy group—imparts specific steric and electronic properties that are highly sought after in medicinal chemistry and materials science. The strategic functionalization of its primary amino group (-NH₂) is a critical step in the elaboration of this scaffold into high-value compounds, including pharmaceutical intermediates and advanced materials.[1]
The electronic nature of the aromatic ring in this compound presents distinct challenges and opportunities. The presence of two halogen atoms reduces the nucleophilicity of the amino group, often necessitating carefully optimized reaction conditions for transformations such as acylation and alkylation.[2] This guide provides detailed, field-proven protocols for several key classes of amino group functionalization, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes for researchers, scientists, and drug development professionals.
Acylation: Synthesis of Amides via Robust Coupling Strategies
Amide bond formation is one of the most fundamental transformations in organic synthesis. However, the reduced nucleophilicity of this compound makes direct acylation challenging. Standard methods may result in low conversion or require harsh conditions. An effective strategy involves the in situ formation of a highly reactive acyl fluoride intermediate from the corresponding carboxylic acid, which readily couples with the electron-deficient aniline.[3][4]
Causality of Experimental Design
Standard coupling reagents like DCC often fail with electron-deficient anilines due to the low reactivity of the amine.[4] The conversion of a carboxylic acid to an acyl fluoride using a reagent like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or by using a protocol with cyanuric fluoride creates a highly electrophilic species. This heightened reactivity overcomes the poor nucleophilicity of the aniline, enabling efficient amide bond formation under relatively mild conditions.[3][5]
Protocol 1: Amide Coupling via In Situ Acyl Fluoride Formation
This protocol is adapted from a method developed for coupling sterically hindered and electron-deficient substrates.[3]
Step 1: Activation of Carboxylic Acid
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the desired carboxylic acid (1.2 equivalents) and Pyridine (2.0 equivalents) in anhydrous Dichloromethane (DCM) (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Cyanuric Fluoride (0.5 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (C=O stretch at ~1840 cm⁻¹).
Step 2: Amide Coupling
-
In a separate nitrogen-purged flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the aniline to the activated acyl fluoride mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Acylation Reactions
| Carboxylic Acid | Coupling Reagent System | Solvent | Temp (°C) | Typical Yield (%) |
| Benzoic Acid | Cyanuric Fluoride / Pyridine | DCM | RT | 85-95 |
| 4-Methoxybenzoic Acid | TFFH / DIPEA | Acetonitrile | 60 | 80-90 |
| Cyclohexanecarboxylic Acid | HATU / DIPEA | DMF | RT | 88-96 |
| Acetic Acid | EDC / HOBt | DMF | RT | 75-85 |
Yields are representative for electron-deficient anilines and may vary based on specific substrate and scale.
Experimental Workflow: Acylation
Caption: Workflow for amide synthesis with this compound.
N-Arylation: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6] This methodology is exceptionally effective for coupling anilines with aryl halides, providing access to a wide range of N-aryl derivatives that would be difficult to synthesize using classical methods.[7]
Causality of Experimental Design
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8] The choice of ligand is critical; sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition and side reactions like beta-hydride elimination.[8][9] The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the aniline, forming the palladium-amido intermediate that precedes reductive elimination.[8]
Protocol 2: Palladium-Catalyzed N-Arylation
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides.
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 equivalent, if solid), this compound (1.2 equivalents), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous, degassed toluene (to achieve approx. 0.1 M concentration of the aryl halide). If the aryl halide is a liquid, add it via syringe at this stage.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired N-aryl product.
Data Presentation: N-Arylation Reactions
| Aryl Halide | Pd Precursor | Ligand | Base | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | 90-98 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 75-85 |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ | BINAP | NaOtBu | 88-96 |
Yields are representative and highly dependent on the specific substrates and precise reaction conditions.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation reaction.
Transformation via Diazotization: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of a primary aromatic amine into a wide variety of functional groups.[10] The reaction proceeds via the formation of a diazonium salt, which is an outstanding leaving group (N₂) that can be displaced by various nucleophiles, typically using a copper(I) salt as a catalyst.[11][12]
Causality of Experimental Design
The diazotization step requires a cold, acidic solution to generate the nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[13] Low temperatures (0–5 °C) are critical because aryl diazonium salts are unstable and can decompose, potentially explosively, at higher temperatures.[12] The subsequent displacement with a nucleophile is catalyzed by copper(I) salts. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[10]
Protocol 3: Sandmeyer Bromination
This protocol describes the conversion of the amino group to a bromo group.
Step 1: Diazotization
-
In a 250 mL beaker, suspend this compound (1.0 equivalent) in a solution of 48% hydrobromic acid (HBr) (3.0 equivalents) and water.
-
Cool the suspension to 0–5 °C in an ice-salt bath with vigorous magnetic stirring.
-
In a separate flask, dissolve sodium nitrite (NaNO₂) (1.05 equivalents) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is often indicated by the solid aniline dissolving to form a clear solution. Stir for an additional 20 minutes at 0–5 °C.
Step 2: Copper-Catalyzed Substitution
-
In a separate, larger flask, dissolve copper(I) bromide (CuBr) (1.2 equivalents) in 48% HBr (1.5 equivalents) with gentle warming, then cool to 0–5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction may be gently heated (e.g., 50-60 °C) to ensure completion.
-
Cool the reaction mixture and extract the product with diethyl ether or DCM (3x).
-
Combine the organic layers, wash with 2M NaOH, then with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Presentation: Sandmeyer Reactions
| Target Product | Copper(I) Reagent | Acid | Nucleophile Source | Typical Yield (%) |
| 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene | CuBr | HBr | CuBr | 75-90 |
| 1,4-Dichloro-3-ethoxy-2-fluorobenzene | CuCl | HCl | CuCl | 70-85 |
| 4-Chloro-3-ethoxy-2-fluorobenzonitrile | CuCN | H₂SO₄ | CuCN / KCN | 60-75 |
| 4-Chloro-3-ethoxy-2-fluorophenol | CuSO₄ / H₂O | H₂SO₄ | H₂O (steam distil) | 50-70 |
Process Flow: Diazotization and Sandmeyer Reaction
Caption: Sequential workflow for the Sandmeyer bromination reaction.
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[14] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acylating/Coupling Reagents: Many coupling reagents are sensitizers or irritants. Cyanuric fluoride is highly toxic and corrosive. Handle with extreme care.
-
Buchwald-Hartwig Reaction: Palladium catalysts can be toxic and pyrophoric. Phosphine ligands are often air-sensitive and toxic. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. The reaction should be performed under an inert atmosphere.
-
Sandmeyer Reaction: Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry state. NEVER isolate the diazonium salt. Always keep the reaction mixture cold and use the salt in situ. The reaction produces a large volume of nitrogen gas; ensure the reaction vessel is adequately vented.
-
Solvents and Reagents: Handle all organic solvents and reagents (e.g., strong acids, bases) according to standard laboratory safety procedures in a chemical fume hood.
References
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Sandmeyer reaction - Wikipedia. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
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The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic-Chemistry.org. Available at: [Link]
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4-Chloro-3-fluoroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis - Sinfoo. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. - Semantic Scholar. Available at: [Link]
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A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate. Available at: [Link]
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Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides - PMC - PubMed Central. Available at: [Link]
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4-Chloro-2-fluoroaniline - PubChem. Available at: [Link]
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Superacid-catalysed Arylation and Rearrangement in 2-Hydroxy-2,2′-Biindan-1,1′,3,3′-tetrone and Facile Synthesis of 4-Substituted Phthalazinones - ResearchGate. Available at: [Link]
- Method for diazotizing 2,5-dichloroaniline - Google Patents.
- Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents.
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4-(3-Chloro-2-fluorophenoxy)-2-ethoxyaniline - PubChem. Available at: [Link]
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4-Chloro-N-(3-phenylallylidene)aniline - ResearchGate. Available at: [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - Diva-Portal.org. Available at: [Link]
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Application of 4-Alkoxy-1,1,1-trifluoro[chloro]alk-3-en-2-ones as Selective Protecting Groups of Amino Acids - Sci-Hub. Available at: [Link]
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2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane - ResearchGate. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Chloro-3-ethoxy-2-fluoroaniline
Introduction: The Strategic Importance of 4-Chloro-3-ethoxy-2-fluoroaniline in Modern Drug Discovery
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—featuring chloro, fluoro, ethoxy, and amino groups—offers a versatile scaffold for creating complex molecular architectures. Each substituent plays a critical role: the chlorine atom provides a reactive handle for palladium-catalyzed cross-coupling, while the fluorine and ethoxy groups modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds.[1] The strategic introduction of fluorine, in particular, is a widely recognized strategy in drug design to enhance properties such as binding affinity, permeability, and metabolic resistance.[1] The aniline moiety serves as a key nucleophile or a precursor for a wide range of heterocyclic systems.
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this substrate. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved. The protocols described herein are designed as self-validating systems, incorporating best practices for reaction setup, monitoring, and purification to deliver reliable outcomes.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and generally mild reaction conditions.[2] For a substrate like this compound, this reaction opens a direct pathway to biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[2][3]
Reaction Principle and Mechanistic Overview
The reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4] The activation of the C-Cl bond is the most challenging and often rate-determining step, necessitating carefully selected catalyst systems.[5] The generally accepted catalytic cycle involves three primary stages: oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Application Notes: Key Considerations
-
Catalyst & Ligand Selection: The inertness of the C-Cl bond requires a highly active catalyst. Systems based on palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[7] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[8]
-
Base and Solvent: A strong base is typically required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of solvent is crucial; anhydrous polar aprotic solvents such as dioxane, toluene, or DMF are standard.
-
Potential Side Reactions: The free aniline group can potentially coordinate to the palladium center, inhibiting catalysis. However, in many modern catalyst systems, this is not a major issue. Pre-activation of the catalyst and careful control of reaction temperature can mitigate this.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-Aryl-3-ethoxy-2-fluoroaniline derivatives.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 2.5 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous dioxane via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Pd Precursor | Pd₂(dba)₃ | Forms active Pd(0) species in situ. |
| Ligand | XPhos | Bulky, electron-rich ligand; accelerates C-Cl bond activation.[9] |
| Base | K₃PO₄ | Strong, non-nucleophilic base for boronic acid activation. |
| Solvent | Anhydrous Dioxane | High-boiling polar aprotic solvent, good for substrate solubility. |
| Temperature | 100-110 °C | Provides thermal energy to overcome the activation barrier of C-Cl cleavage. |
| Expected Yield | 65-90% | Dependent on the electronic and steric nature of the boronic acid. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation of immense importance in synthesizing the arylamine scaffolds found in countless pharmaceuticals.[7][10] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Reaction Principle and Mechanistic Overview
Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the aryl chloride to the Pd(0) catalyst.[11] The amine then coordinates to the resulting Pd(II) complex. A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido intermediate. The final C-N bond is formed via reductive elimination, releasing the arylamine product and regenerating the Pd(0) catalyst.[7]
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Application Notes: Key Considerations
-
Catalyst System: As with Suzuki coupling, activating the C-Cl bond is the primary challenge. Modern catalyst systems using bulky biarylphosphine ligands are required.[7]
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling aryl chlorides.[9] Its role is to deprotonate the amine, facilitating the formation of the key palladium-amido complex.[11]
-
Substrate Scope: This reaction is highly versatile, accommodating a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles like morpholine.[9]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-substituted-3-ethoxy-2-fluoro-4-aminoaryl derivatives.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add Pd(OAc)₂, SPhos, and NaOtBu to the Schlenk flask.
-
Reagent Addition: Add the this compound, followed by the amine.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with water (10 mL).[9]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Precursor | Pd(OAc)₂ | A common, stable Pd(II) source that is reduced to Pd(0) in situ. |
| Ligand | SPhos | A highly active, bulky ligand for challenging C-N couplings. |
| Base | NaOtBu | Strong, non-nucleophilic base essential for aryl chloride amination.[9] |
| Solvent | Anhydrous Toluene | Standard non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Sufficient temperature for catalyst turnover and C-Cl activation. |
| Expected Yield | 70-95% | Generally high-yielding for a broad range of amines. |
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira and Heck couplings offer valuable alternative strategies for C-C bond formation.
Sonogashira Coupling
This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[12] It is unique among the common cross-coupling reactions as it typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[13] The resulting aryl alkynes are versatile intermediates for synthesizing heterocycles and other complex structures.
-
Key Reagents: Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), and an amine base (e.g., Et₃N or DIPA) which also acts as the solvent.[12][13]
-
Considerations: The reaction is sensitive to oxygen, so rigorous inert atmosphere techniques are required to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[14][15] This reaction is particularly useful for installing vinyl groups onto the aromatic core.
-
Key Reagents: Pd catalyst (e.g., Pd(OAc)₂), a phosphine ligand (or ligand-free under certain conditions), and an organic or inorganic base (e.g., Et₃N, K₂CO₃).[15][16]
-
Considerations: Regioselectivity of the alkene addition can be a concern, although with terminal alkenes, addition to the less substituted carbon is heavily favored.
General Experimental Workflow
The successful execution of these sensitive catalytic reactions hinges on a meticulous and consistent workflow. Adherence to inert atmosphere techniques is paramount to protect the catalyst from deactivation.
Caption: Standardized Workflow for Palladium-Catalyzed Cross-Coupling Reactions.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (n.d.). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)
- Ossila. (n.d.). 4-Chloro-3-fluoroaniline | CAS 367-22-6.
- Vertex AI Search. (n.d.).
- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis.
- Wikipedia. (n.d.). Heck reaction.
- Beilstein Journals. (n.d.). A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones.
- Benchchem. (n.d.). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone: A Key Building Block in Pharmaceutical Research.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Fisher Scientific. (n.d.).
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
- Vertex AI Search. (2025).
- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
- Chem-Impex. (n.d.). 4-Chloro-2-fluoroaniline.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025).
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- TCI. (n.d.).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Vertex AI Search. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- Wikipedia. (n.d.).
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Wikipedia. (n.d.). Sonogashira coupling.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PubMed. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Benchchem. (n.d.).
- Organic Chemistry Division. (2026).
- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
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- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Anilines
Welcome to the technical support center for the synthesis of polysubstituted anilines. As crucial building blocks in pharmaceuticals, agrochemicals, and materials science, the reliable synthesis of these scaffolds is paramount. However, their preparation is frequently complicated by challenges in controlling regioselectivity, managing the high reactivity of the aniline core, and overcoming the limitations of modern catalytic methods.
This guide is structured to provide immediate answers to common problems through our FAQ section, followed by in-depth troubleshooting guides for more persistent issues. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic substitution giving a mixture of ortho and para isomers?
The amino group (-NH₂) is a powerful activating, ortho, para-directing group.[1][2] It strongly donates electron density into the aromatic ring via resonance, particularly at the ortho and para positions. This electronic effect often leads to the formation of both isomers. The ratio between them is influenced by sterics and reaction conditions.
-
To favor the para-isomer: Employ a bulky protecting group on the nitrogen, such as an acetyl (forming acetanilide) or a pivaloyl group.[1] The steric hindrance from the protecting group will disfavor electrophilic attack at the adjacent ortho positions. Lowering the reaction temperature can also increase the proportion of the thermodynamically more stable para product.[1]
Q2: How can I achieve meta-substitution on an aniline ring?
Direct meta-substitution is challenging due to the strong ortho, para-directing nature of the amino group. However, two primary strategies can be employed:
-
Anilinium Ion Formation: Under strong acidic conditions (e.g., during nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing due to its powerful inductive electron-withdrawing effect.[1][2][3]
-
Modern C-H Functionalization: Advanced methods, such as directed C-H borylation, can achieve ortho- and sometimes meta-functionalization by using a directing group to guide a metal catalyst to a specific C-H bond.[4]
Q3: Why did my Friedel-Crafts reaction fail when I used aniline?
The free amino group of aniline is a Lewis base, which reacts avidly with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts alkylations and acylations.[1][3][5] This acid-base reaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring and preventing the desired electrophilic substitution.
-
Solution: Protect the amino group as an amide (e.g., acetanilide). The amide is significantly less basic, preventing catalyst poisoning and allowing the Friedel-Crafts reaction to proceed. The protecting group can be removed later by hydrolysis.[1]
Q4: What is the purpose of a protecting group, and which one should I choose?
Protecting groups are essential tools in aniline synthesis to:
-
Moderate Reactivity: The aniline ring is highly activated, which can lead to unwanted polysubstitution.[6][7] Protection reduces this activation, allowing for more controlled, monosubstitution.[7]
-
Control Regioselectivity: Bulky protecting groups sterically hinder the ortho positions, favoring para-substitution.[1]
-
Enable Incompatible Reactions: They prevent the basic amino group from interfering with reactions like Friedel-Crafts.[1][5]
-
Prevent Side Reactions: They stop unwanted N-alkylation or oxidation at the nitrogen atom.[1]
Table 1: Common Protecting Groups for Anilines
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Features |
| Acetyl | Ac | Acetic Anhydride, NaOAc | Acid or Base Hydrolysis | Excellent for moderating reactivity in EAS.[1] |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., DMAP) | Strong Acid (e.g., TFA, HCl) | Widely used in orthogonal protection schemes.[8] |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid-labile groups like Boc.[8] |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (TBAF); Silica gel in EtOH/H₂O[9] | Mild removal conditions, useful for sensitive substrates.[9] |
Q5: My Buchwald-Hartwig amination isn't working. What are the first things to check?
The Buchwald-Hartwig amination is a powerful but complex reaction sensitive to multiple variables.[10][11]
-
Catalyst System (Palladium Source & Ligand): This is the most critical component. The choice of ligand is highly dependent on the substrates. For difficult couplings like aryl chlorides, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required. Ensure your palladium precatalyst is active and not degraded.[10]
-
Base: The base is crucial for the deprotonation of the amine and regeneration of the catalyst. Sodium tert-butoxide (NaOtBu) is common but harsh. Softer bases like K₃PO₄ or Cs₂CO₃ may be necessary for base-sensitive functional groups. The insolubility of inorganic bases can also be an issue, requiring vigorous stirring.[11][12]
-
Solvent: Solvents like toluene, dioxane, and THF are common.[13] Ensure they are anhydrous and deoxygenated, as both oxygen and water can deactivate the catalyst.
-
Substrate Reactivity: The reactivity of aryl halides follows the general trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[11] Aryl chlorides are the most challenging and often require specialized, electron-rich ligands and higher temperatures.[10]
In-Depth Troubleshooting Guides
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Problem: Low Yield of the Desired para-Isomer
-
Causality: The electronic activation of the ortho and para positions is often comparable. If the protecting group is not sufficiently bulky or the temperature is too high, the ortho isomer can form in significant quantities.
-
Solutions & Rationale:
-
Increase Steric Hindrance: Switch from an acetyl protecting group to a larger one like pivaloyl (COC(CH₃)₃) or benzoyl (COPh). The increased steric bulk will more effectively block the ortho positions.[1]
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or below). This often favors the thermodynamically more stable para product.[1]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the ortho/para ratio. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., nitrobenzene).
-
Problem: Uncontrolled Polysubstitution (e.g., 2,4,6-Tribromoaniline Formation)
-
Causality: The unprotected aniline ring is so highly activated that reactions like bromination can proceed uncontrollably to substitute all available ortho and para positions, even without a catalyst.[2][14]
-
Solutions & Rationale:
-
Protect the Amine: This is the most reliable solution. Converting aniline to acetanilide sufficiently moderates the ring's reactivity, allowing for controlled mono-bromination, primarily at the para position.[7]
-
Modify Reagents/Conditions: In some cases, using a milder electrophile or running the reaction at very low temperatures with a stoichiometric amount of the electrophile can provide a degree of control, but this is less reliable than protection.
-
Guide 2: Challenges in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This section provides a structured approach to troubleshooting one of the most common and powerful methods for C-N bond formation.
Caption: Troubleshooting logic for a failed Buchwald-Hartwig reaction.
Problem: No or Low Conversion
-
Causality & Solutions:
-
Inappropriate Ligand: Aryl chlorides require highly electron-rich and bulky ligands (e.g., tBuXPhos) to facilitate the difficult oxidative addition step.[10][13] For aryl bromides, a wider range of ligands like XantPhos may be effective.[12] A ligand screening is often the best approach.
-
Incorrect Base: A base that is too weak will not deprotonate the amine effectively, stalling the catalytic cycle. Conversely, a base that is too strong (like NaOtBu) can degrade sensitive functional groups on your substrates. Consider a screen of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[12]
-
Insolubility: If reactants or intermediates are not soluble in the chosen solvent, the reaction rate will be severely diminished.[11] Consider using a co-solvent or switching to a solvent with better solubilizing properties (e.g., CPME, t-AmOH).[11]
Problem: Side Reaction - Hydrodehalogenation
-
Causality: An unproductive side reaction where the aryl halide is reduced to an arene can compete with the desired amination. This often occurs via β-hydride elimination from the palladium amide complex.[15]
-
Solutions & Rationale:
-
Ligand Choice: Ligands with large bite angles (like XantPhos) or extreme bulk near the palladium center can disfavor the conformation required for β-hydride elimination and promote reductive elimination to form the C-N bond.
-
Base and Amine Concentration: Carefully controlling the stoichiometry and addition rate of the amine and base can sometimes suppress this side reaction.
-
Guide 3: Purification of Polysubstituted Aniline Isomers
Problem: Difficulty Separating Ortho/Para Isomers
-
Causality: Regioisomers of anilines often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.[16][17]
-
Solutions & Rationale:
-
High-Performance Chromatography: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase, or a specialized chiral phase if applicable).[16] Methodical screening of the mobile phase is critical.[16]
-
Fractional Distillation Under Vacuum: For thermally stable compounds with a small boiling point difference, fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) under reduced pressure can be effective.[16][18] Lowering the pressure reduces the boiling point and minimizes the risk of thermal decomposition.[18]
-
Derivatization/Crystallization: Convert the mixture of aniline isomers into derivatives (e.g., acetamides or sulfonamides). The derivatives may have significantly different crystallization properties, allowing one isomer to be selectively crystallized and filtered off. The purified derivative can then be converted back to the aniline.
-
Adsorptive Purification: For specific impurities, especially in aqueous solutions, adsorption onto materials like zeolites can be a viable purification method.[18][19]
-
Featured Experimental Protocols
Protocol 1: Regioselective para-Nitration of Aniline via Acetanilide Protection
This two-step protocol is a classic and reliable method to avoid polysubstitution and achieve high selectivity for the para-isomer.
Step A: Protection of Aniline as Acetanilide [1]
-
In a flask, dissolve aniline (1.0 eq) in a mixture of water and concentrated HCl.
-
Cool the solution in an ice bath.
-
Add acetic anhydride (1.1 eq), followed immediately by a solution of sodium acetate (1.5 eq) in water.
-
Stir vigorously. The acetanilide product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol may be performed if necessary.
Step B: Nitration of Acetanilide [1]
-
Add the dried acetanilide to glacial acetic acid and cool to ~5 °C in an ice bath.
-
Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.
-
After addition, allow the reaction to stir at room temperature for 30-60 minutes.
-
Pour the reaction mixture onto crushed ice. The p-nitroacetanilide will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Hydrolyze the amide (e.g., by heating with aqueous HCl) to yield the final product, p-nitroaniline.
Caption: Decision tree for selecting a synthetic route.
References
-
Mezhuev, Y. O., et al. (2022). Regioselectivity of the Radical Cation Recombination in the Aniline Polymerization. Russian Journal of Physical Chemistry B, 16(6), 1033-1040. Available at: [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026. Available at: [Link]
-
Mezhuev, Y. O., et al. (2022). Regioselectivity of the Radical Cation Recombination in the Aniline Polymerization. ResearchGate. Available at: [Link]
-
Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. National Institutes of Health (NIH). Available at: [Link]
-
Doyle, A. M., & Albayati, T. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]
-
Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]
-
TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. National Institutes of Health (NIH). Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. Available at: [Link]
-
Gérardy, R., et al. (2015). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry, 17(5), 2958-2964. Available at: [Link]
-
Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. Available at: [Link]
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
Purify and dry aniline? Reddit. Available at: [Link]
-
Soderberg, T. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Available at: [Link]
-
Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Available at: [Link]
-
Extance, A. (2020, August 11). Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World. Available at: [Link]
- Aniline purification process. (2021). Google Patents.
-
Khan Academy India. (2024, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy [Video]. YouTube. Available at: [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. (2020). ResearchGate. Available at: [Link]
-
Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. ACS Publications. Available at: [Link]
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. ACS Publications. Available at: [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
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- 9. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-3-ethoxy-2-fluoroaniline
Answering your request, here is a technical support center with troubleshooting guides and FAQs for identifying byproducts in 4-Chloro-3-ethoxy-2-fluoroaniline synthesis.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the likely byproducts, their mechanisms of formation, and robust strategies for their identification and removal.
Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis, focusing on the two primary stages: the nitration of the precursor and the subsequent reduction to the target aniline.
Section 1: Byproducts from the Nitration Stage
The synthesis typically begins with the electrophilic nitration of 1-Chloro-2-ethoxy-3-fluorobenzene to form the key intermediate, 4-Chloro-3-ethoxy-2-fluoro-1-nitrobenzene. Byproducts at this stage are common and often arise from issues with regioselectivity and reaction conditions.
Q1: My TLC/GC-MS analysis after nitrating 1-Chloro-2-ethoxy-3-fluorobenzene shows multiple product spots. What are the likely isomeric byproducts?
A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The directing effects of the three substituents on the ring (Fluoro, Chloro, and Ethoxy) determine the position of the incoming nitro group.
-
Scientific Rationale: The ethoxy group (-OEt) is a strongly activating, ortho-, para-director. The fluoro (-F) and chloro (-Cl) groups are deactivating but are also ortho-, para-directing. The final substitution pattern is a result of the interplay between these competing effects. While the desired product is 4-Chloro-3-ethoxy-2-fluoro-1-nitrobenzene, steric hindrance and the powerful directing effect of the ethoxy group can lead to the formation of other isomers.[1]
-
Probable Isomeric Byproducts:
-
6-Nitro Isomer: Nitration at the position ortho to the ethoxy group and para to the chloro group can yield 1-Chloro-2-ethoxy-3-fluoro-6-nitrobenzene.
-
5-Nitro Isomer: Nitration para to the fluoro group might result in 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene.
-
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent to enhance selectivity.
-
Choice of Nitrating Agent: Using a milder nitrating agent or adjusting the composition of the mixed acid (H₂SO₄/HNO₃) can sometimes improve the isomeric ratio.
-
Q2: The nitration reaction mixture turned dark brown/black, and the yield of the desired nitro-intermediate is very low. What is the likely cause?
A2: A dark reaction color and poor yield often point to overly harsh reaction conditions, leading to oxidation and/or over-nitration.
-
Scientific Rationale: Concentrated nitric acid is a potent oxidizing agent. At elevated temperatures, it can oxidize the electron-rich aromatic ring, leading to the formation of phenolic compounds which can further react and polymerize into tar-like substances.[2] Furthermore, if the conditions are too forcing, a second nitro group can be added to the ring, forming dinitro byproducts.[3]
-
Probable Byproducts:
-
Dinitro Compounds: e.g., 4-Chloro-3-ethoxy-2-fluoro-1,5-dinitrobenzene.
-
Oxidation Products: Phenolic or quinone-like structures arising from the degradation of the starting material or product.
-
-
Troubleshooting & Prevention:
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution to control the reaction exotherm.
-
Vigorous Stirring: Ensure efficient mixing to prevent localized "hot spots" where side reactions can initiate.[3]
-
Stoichiometry: Use a modest excess of the nitrating agent, as a large excess can promote side reactions.
-
Section 2: Byproducts from the Reduction Stage
The reduction of the nitro-intermediate to the final this compound is the critical final step. Impurities here often result from incomplete reactions or undesired side reactions of the nitro group and other functional groups.
Q3: My final product is contaminated with the starting material, 4-Chloro-3-ethoxy-2-fluoro-1-nitrobenzene. How can I ensure the reduction goes to completion?
A3: The presence of unreacted nitro compound is a common issue stemming from incomplete reduction.[4]
-
Scientific Rationale: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. Insufficient reducing agent, deactivated catalyst (in catalytic hydrogenation), or insufficient reaction time can halt the process, leaving these intermediates or the starting nitro compound in the final product.
-
Troubleshooting & Prevention:
-
Catalytic Hydrogenation: If using a catalyst like Pd/C or Pt/C, ensure it is active.[5][6] Use an appropriate catalyst loading and hydrogen pressure. Monitor hydrogen uptake to gauge reaction progress.
-
Metal/Acid Reduction: When using methods like Fe/HCl or SnCl₂/HCl, ensure a sufficient stoichiometric excess of the metal is used.[6] Activating the metal surface (e.g., by washing with dilute acid) can also be beneficial.
-
Reaction Monitoring: Use TLC or GC to monitor the disappearance of the starting material before work-up.
-
Q4: I have identified byproducts with a lower molecular weight than the target aniline, specifically missing one or both halogen atoms. How are these formed?
A4: This phenomenon is known as hydrodehalogenation and is a known side reaction during catalytic hydrogenation.
-
Scientific Rationale: The same palladium or platinum catalysts used to reduce the nitro group can also catalyze the cleavage of carbon-halogen bonds, replacing the halogen with a hydrogen atom from the H₂ gas. Aryl chlorides are generally less susceptible than bromides or iodides, but it can still occur, especially at higher temperatures or pressures.
-
Probable Byproducts:
-
3-Ethoxy-2-fluoroaniline (dechlorination)
-
4-Chloro-3-ethoxyaniline (defluorination - less common)
-
3-Ethoxyaniline (complete dehalogenation)
-
-
Troubleshooting & Prevention:
-
Milder Conditions: Perform the hydrogenation at the lowest effective temperature and pressure.
-
Catalyst Choice: Some catalysts are less prone to causing dehalogenation. Experiment with different catalysts or supports if this is a persistent issue.
-
Alternative Reducing Agents: Consider chemical reducing agents (e.g., iron powder, sodium dithionite) that do not cause hydrodehalogenation.[6]
-
Q5: My purified this compound is initially a pale oil/solid but turns yellow or brown upon standing. What causes this discoloration?
A5: This discoloration is a hallmark of aniline oxidation.[7]
-
Scientific Rationale: Aromatic amines are highly susceptible to air oxidation. The amino group can be oxidized to form highly colored impurities such as nitroso, nitro, azoxy, and azo compounds, or can undergo polymerization to form complex, dark-colored materials.[2] This process is often accelerated by exposure to light and air.
-
Probable Byproducts:
-
Azoxy and Azo dimers: Formed by the coupling of intermediate oxidation products.
-
Polymeric aniline species.[2]
-
Quinone-imines: Formed from ring oxidation.
-
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle and store the purified aniline under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: Store the product in an amber vial or a container protected from light, and keep it refrigerated to slow the degradation process.
-
Antioxidants: For long-term storage, adding a small amount of an antioxidant can be considered, though this may not be suitable if the material is for pharmaceutical use.
-
Section 3: Analytical and Purification Strategies
Q6: What are the most effective analytical techniques for identifying and quantifying these byproducts?
A6: A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis.[4]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the target compound from both more polar and less polar impurities. Using a UV detector can help quantify impurities, while coupling it with a Mass Spectrometer (LC-MS) is invaluable for identifying the molecular weights of unknown byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as isomeric byproducts, dehalogenated species, and residual starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structure elucidation of isolated impurities. ¹⁹F NMR is particularly useful in this synthesis to confirm the presence and environment of the fluorine atom.
Q7: What are the recommended methods for purifying the final product?
A7: The choice of purification method depends on the nature of the impurities and the scale of the synthesis.
-
Column Chromatography: Silica gel chromatography is the most common lab-scale method for removing impurities with different polarities.[4] A gradient elution with a solvent system like Hexanes/Ethyl Acetate can effectively separate the target aniline from most byproducts.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.
-
Vacuum Distillation: For larger scales, vacuum distillation can be used to purify the aniline, especially for removing non-volatile polymeric materials or salts.[8]
Process and Troubleshooting Summary
The following diagram illustrates the key steps and potential points of byproduct formation.
Caption: Synthetic workflow showing byproduct formation points.
Troubleshooting Data Table
| Symptom | Potential Cause(s) | Recommended Actions & Analytical Checks |
| Multiple spots on TLC/GC after nitration | Formation of regioisomers. | Lower reaction temperature; check raw material purity. Analysis: GC-MS, ¹H & ¹⁹F NMR. |
| Dark, tar-like nitration mixture | Over-nitration; oxidation by nitric acid. | Add nitrating agent slowly at low temperature; ensure efficient stirring. Analysis: LC-MS to look for dinitro or oxidized species. |
| Nitro-compound present in final product | Incomplete reduction. | Increase reaction time, catalyst loading, or amount of reducing agent. Analysis: HPLC or GC to quantify residual nitro compound. |
| Low MW impurities in final product | Hydrodehalogenation during catalytic hydrogenation. | Use milder hydrogenation conditions (lower temp/pressure); switch to a chemical reducing agent (e.g., Fe/HCl). Analysis: GC-MS to identify dehalogenated products. |
| Product darkens over time | Air oxidation of the aniline. | Store product under an inert atmosphere (N₂/Ar), protect from light, and refrigerate. Analysis: HPLC to monitor the growth of colored impurities. |
Experimental Protocol: HPLC-MS Analysis
This protocol outlines a general method for identifying byproducts in a crude sample of this compound.
Objective: To separate and identify potential impurities from the synthesis.
Materials:
-
Crude this compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
Vials for autosampler
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude sample at ~1 mg/mL in Acetonitrile. Dilute this stock 1:100 with a 50:50 mixture of Water:Acetonitrile for analysis.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent with an ESI source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100 - 800
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350 °C
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Examine the mass spectrum for each peak to determine the molecular weight of the corresponding compound.
-
Compare the observed molecular weights to the theoretical masses of the expected product and potential byproducts listed in the guide.
-
Caption: Troubleshooting logic for post-reduction impurities.
References
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho Life Sciences. [Link]
-
Ataman Kimya. (n.d.). ANILINE. [Link]
-
Scribd. (n.d.). Aniline. [Link]
- Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Sciencemadness Discussion Board. (2005). aniline impurities. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. [Link]
-
Shepherd, et al. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton Institutional Repository. [Link]
- Google Patents. (1993).
Sources
- 1. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Suzuki Coupling with Electron-Rich Chloroanilines
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving challenging electron-rich chloroaniline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with these specific transformations. As Senior Application Scientists, we understand that coupling unactivated aryl chlorides, particularly those bearing potent electron-donating groups like anilines, presents a significant synthetic hurdle. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki coupling reaction with an electron-rich chloroaniline is not working or giving very low yields. What is the most likely reason for this failure?
Answer:
The primary reason for failure or low yield in the Suzuki coupling of electron-rich chloroanilines is the difficulty of the oxidative addition step. This is the initial, and often rate-limiting, step where the Palladium(0) catalyst inserts into the carbon-chlorine (C-Cl) bond.[1][2][3]
Here's the causality:
-
Strong C-Cl Bond: The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making it inherently less reactive.[4]
-
Electron-Donating Group (EDG) Effect: The aniline's amino group (-NH2) is a powerful electron-donating group. It increases the electron density on the aromatic ring, including at the carbon atom of the C-Cl bond. This electronic enrichment further strengthens the C-Cl bond and repels the electron-rich Pd(0) catalyst, making the oxidative addition process energetically unfavorable.[5]
Essentially, you are trying to couple one of the least reactive aryl halide classes with a substrate that is electronically deactivated for the key catalytic step. Standard Suzuki conditions (e.g., using Pd(PPh₃)₄) are often insufficient for this demanding transformation.[6]
Question 2: How do I choose the right catalyst and ligand system for my electron-rich chloroaniline? This seems to be the most critical parameter.
Answer:
You are correct; the choice of the catalyst system is paramount. For challenging substrates like electron-rich chloroanilines, you must move beyond traditional catalysts to more specialized systems designed to facilitate the difficult oxidative addition step. The key is to use bulky, electron-rich phosphine ligands .[1][7][8][9]
Why this works:
-
Electron-rich ligands increase the electron density on the palladium center. This makes the metal more "electron-rich" and enhances its ability to donate electron density into the σ* orbital of the C-Cl bond, which is necessary for bond cleavage during oxidative addition.[7]
-
Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species (L-Pd(0)). This species is more sterically accessible for the aryl chloride to approach and react. Bulky ligands also accelerate the final reductive elimination step, which helps to turn over the catalyst efficiently.[7][9]
Here is a decision-making workflow for catalyst selection:
Caption: Catalyst selection workflow for challenging Suzuki couplings.
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Substrates |
| Buchwald Precatalysts | SPhos, XPhos, RuPhos | Air- and moisture-stable, form active catalyst rapidly, highly effective for Ar-Cl bonds.[10] | Electron-rich and sterically hindered aryl chlorides. |
| Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos, cataCXium A | Versatile Pd(0) or Pd(II) sources that require in-situ formation of the active catalyst with the ligand.[11][12] | Broad applicability, but requires careful optimization. |
| N-Heterocyclic Carbenes | IPr, IMes | Very strong electron donors, highly effective for activating C-Cl bonds.[13] | Often used when phosphine ligands fail. |
Question 3: I've switched to a modern catalyst system (e.g., a Buchwald palladacycle), but my yield is still poor. What should I troubleshoot next?
Answer:
After the catalyst system, the base and solvent are the next most critical parameters to optimize. Their roles are deeply interconnected and crucial for the transmetalation step.
The Role of the Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center (transmetalation).[1]
-
Strength and Solubility: For unreactive aryl chlorides, stronger bases are often necessary. Potassium phosphate (K₃PO₄) is a common and effective choice. Cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOtBu) are even stronger options that can be effective when others fail.[2][14][15] The solubility of the base in the reaction medium is critical; if the base is not at least partially soluble, the reaction can be sluggish.
-
Water Content: While many Suzuki reactions are run under anhydrous conditions, reactions using K₃PO₄ often benefit from the presence of a small amount of water. Water can help solubilize the base and facilitate the formation of the active boronate species.[5]
The Role of the Solvent: The solvent must solubilize the aryl halide, the boronic acid, the base, and the catalyst. A mixture of a non-polar aprotic solvent and water is often ideal.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are excellent choices.[9] A common combination is a 4:1 to 10:1 ratio of organic solvent to water.[2][16]
-
Solvent Effects on Catalyst Activity: The solvent can influence the active catalytic species. In some cases, coordinating solvents can compete with the primary ligand, altering the reaction's outcome.[17][18] It is generally best to start with less coordinating solvents like toluene or dioxane.
Troubleshooting Protocol: Base & Solvent Screen
If your reaction with an advanced catalyst is failing, perform a systematic screen of bases and solvents.
-
Setup: Prepare four identical reactions using your optimized catalyst system and chloroaniline.
-
Variable Conditions:
-
Reaction A (Baseline): K₃PO₄ in Toluene/H₂O (5:1)
-
Reaction B: Cs₂CO₃ in 1,4-Dioxane/H₂O (5:1)
-
Reaction C: K₃PO₄ in anhydrous THF
-
Reaction D: KOtBu in anhydrous Toluene
-
-
Execution: Run all reactions at a higher temperature (e.g., 100-110 °C) under a strict inert atmosphere (Argon or Nitrogen).
-
Analysis: Monitor by TLC or LC-MS after 4 hours and 12 hours to determine the best-performing condition.
Question 4: I see multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?
Answer:
With challenging Suzuki couplings, several side reactions can compete with your desired product formation, leading to complex crude mixtures and low yields.[19]
Caption: Major competing pathways in Suzuki coupling reactions.
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond (Ar'-B(OH)₂ → Ar'-H).[1]
-
Cause: Promoted by excess base, high temperatures, and the presence of water. Electron-rich boronic acids are particularly susceptible.
-
Mitigation:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess.
-
Consider using more stable boronic esters (e.g., pinacol esters, MIDA boronates) or trifluoroborate salts, which are more resistant to hydrolysis.[1][13]
-
Ensure your reaction is run under a rigorously inert atmosphere, as oxygen can sometimes accelerate this process.
-
-
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl (2 Ar'-B(OH)₂ → Ar'-Ar').[7]
-
Cause: Often mediated by Pd(II) species, which can be present if a Pd(II) precatalyst is not efficiently reduced to Pd(0) or if oxygen enters the reaction and oxidizes the Pd(0) catalyst.[7]
-
Mitigation:
-
Thorough Degassing: Degas your solvent and reaction mixture thoroughly by sparging with argon or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[15]
-
Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates the active Pd(0) species.
-
-
-
Dehalogenation: The replacement of the chlorine atom on your aniline with a hydrogen (Ar-Cl → Ar-H).[7]
-
Cause: This can occur after oxidative addition. The resulting Ar-Pd(II)-Cl complex can react with a hydride source in the mixture (sometimes the solvent or base) followed by reductive elimination.
-
Mitigation:
-
Choose a solvent that is less likely to act as a hydride donor. For example, dioxane is generally more robust than THF in this regard.
-
Re-evaluate your base; some bases or their impurities can facilitate this pathway.
-
-
By carefully selecting your catalyst system, optimizing the base and solvent, and maintaining a strictly inert atmosphere, you can significantly suppress these side reactions and improve the yield of your desired cross-coupled product.
References
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters - ACS Publications.[Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications.[Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate.[Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Sci-Hub.[Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Semantic Scholar.[Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Universidade Federal de Santa Catarina.[Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.[Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]
-
Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate.[Link]
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH.[Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters - ACS Publications.[Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.[Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate.[Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki–Miyaura cross coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.[Link]
-
Common Byproducts in Suzuki Coupling. YouTube.[Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University.[Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. ResearchGate.[Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.[Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-ethoxy-2-fluoroaniline
Welcome to the technical support center for the synthesis of 4-Chloro-3-ethoxy-2-fluoroaniline. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your reaction yields and purity.
The synthesis of this compound is a sequential process involving two key transformations: a regioselective Nucleophilic Aromatic Substitution (SNAr) to introduce the ethoxy group, followed by a chemoselective reduction of a nitro group. This guide is structured to address potential issues in each of these critical steps.
Overall Synthetic Workflow
A plausible and efficient synthetic route commences with 2,4-dichloro-1-fluoro-3-nitrobenzene. The process is outlined below:
Caption: Overall synthetic scheme for this compound.
Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) for Ethoxylation
The first critical step is the regioselective substitution of a chlorine atom with an ethoxy group. The nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1][2] In the starting material, 2,4-dichloro-1-fluoro-3-nitrobenzene, the chlorine at position 4 is para to the nitro group, and the chlorine at position 2 is ortho. This makes both positions susceptible to substitution.
Frequently Asked Questions (FAQs) - Ethoxylation
Q1: My SNAr reaction has a very low yield. What are the primary causes?
A1: Low yields in this SNAr reaction can typically be traced back to several key factors:
-
Insufficient Nucleophile Strength: While sodium ethoxide is a potent nucleophile, its reactivity can be diminished by the presence of moisture in the reaction. Ensure you are using freshly prepared sodium ethoxide or high-quality commercial material and that your solvent is anhydrous.
-
Suboptimal Reaction Temperature: SNAr reactions require a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to side reactions and decomposition. A systematic temperature screen is advisable.
-
Inappropriate Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred for SNAr reactions as they effectively solvate the cation (e.g., Na+) without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Poor Solubility of Starting Material: If the 2,4-dichloro-1-fluoro-3-nitrobenzene is not fully dissolved, the reaction will be heterogeneous and slow. Consider a co-solvent system if solubility is an issue.
Q2: I'm observing multiple products in my reaction mixture. What are the likely side products and how can I improve regioselectivity?
A2: The formation of multiple products is a common challenge in this reaction due to the presence of multiple activated sites. The likely side products are isomeric ethers or products from substitution of the fluorine atom.
-
Isomeric Product (2-ethoxy-4-chloro-1-fluoro-3-nitrobenzene): Substitution at the C-2 position, which is also ortho to the nitro group, is a likely competing reaction. While the para position (C-4) is generally more favored electronically, the outcome can be influenced by reaction conditions. Lower temperatures often favor the thermodynamically more stable product, which is typically the para-substituted isomer.
-
Fluorine Substitution Product: In SNAr reactions, fluoride is an excellent leaving group, often better than chloride.[1] Therefore, substitution of the fluorine at C-1 is a possible side reaction. To minimize this, using milder reaction conditions (lower temperature, shorter reaction time) can be beneficial, as the C-F bond activation energy might be higher in this specific steric and electronic environment.
Q3: How do I know which chlorine is more likely to be substituted?
A3: The regioselectivity is determined by the degree of activation by the nitro group and steric hindrance. The nitro group activates both the ortho (C-2) and para (C-4) positions by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2] While both positions are electronically activated, the para position often reacts preferentially due to reduced steric hindrance compared to the ortho position, which is flanked by the fluoro and nitro groups.
Troubleshooting Guide: Low Yield in Ethoxylation
Caption: Decision workflow for troubleshooting low yield in the SNAr ethoxylation step.
Part 2: Troubleshooting the Chemoselective Nitro Group Reduction
The final step is the reduction of the nitro group in 4-Chloro-3-ethoxy-2-fluoronitrobenzene to the corresponding aniline. The primary challenge in this step is to achieve complete reduction of the nitro group without causing dehalogenation (loss of the chlorine or fluorine atoms).
Frequently Asked Questions (FAQs) - Nitro Reduction
Q1: My reduction reaction is incomplete, and I still have starting material. How can I drive the reaction to completion?
A1: Incomplete reduction can be due to several factors, particularly when using catalytic hydrogenation:
-
Catalyst Deactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent.[3] Using high-purity reagents and ensuring the catalyst is fresh and active is crucial.
-
Insufficient Hydrogen Pressure: Some reductions require higher hydrogen pressures to proceed efficiently. If you are using a hydrogen balloon, consider switching to a Parr hydrogenator to increase the pressure.[3]
-
Poor Agitation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen). Vigorous stirring is essential to ensure good mass transfer.[3]
-
Inadequate Catalyst Loading: A typical loading for Pd/C is 5-10 mol%.[3] If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.
Q2: I am observing significant amounts of dehalogenated byproducts. How can I improve the selectivity of the reduction?
A2: Dehalogenation is a common side reaction in the hydrogenation of halogenated nitroaromatics.[4][5] The C-Cl and C-F bonds can be susceptible to hydrogenolysis. To minimize this:
-
Choice of Catalyst: Platinum-based catalysts (e.g., Pt/C) or specialized catalysts like Pt-V/C have been shown to be more selective and less prone to causing dehalogenation compared to palladium catalysts in some cases.[5] Raney Cobalt is another potential alternative.[5]
-
Milder Reaction Conditions: High temperatures and high hydrogen pressures can promote dehalogenation.[3] Try running the reaction under milder conditions (e.g., lower pressure, room temperature).
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider chemical reduction methods. Reagents like stannous chloride (SnCl₂) in hydrochloric acid or iron powder in acetic or hydrochloric acid are classic methods for nitro group reduction and are often more chemoselective, avoiding dehalogenation.[6]
Q3: Which reduction method is generally preferred for this type of substrate?
A3: For industrial-scale synthesis, catalytic hydrogenation is often preferred due to its efficiency, cleaner work-up, and better atom economy.[7] However, for laboratory-scale synthesis where chemoselectivity is paramount and dehalogenation is a persistent issue, the SnCl₂/HCl method provides a reliable and high-yielding alternative.[7]
Comparative Data of Reduction Methods
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 1-20 bar H₂, RT-80°C, Methanol/Ethanol | High yield, clean, scalable | Risk of dehalogenation, catalyst cost |
| Metal/Acid Reduction | SnCl₂ / HCl | 0-100°C, Ethanol/HCl | High chemoselectivity, low dehalogenation | Stoichiometric metal waste, acidic work-up |
| Metal/Acid Reduction | Fe / HCl or AcOH | Reflux, Ethanol/Water | Inexpensive, effective | Large amount of iron sludge, work-up can be tedious |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation (High-Yield, Optimized for Selectivity)
-
To a solution of 4-Chloro-3-ethoxy-2-fluoronitrobenzene (1.0 eq) in ethanol (10 volumes), add 5% Pt/C (1-2 mol%).
-
Pressurize the reaction vessel with hydrogen gas (5 bar).
-
Stir the mixture vigorously at 40-50°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: Tin(II) Chloride Reduction (High-Selectivity)
-
Dissolve 4-Chloro-3-ethoxy-2-fluoronitrobenzene (1.0 eq) in ethanol (10 volumes).
-
Add a solution of SnCl₂·2H₂O (3-4 eq) in concentrated HCl (5 volumes) dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C.
-
Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and carefully basify with a concentrated NaOH solution to pH > 8 to precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as required.
References
- BenchChem. (2025).
- Gummer, A. L., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Wang, L., et al. (2023). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
- Gummer, A. L., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis.
- Gowda, D. C., et al. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- BenchChem. (2025).
- DeBoef, B., et al. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Homework.Study.com. (n.d.). What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?.
- BenchChem. (n.d.).
- Various Authors. (2014). How do you selectively reduce the nitro group?.
- Al-Zoubi, R. M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- Vapourtec. (n.d.).
- Schenzle, A., et al. (2000). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.
- Catalyst Education. (2020).
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- Various Authors. (2024).
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- CN1398846A. (n.d.). Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- BenchChem. (n.d.).
- PubChem. (n.d.). 4-Chloro-2-fluoroaniline.
- Saktivel, K., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy.
- Chem-Impex. (n.d.). 4-Chloro-2-fluoroaniline.
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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-3-ethoxy-2-fluoroaniline
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-3-ethoxy-2-fluoroaniline in cross-coupling reactions. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively during your experiments. Our goal is to move beyond a simple checklist and offer a self-validating system of experimental design.
Section 1: Understanding the Substrate - A Chemist's Perspective
This compound is a highly substituted and electronically complex aryl chloride. Before selecting a catalyst system, it is crucial to understand the inherent properties of this substrate that will influence the cross-coupling reaction.
-
The Reactive Site: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl >> F.[1] Therefore, the C-Cl bond is the primary site for oxidative addition to the palladium catalyst. The C-F bond is significantly stronger and generally unreactive under typical cross-coupling conditions, allowing for selective functionalization at the chlorine position.[1][2]
-
Electronic Effects:
-
Aniline (-NH2): A powerful electron-donating group, which can increase electron density at the palladium center, potentially affecting the catalytic cycle. It can also coordinate to the metal, sometimes inhibiting the catalyst.[1]
-
Ethoxy (-OEt): An electron-donating group that further enriches the aromatic ring with electron density.
-
Fluoro (-F): A strongly electronegative, electron-withdrawing group by induction, but a weak π-donor by resonance. Its presence ortho to the reactive C-Cl bond can influence the electronic environment of the reaction center.[3]
-
-
Steric Hindrance: The presence of substituents ortho to the C-Cl bond (the fluoro group) can sterically hinder the approach of the palladium catalyst, making oxidative addition more challenging.
Given these characteristics, this compound is considered a challenging substrate for cross-coupling reactions, requiring a highly active and robust catalyst system.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with this compound?
A1: The primary challenge is the low reactivity of the C-Cl bond, which is a consequence of its high bond strength compared to C-Br and C-I bonds.[4] This necessitates the use of specialized, highly active palladium catalysts. The electron-rich nature of the aniline ring and potential steric hindrance from the ortho-fluoro substituent further complicate the reaction.[5]
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are feasible. However, both require careful selection of the catalyst system to overcome the hurdle of C-Cl bond activation.[6][7]
Q3: Can the aniline's amino group interfere with the catalyst?
A3: Yes, the free amino group can coordinate to the palladium center, which may lead to catalyst inhibition or the formation of inactive complexes.[1] While many modern catalyst systems are designed to tolerate free amines, if catalyst poisoning is suspected, protection of the amino group (e.g., as an amide) could be considered. However, this adds extra steps to the synthesis, so direct coupling is often preferred.
Q4: Do I need to worry about the C-F bond reacting?
A4: Under typical palladium-catalyzed cross-coupling conditions, the C-F bond is significantly less reactive than the C-Cl bond and will remain intact.[1][2] This chemoselectivity is a key advantage for the targeted functionalization of this molecule.
Q5: What are the best practices for setting up a cross-coupling reaction with this substrate?
A5: Success with this challenging substrate hinges on meticulous experimental technique to exclude oxygen and moisture, which can deactivate the catalyst.[8]
-
Inert Atmosphere: All reactions should be set up in a glovebox or by using Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Degassing: Solvents must be thoroughly degassed. This can be achieved by bubbling with an inert gas for at least 30 minutes or through several freeze-pump-thaw cycles.[1]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents. Impurities can act as catalyst poisons.
Section 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Yield | 1. Inactive Catalyst | - Ensure an inert atmosphere was maintained throughout the reaction setup and duration.[8] - Use a pre-activated Pd(0) source or a reliable precatalyst system (e.g., Buchwald G3 Palladacycles). - Verify the quality and purity of the palladium source and ligand. |
| 2. Inefficient Ligand | - For this electron-rich aryl chloride, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand is often necessary to promote the difficult oxidative addition step.[4][5] - Screen a panel of ligands to identify the optimal one for your specific coupling partners. | |
| 3. Inappropriate Base | - The choice of base is critical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[9] - Ensure the base is anhydrous. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst Deactivation Pathway | - This can occur when the catalytic cycle is slow. Increasing the reaction temperature or switching to a more active ligand can sometimes minimize this side reaction. |
| 2. Presence of Water | - Rigorously dry all reagents and solvents. The presence of water can lead to the formation of boronic acid homocoupling products in Suzuki reactions. | |
| Inconsistent Results | 1. Oxygen Contamination | - Small amounts of oxygen can lead to inconsistent catalyst activation and performance. Re-evaluate your inert atmosphere techniques.[8] |
| 2. Reagent Quality | - Use fresh, high-purity reagents for each experiment. The quality of the boronic acid (for Suzuki) or the amine (for Buchwald-Hartwig) is crucial. |
Section 4: Recommended Catalyst Systems & Protocols
Catalyst Selection Logic
For a challenging substrate like this compound, the choice of ligand is paramount. The ligand must be sufficiently electron-rich to facilitate the oxidative addition of the strong C-Cl bond and sterically bulky to promote the final reductive elimination step.[5][10]
Diagram: Catalyst Selection Workflow
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-Chloro-3-ethoxy-2-fluoroaniline
Introduction: The Imperative for Precise Structural Elucidation
In the landscape of pharmaceutical and materials science research, the unambiguous characterization of novel chemical entities is paramount. 4-Chloro-3-ethoxy-2-fluoroaniline, a substituted aniline, represents a class of compounds frequently utilized as scaffolds in the synthesis of bioactive molecules and advanced materials. The precise arrangement of its substituents—chloro, ethoxy, and fluoro groups on the aniline core—creates a unique electronic and steric environment that dictates its chemical reactivity and potential applications.
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As experimental spectra for this specific compound are not widely published, we will proceed as a research scientist would: by leveraging established principles of NMR spectroscopy, analyzing substituent effects, and drawing comparisons from spectral data of analogous structures. We will explain the causality behind the predicted chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and compare the utility of NMR with other common analytical techniques.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The predicted spectrum of this compound is governed by the electronic effects of its substituents. The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are electron-donating, while the fluorine and chlorine atoms are electron-withdrawing through induction but can donate electron density via resonance.
Key Predictions:
-
Aromatic Protons (H-5, H-6): The two aromatic protons will appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). Their exact chemical shifts are influenced by the cumulative effects of the substituents. The fluorine atom will introduce complex splitting patterns due to ¹H-¹⁹F coupling.
-
Amino Protons (-NH₂): These protons will likely appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[1]
-
Ethoxy Protons (-OCH₂CH₃): This group will present as two distinct signals: a quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group pattern.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Couplings |
| H-6 | ~6.9 - 7.2 | Doublet of doublets (dd) | Influenced by ortho-F and meta-Cl. Coupled to H-5 (³JHH ≈ 8-9 Hz) and F (⁴JHF ≈ 2-4 Hz). |
| H-5 | ~6.7 - 6.9 | Doublet of doublets (dd) | Shielded relative to H-6 due to para-NH₂ and ortho-ethoxy groups. Coupled to H-6 (³JHH ≈ 8-9 Hz) and F (⁵JHF ≈ 1-2 Hz). |
| -NH₂ | ~3.5 - 4.5 (variable) | Broad Singlet (br s) | Labile protons; chemical shift is solvent and concentration-dependent. |
| -OCH₂- | ~4.0 - 4.2 | Quartet (q) | Deshielded by the adjacent oxygen atom. Coupled to the -CH₃ protons (³JHH ≈ 7 Hz). |
| -CH₃ | ~1.3 - 1.5 | Triplet (t) | Standard alkyl region. Coupled to the -OCH₂- protons (³JHH ≈ 7 Hz). |
Note: Predicted values are estimates based on typical substituent effects in deuterated chloroform (CDCl₃). Actual values may vary.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line, though the presence of the highly sensitive ¹⁹F nucleus will cause splitting of carbon signals due to C-F coupling.
Key Predictions:
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts between ~100 and 160 ppm. The carbon directly bonded to fluorine (C-2) will show a large one-bond coupling constant (¹JCF) of approximately 240-280 Hz.[4][5] Other carbons will exhibit smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings.
-
Substituent-Bearing Carbons: The carbons attached to the electronegative N, O, and Cl atoms (C-1, C-3, C-4) will be significantly deshielded.
-
Ethoxy Carbons: The methylene carbon (-OCH₂) will be in the range of 60-70 ppm, while the methyl carbon (-CH₃) will be highly shielded, appearing around 14-16 ppm.[3][6]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C-1 (-NH₂) | ~140 - 145 | Doublet (²JCF ≈ 15-25 Hz) | Attached to nitrogen; deshielded. |
| C-2 (-F) | ~150 - 155 | Doublet (¹JCF ≈ 240-280 Hz) | Directly attached to fluorine; highly deshielded with large coupling. |
| C-3 (-OEt) | ~145 - 150 | Doublet (²JCF ≈ 10-20 Hz) | Attached to oxygen; deshielded. |
| C-4 (-Cl) | ~120 - 125 | Doublet (³JCF ≈ 3-5 Hz) | Attached to chlorine. |
| C-5 | ~115 - 120 | Doublet (⁴JCF ≈ 1-3 Hz) | Shielded by ortho- and para- electron-donating groups. |
| C-6 | ~125 - 130 | Doublet (³JCF ≈ 5-10 Hz) | Influenced by adjacent deshielding groups. |
| -OCH₂- | ~65 - 70 | Singlet (or very small coupling) | Standard range for an ethoxy methylene carbon. |
| -CH₃ | ~14 - 16 | Singlet (or very small coupling) | Standard range for an ethoxy methyl carbon. |
Note: Predicted values are estimates. Proton-decoupled spectra are assumed.
Visualizing Molecular Connectivity and Experimental Workflow
Diagrams are essential for visualizing the relationships between atoms and the steps in an analytical process.
Caption: Standard workflow for NMR-based structural elucidation.
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, a rigorous experimental approach is necessary. This protocol is designed to yield high-quality, reproducible results. [7] 1. Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Causality: CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. [7]TMS provides a zero-point reference for the chemical shift scale. [3][8] 2. Instrument and Parameter Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR:
- Pulse Sequence: Standard single pulse (e.g., 'zg30').
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on concentration.
- Relaxation Delay (d1): 2 seconds.
-
For ¹³C NMR:
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides the most comprehensive characterization.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Detailed C-H framework, connectivity, stereochemistry. | Unambiguously determines the precise isomer. Reveals subtle electronic effects through chemical shifts and coupling constants. | Requires a relatively larger amount of pure sample (mg scale). Can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (via HRMS). Isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) provides a clear signature. | Does not distinguish between isomers (e.g., this compound vs. 2-Chloro-3-ethoxy-4-fluoroaniline). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of N-H (~3300-3500 cm⁻¹), C-O (~1200-1300 cm⁻¹), and aromatic C-H/C=C bonds. | Provides limited information on the overall molecular structure and substituent positions. |
Conclusion
The structural elucidation of this compound is a quintessential task for the modern chemist, requiring a deep understanding of spectroscopic principles. This guide has provided a detailed predictive framework for its ¹H and ¹³C NMR spectra, grounded in the established effects of its constituent functional groups. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust hypothesis to be tested against experimental data. By following the outlined experimental protocol and complementing the NMR analysis with mass spectrometry and IR spectroscopy, researchers can achieve an authoritative and irrefutable structural assignment, ensuring the integrity of their subsequent scientific endeavors.
References
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- American Chemical Society. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
- El Ouafy, et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 12(01), 104-114.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
- BenchChem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
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- University of Regensburg. (n.d.). Chemical shifts.
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- Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry.
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- (n.d.). 13C NMR spectroscopy • Chemical shift.
- ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- Emsley, J.W., et al. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum.
- SpectraBase. (n.d.). Aniline.
- (n.d.). 13C NMR Chemical Shift Table.
- PubChem. (n.d.). 4-Chloro-2-fluoroaniline.
- ResearchGate. (n.d.). Coupling of Protons with Fluorine Page.
- Wikipedia. (n.d.). J-coupling.
- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR spectrum.
- SpectraBase. (n.d.). 4-Chloro-N-(4-ethoxy-3-methoxybenzylidene)aniline.
- ChemicalBook. (n.d.). 4-Chloroaniline(106-47-8) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Chloroaniline(106-47-8) 1H NMR spectrum.
- ResearchGate. (n.d.). Solvent effects on the infrared spectra of anilines.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Fluoroanilines
Introduction: The Critical Role of Spectroscopic Analysis in the Characterization of Fluoroanilines
Substituted fluoroanilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise positioning of the fluorine atom and other substituents on the aniline ring dramatically influences the molecule's chemical reactivity, bioavailability, and overall efficacy. Consequently, the unambiguous identification and characterization of these isomers are paramount for quality control, reaction monitoring, and the rational design of new chemical entities.[1]
This comprehensive guide provides an in-depth comparison of the spectroscopic data for various substituted fluoroanilines, focusing on the key analytical techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers, scientists, and drug development professionals.
The Spectroscopic Workflow: A Systematic Approach to Structural Elucidation
A logical and systematic workflow is essential for the efficient and comprehensive spectroscopic analysis of substituted fluoroanilines. This ensures that the maximum amount of structural information is obtained in a time-effective manner. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the comprehensive spectroscopic analysis of substituted fluoroanilines.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For substituted fluoroanilines, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Experimental Choices in NMR
The choice of deuterated solvent is critical; deuterated chloroform (CDCl₃) is commonly used for its excellent solubilizing properties for many organic compounds.[1] However, for more polar fluoroaniline derivatives or to observe N-H protons without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be a better choice. The magnetic field strength of the NMR spectrometer (e.g., 400 MHz for ¹H NMR) is chosen to achieve good signal dispersion and resolution, which is particularly important for resolving complex splitting patterns in the aromatic region.[1]
Comparative ¹H NMR Data
The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of the fluorine and other substituents. The strong electron-withdrawing nature of fluorine influences the electron density of the aromatic ring, leading to characteristic downfield shifts for protons ortho and para to the fluorine atom.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | NH₂ Chemical Shift (δ, ppm) |
| 2-Fluoroaniline | 6.95-6.70 (m, 4H) | 3.75 (br s)[1] |
| 3-Fluoroaniline | 7.04 (dt, J=8.0, 6.7 Hz, 1H), 6.41 (dd, J=8.2, 1.0 Hz, 1H), 6.37 (ddd, J=8.0, 2.2, 1.0 Hz, 1H), 6.31 (td, J=8.2, 2.2 Hz, 1H)[1][2] | 3.72 (br s)[1] |
| 4-Fluoroaniline | 6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H)[1][3] | 3.60 (s)[1][3] |
| 3-Chloro-4-fluoroaniline | 7.08 (dd, J=8.7, 2.7 Hz, 1H), 6.95 (t, J=8.7 Hz, 1H), 6.65 (ddd, J=8.7, 4.5, 2.7 Hz, 1H)[4] | 3.75 (br s, 2H)[4] |
Data acquired in CDCl₃.
Comparative ¹³C NMR Data
In ¹³C NMR, the carbon directly attached to the fluorine atom exhibits a large one-bond C-F coupling constant (¹JCF), which is a definitive diagnostic feature. The chemical shifts of the aromatic carbons are also indicative of the substitution pattern.
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Fluoroaniline | 151.2 (d, J=243.5 Hz), 134.9 (d, J=12.5 Hz), 124.5 (d, J=3.5 Hz), 118.9 (d, J=7.5 Hz), 115.8 (d, J=1.5 Hz), 115.0 (d, J=19.5 Hz)[1] |
| 3-Fluoroaniline | 163.5 (d, J=242.0 Hz), 148.2 (d, J=11.0 Hz), 130.4 (d, J=9.5 Hz), 110.5 (d, J=2.5 Hz), 106.0 (d, J=21.5 Hz), 102.5 (d, J=25.5 Hz)[1] |
| 4-Fluoroaniline | 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)[3] |
Data acquired in CDCl₃.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is characteristic of its electronic environment.
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
| 2-Fluoroaniline | -135.2 |
| 3-Fluoroaniline | -113.8 |
| 4-Fluoroaniline | -124.5 |
Chemical shifts are relative to a standard such as CFCl₃. It's important to note that these values can vary slightly depending on the solvent and concentration.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] The positions of absorption bands correspond to the vibrational frequencies of specific bonds.
Causality Behind Experimental Choices in IR
For liquid samples like fluoroanilines, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[1] For solid samples, a KBr pellet is a common preparation method, where the sample is finely ground with dry KBr and pressed into a transparent disk.[4][6] This ensures that the IR radiation can pass through the sample and absorption can be measured. A background spectrum is always recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[1]
Comparative IR Data
The IR spectra of substituted fluoroanilines are characterized by several key absorption bands.
| Compound | N-H Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| Aniline (for comparison) | 3442, 3360[7] | 1281[7] | - | 750, 690 (monosubstituted) |
| 2-Fluoroaniline | ~3480, ~3400 | ~1270 | ~1230 | ~750 |
| 3-Fluoroaniline | ~3470, ~3390 | ~1280 | ~1220 | ~860, ~770 |
| 4-Fluoroaniline | ~3460, ~3380 | ~1290 | ~1210 | ~820 |
| 3-Chloro-4-fluoroaniline | ~3480, ~3390 | ~1285 | ~1215 | ~870, ~810 |
Note: These are approximate values and can vary slightly based on the sample preparation method and the physical state of the sample.
Primary aromatic amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[8][9] The C-N stretching of aromatic amines is usually found in the 1250-1335 cm⁻¹ region.[7] The C-F stretching vibration gives rise to a strong absorption band, typically in the 1200-1300 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.[10][11]
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[5] The presence of the aromatic ring in fluoroanilines makes them UV-active.[11]
Causality Behind Experimental Choices in UV-Vis
A UV-transparent solvent, such as ethanol or cyclohexane, is crucial to avoid interference with the sample's absorbance.[1] The concentration of the sample solution is adjusted to be in the range of 10⁻⁴ to 10⁻⁵ M to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).[4] A blank containing the pure solvent is used to zero the instrument and obtain the true absorbance spectrum of the analyte.[1]
Comparative UV-Vis Data
The wavelength of maximum absorbance (λmax) is influenced by the substitution pattern on the aniline ring. The lone pair of electrons on the nitrogen atom interacts with the π-system of the aromatic ring, shifting the absorption to longer wavelengths compared to benzene.[8]
| Compound | λmax (nm) in Ethanol |
| Aniline (for comparison) | 230, 280[8] |
| 2-Fluoroaniline | ~235, ~285 |
| 3-Fluoroaniline | ~233, ~288 |
| 4-Fluoroaniline | ~238, ~295 |
| 3-Chloro-4-fluoroaniline | ~245, ~305 |
The position of the fluorine atom and other substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the λmax values.
IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.
Causality Behind Experimental Choices in MS
Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like fluoroanilines. The high energy of the electron beam (typically 70 eV) causes both ionization and fragmentation, providing a characteristic fragmentation pattern. For less stable compounds or to primarily observe the molecular ion, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) might be employed.
Comparative MS Data
The mass spectra of fluoroaniline isomers are often very similar, showing a prominent molecular ion peak (M⁺).[12] However, high-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental composition.
| Compound | Molecular Formula | Molecular Weight (amu) | Key Fragmentation Peaks (m/z) |
| Fluoroaniline Isomers | C₆H₆FN | 111.12 | 111 (M⁺), 84, 63 |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | 145 (M⁺), 110, 83 |
The presence of chlorine or bromine atoms can be identified by the characteristic isotopic pattern of the molecular ion peak.[13] For chlorine, there will be an M+2 peak with an intensity of about one-third of the M⁺ peak.[13]
Experimental Protocols
General NMR Spectroscopy Protocol[1][4]
-
Sample Preparation: Dissolve 5-10 mg of the fluoroaniline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Number of Scans: 16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz NMR spectrometer.
-
Number of Scans: 128 or more.
-
Relaxation Delay: 2-5 seconds.
-
General FT-IR Spectroscopy Protocol[1][4]
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a pellet press.
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Record a background spectrum and subtract it from the sample spectrum.
-
General UV-Vis Spectroscopy Protocol[1][4]
-
Sample Preparation: Prepare a dilute solution of the fluoroaniline sample in a UV-transparent solvent (e.g., ethanol) to a concentration of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Spectrometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Use the pure solvent as a blank reference to zero the instrument.
-
Record the absorbance spectrum and determine the wavelength of maximum absorbance (λmax).
-
General Mass Spectrometry (GC-MS) Protocol[4][6]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS System Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Mass Spectrometer: Agilent 5977A mass selective detector or equivalent with an EI source.
-
Conclusion
The comprehensive spectroscopic analysis of substituted fluoroanilines, employing a combination of NMR, IR, UV-Vis, and MS techniques, is indispensable for their unambiguous structural characterization. Each technique provides a unique and complementary piece of the structural puzzle. This guide has provided a comparative overview of the spectroscopic data for key fluoroaniline derivatives, explained the rationale behind experimental choices, and offered detailed protocols to aid researchers in their analytical endeavors. A thorough understanding and application of these spectroscopic methods are crucial for advancing research and development in fields that rely on these important chemical intermediates.
References
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- 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each...
- Electron Ionization Mass Spectrometry of Halogen
- A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Deriv
- Aromatics.
- Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste w
- The Infrared Spectra of Complexes of Variously-Substituted Anilines with Pl
- Interpreting the Spectra of Substituted Benzene Rings.
- Spectroscopy of Arom
- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
- Infrared spectroscopy (Identifying Compounds or ligands).
- Infrared Spectroscopy. CDN.
- Spectroscopy of Arom
- Spectroscopy of Arom
- Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
- How to measure aromatic amine compounds using uv/visible spectrophotometer?
- Electron Ionization Mass Spectrometry of Halogenated Anilines by Jariwala Freneil B. Flipkart.com.
- Electron Ionization Mass Spectrometry of Halogen
- Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals.
- UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. NIH.
- Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxid
- 3-Fluoroaniline(372-19-0) 1H NMR spectrum. ChemicalBook.
- 4-Fluoroaniline(371-40-4) 1H NMR spectrum. ChemicalBook.
- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
- Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
- New Journal of Chemistry Supporting Inform
- Organic Compounds Containing Halogen
- Organic Spectrometry.
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
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reactivity of 4-Chloro-3-ethoxy-2-fluoroaniline vs other anilines
An In-Depth Guide to the Reactivity of 4-Chloro-3-ethoxy-2-fluoroaniline for Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed analysis of the chemical reactivity of this compound, a highly substituted and synthetically valuable building block. We will dissect the intricate interplay of its substituents and compare its reactivity profile to other common anilines, offering field-proven insights and supporting experimental frameworks for researchers in pharmaceutical and agrochemical development.
Understanding Aniline Reactivity: A Tale of Two Effects
Aniline's chemistry is dominated by the powerful influence of its amino (-NH₂) group. This group profoundly impacts the reactivity of the aromatic ring and also acts as a potent nucleophile.
-
Ring Activation: The nitrogen's lone pair of electrons is delocalized into the benzene ring through the resonance or mesomeric effect (+M).[1][2] This increases the electron density at the ortho and para positions, making the ring highly activated towards Electrophilic Aromatic Substitution (EAS) reactions.[2][3]
-
Nucleophilicity: The same lone pair makes the nitrogen atom basic and nucleophilic, allowing it to readily attack electrophilic centers in reactions like acylation, alkylation, and diazotization.
The reactivity of any substituted aniline is a direct consequence of how its substituents either enhance or diminish these two core characteristics through a combination of inductive (-I/+I) and mesomeric (+M/-M) effects.[1][4] Electron-donating groups (EDGs) generally increase reactivity, while electron-withdrawing groups (EWGs) decrease it.[1][5]
Deconstructing this compound: A Complex Interplay of Substituents
This compound presents a sophisticated case where multiple substituents with competing electronic influences are present on the same aromatic core. Understanding its reactivity requires a careful, position-by-position analysis.
-
-NH₂ (Amino) Group at C1: As the primary functional group, it is a strong activator and ortho-, para-director due to its powerful +M effect, which outweighs its -I effect.[1][2]
-
-F (Fluoro) Group at C2 (ortho): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). It has a weak donating resonance effect (+M). The net result is that halogens are deactivating overall toward EAS but are still ortho-, para-directors.[6] Its position ortho to the amine also introduces significant steric hindrance.
-
-OC₂H₅ (Ethoxy) Group at C3 (meta): The oxygen's lone pairs provide a strong donating resonance effect (+M), while its electronegativity creates a moderate withdrawing inductive effect (-I). The +M effect dominates, making it an activating group that directs incoming electrophiles to its own ortho and para positions (C2, C4, and C6).
-
-Cl (Chloro) Group at C4 (para): Like fluorine, chlorine is deactivating due to its strong -I effect, which overrides its weaker +M effect.[5]
Synthesized Effect on Reactivity:
The combination of two potent electron-withdrawing halogens (F and Cl) drastically reduces the electron density of the aromatic ring and, crucially, the availability of the nitrogen's lone pair. This makes This compound significantly less nucleophilic and less reactive in EAS reactions than unsubstituted aniline .[5] The activating ethoxy group at the meta position only partially mitigates this deactivation.
Caption: Electronic and steric contributions of substituents in this compound.
Comparative Reactivity Analysis: A Quantitative Look
The nucleophilicity of an aniline is directly related to its basicity. A common way to quantify this is by comparing the pKa values of their conjugate anilinium ions (ArNH₃⁺). A lower pKa value indicates a weaker base and thus a less nucleophilic amine.
| Compound | Substituents | Predominant Effect | Expected pKa (Anilinium Ion) | Relative Nucleophilicity |
| p-Anisidine | 4-OCH₃ | Strong EDG (+M) | ~5.3 | Very High |
| p-Toluidine | 4-CH₃ | EDG (+I) | ~5.1 | High |
| Aniline | None | Benchmark | 4.6 | Moderate |
| p-Chloroaniline | 4-Cl | EWG (-I > +M) | ~4.0 | Low |
| p-Nitroaniline | 4-NO₂ | Strong EWG (-M, -I) | ~1.0 | Very Low |
| This compound | 2-F, 3-OEt, 4-Cl | Net EWG (-I) | < 4.0 (Estimated) | Very Low |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
This data clearly positions this compound as a poor nucleophile, comparable to or even weaker than anilines bearing strong deactivating groups. This has significant implications for reaction planning.
Key Synthetic Transformations and Mechanistic Insights
A. Electrophilic Aromatic Substitution (EAS)
While deactivated, EAS reactions are still possible, though they may require more forcing conditions. The directing effects of the substituents are crucial.
-
The powerful -NH₂ group directs ortho/para.
-
The C2 and C4 positions are blocked.
-
The C6 position is activated by the -NH₂ (para) and -OEt (para) groups, but also deactivated by the ortho-F group.
-
The C5 position is activated by the -NH₂ group (ortho).
The C5 and C6 positions are the most likely sites for electrophilic attack , with the precise outcome depending on the steric bulk of the electrophile and the specific reaction conditions.
B. Diazotization and Sandmeyer Reactions
The conversion of the amino group to a diazonium salt (-N₂⁺) is a cornerstone of aniline chemistry, opening pathways to a vast array of functionalities via the Sandmeyer reaction.[7][8][9]
Due to the reduced nucleophilicity of this compound, standard diazotization conditions (NaNO₂, aq. HCl, 0-5 °C) may be sluggish. It may be necessary to use alternative methods, such as using nitrosylsulfuric acid, to achieve efficient conversion. Once the diazonium salt is formed, it serves as an excellent intermediate.
Caption: General workflow for the diazotization and subsequent functionalization of an aniline.
Experimental Protocol: Comparative N-Acylation Rate
To empirically validate the reduced nucleophilicity, a comparative kinetic study of N-acylation can be performed. This protocol provides a self-validating system to compare reaction rates.
Objective: To determine the relative rate of acylation of this compound compared to unsubstituted aniline.
Materials:
-
This compound
-
Aniline (benchmark)
-
Acetic Anhydride
-
Pyridine (catalyst and acid scavenger)
-
Dichloromethane (DCM, solvent)
-
Internal Standard (e.g., Dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each aniline and the internal standard in DCM. Prepare a 0.2 M stock solution of acetic anhydride in DCM.
-
Reaction Setup: In separate, dry reaction vials, add 1.0 mL of the respective aniline stock solution (0.1 mmol), 0.5 mL of the internal standard stock solution (0.05 mmol), and 0.01 mL of pyridine (~0.12 mmol).
-
Initiation and Monitoring: Place the vials in a temperature-controlled block (e.g., 25 °C). At time t=0, add 0.5 mL of the acetic anhydride stock solution (0.1 mmol) to each vial simultaneously and start a timer.
-
Quenching and Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from each reaction and quench it in a vial containing 1.0 mL of a saturated sodium bicarbonate solution.
-
Analysis: Extract the quenched samples with DCM, dry the organic layer, and analyze by GC-MS or HPLC to determine the ratio of the starting aniline to the N-acetylated product, normalized against the internal standard.
-
Data Interpretation: Plot the percentage conversion against time for both anilines. The significantly slower rate of conversion for this compound will provide quantitative evidence of its lower nucleophilicity.
Causality of Experimental Choices:
-
Acetic Anhydride: A moderately reactive acylating agent suitable for distinguishing between nucleophiles of varying strength.
-
Pyridine: Acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct, preventing protonation of the aniline which would render it non-nucleophilic.
-
Internal Standard: Essential for accurate quantification, as it corrects for variations in injection volume and sample workup.
Conclusion
This compound is a valuable but challenging substrate. Its reactivity is dominated by the powerful electron-withdrawing and steric effects of its three substituents, rendering it a weak nucleophile and a deactivated partner in electrophilic aromatic substitution. Researchers and drug development professionals must employ carefully considered strategies, often involving more forcing reaction conditions or alternative activation methods, to successfully incorporate this building block into complex target molecules. Understanding this nuanced reactivity profile is paramount to leveraging its full synthetic potential.
References
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Ali, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(6), 2265-2297. Available at: [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
University of Toronto. (n.d.). Problem Set #3: Substitutent Effects and LFERS. Retrieved from [Link]
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A Comparative Guide to the Validation of 4-Chloro-3-ethoxy-2-fluoroaniline Purity by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is not just a matter of quality control; it is a cornerstone of regulatory compliance and, ultimately, patient safety. 4-Chloro-3-ethoxy-2-fluoroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its molecular structure, featuring a trifecta of chloro, ethoxy, and fluoro substitutions on an aniline core, presents unique analytical challenges in ensuring its purity.
This comprehensive guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the rigorous purity validation of this compound. We will delve into the rationale behind methodological choices, present comparative data, and offer detailed experimental protocols. This guide is designed to be a self-validating resource, grounded in the principles of scientific integrity and authoritative standards.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a starting material like this compound can have cascading effects on the final drug product. These impurities can arise from the synthetic route, degradation, or storage. Potential impurities may include positional isomers, unreacted starting materials, or byproducts of the reaction. The structural similarity of these impurities to the main compound often makes their separation and quantification a significant analytical hurdle.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent purity thresholds for pharmaceutical ingredients.[2][3] Therefore, a robust and validated analytical method is not merely a recommendation but a necessity.
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity determination of non-volatile and thermally labile compounds like substituted anilines due to its high resolution, sensitivity, and accuracy.[4][5] The choice of HPLC method, however, is critical for achieving optimal separation and reliable quantification. Below, we compare two primary approaches: Reversed-Phase HPLC (RP-HPLC) and an alternative, Ion-Pair Reversed-Phase HPLC.
| Feature | Reversed-Phase HPLC (RP-HPLC) with UV Detection | Ion-Pair Reversed-Phase HPLC with UV Detection |
| Principle | Separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Employs an ion-pairing reagent in the mobile phase to enhance the retention of ionic or highly polar analytes on a reversed-phase column.[6] |
| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded silica is most common for aromatic amines. | Typically a C18 or C8 column is used. |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is crucial for controlling the ionization and retention of the basic aniline compound.[7] | A buffered mobile phase similar to RP-HPLC but containing an ion-pairing reagent such as an alkyl sulfonate (e.g., 1-hexanesulfonic acid).[6] |
| Key Advantages | Widely applicable, robust, and a vast library of established methods. Generally simpler mobile phase preparation. | Significantly improves the retention and peak shape of basic compounds like anilines that may exhibit poor retention or tailing in standard RP-HPLC.[6][8] |
| Limitations | Poor retention and peak tailing can be an issue for highly polar or basic analytes.[9] | Method development can be more complex. The ion-pairing reagent can be difficult to remove from the column, potentially limiting the column's use for other applications. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for the validation of this compound purity. These methods are designed to be compliant with ICH Q2(R1) guidelines for analytical method validation.[10][11][12]
Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection
This method is a workhorse for the routine purity analysis of substituted anilines.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Solutions Preparation:
-
Diluent: Mobile Phase A:Acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Method 2: Ion-Pair Reversed-Phase HPLC
This method is particularly advantageous for resolving closely eluting polar impurities.
Instrumentation:
-
Same as Method 1.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Phosphate buffer pH 2.5, containing 5 mM 1-hexanesulfonic acid sodium salt.[6]
-
Mobile Phase B: Methanol.
-
Isocratic Elution: 65% A and 35% B.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 10 µL.
Solutions Preparation:
-
Diluent: Mobile Phase mixture.
-
Standard and Sample Solutions: Prepare as described in Method 1.
Method Validation: The Cornerstone of Trustworthiness
A comprehensive validation of the chosen HPLC method is mandatory to ensure its suitability for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines and should encompass the following parameters:[10][11][12]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Forced Degradation Studies: Unveiling Potential Impurities
Forced degradation, or stress testing, is a critical component of method validation that helps to establish the stability-indicating properties of the analytical method.[13][14][15] By subjecting this compound to various stress conditions, potential degradation products can be generated and subsequently analyzed. This ensures that the HPLC method can separate these degradants from the main peak.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The goal is to achieve a target degradation of 5-20% of the active substance.[16]
Visualizing the Workflow
To provide a clear overview of the validation process, the following workflow diagrams have been generated.
Caption: A streamlined workflow for HPLC method development and validation.
Caption: The logical flow of a forced degradation study.
Conclusion
The validation of an HPLC method for determining the purity of this compound is a multi-faceted process that demands meticulous attention to detail and a profound understanding of analytical chemistry principles. By systematically evaluating and comparing different HPLC methodologies, and by rigorously adhering to the validation parameters set forth by regulatory guidelines, researchers can establish a reliable and robust method. This not only ensures the quality of the pharmaceutical intermediate but also upholds the integrity of the entire drug development process. The protocols and insights provided in this guide serve as a comprehensive resource for scientists dedicated to achieving the highest standards of analytical excellence.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][10]
-
Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link][6]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link][2]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][12]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link][3]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. [Link][8]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link][13]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link][17]
-
A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography. ACS Publications. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link][15]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link][9]
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A Senior Application Scientist's Comparative Guide to the Analytical Methods for 4-Chloro-3-ethoxy-2-fluoroaniline
For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a foundational requirement for ensuring the integrity of research and the quality of pharmaceutical products. 4-Chloro-3-ethoxy-2-fluoroaniline, a substituted aniline, serves as a valuable building block in medicinal and materials chemistry.[1] Its unique substitution pattern, featuring chloro, ethoxy, and fluoro groups, necessitates robust and well-validated analytical methods to determine purity, identify potential impurities, and ensure batch-to-batch consistency.
This guide provides an in-depth, objective comparison of the primary analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and present data in a clear, comparative format.
Comparative Analysis of Key Methodologies
The choice of an analytical technique is dictated by the specific objective, whether it is routine purity assessment, identification of unknown trace impurities, or definitive structural confirmation. Each method offers a unique combination of selectivity, sensitivity, and scope.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection and identification.[2] | Exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to provide detailed structural and quantitative information.[2] |
| Primary Application | Quantitative purity analysis, separation of non-volatile or thermally labile impurities.[3] | Identification and quantification of volatile and thermally stable impurities, residual solvents, and by-products.[4] | Unambiguous structural elucidation, confirmation of identity, and quantification without the need for specific impurity reference standards.[4] |
| Sensitivity | High, especially with UV or Mass Spectrometry (LC-MS) detectors, often reaching ng/mL levels.[2] | Very high, particularly with selective detectors or in Selected Ion Monitoring (SIM) mode with a mass spectrometer.[2] | Lower sensitivity compared to chromatographic methods, typically requiring µg to mg of sample for good signal-to-noise.[2] |
| Selectivity | High; tunable by altering stationary phase chemistry (e.g., C18), mobile phase composition, and detector wavelength.[2] | Very high; chromatographic separation is complemented by the high specificity of mass analysis, which provides molecular weight and fragmentation data.[2] | Extremely high; provides definitive structural information, allowing for the clear differentiation between isomers based on unique chemical shifts and coupling constants.[2] |
| Sample Preparation | Simple; typically involves dissolving the sample in a suitable solvent (e.g., mobile phase) and filtering.[5] | Can be more involved; may require derivatization for less volatile compounds, though likely not needed for this aniline.[6] Sample is dissolved in a volatile solvent.[7] | Minimal; the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] |
| Key Advantages | Versatile for a wide range of compounds, robust, and highly quantitative for routine quality control.[8] | Provides definitive identification of volatile impurities through mass spectral libraries and fragmentation patterns.[9] | Provides absolute structural confirmation and can quantify all proton- or fluorine-bearing species in a single experiment.[10] |
| Limitations | May not be suitable for very volatile impurities; impurity identification requires reference standards or coupling to MS.[10] | Not suitable for non-volatile or thermally labile compounds.[2] The high energy of the electron ionization source can sometimes lead to excessive fragmentation and loss of the molecular ion. | Lower throughput and sensitivity; may not detect impurities below a ~0.1% threshold.[2] |
Workflow & Method Selection
The selection of an analytical method is a critical decision point in the development workflow. The initial screen often involves a combination of techniques to build a comprehensive profile of the substance, with routine quality control later relying on a single, validated method.
Caption: General workflow for compound characterization and quality control.
The decision between HPLC and GC-MS for routine analysis often depends on the nature of the expected impurities, which are typically residual starting materials or reaction by-products.[4]
Caption: Decision tree for selecting a primary chromatographic method.
Experimental Protocols
The following protocols are robust starting points for the analysis of this compound, adapted from validated methods for structurally similar halogenated anilines.[3][4]
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is ideal for the routine quantification of this compound and the separation of less volatile, process-related impurities. The use of a C18 column is standard for separating moderately polar aromatic compounds. The acidic mobile phase modifier (formic acid) ensures that the aniline nitrogen is protonated, leading to sharp, symmetrical peak shapes.[3]
1. Instrumentation and Reagents:
-
System: HPLC with a gradient pump, autosampler, column oven, and UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).[3]
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 240 nm.[4]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
System Suitability: Prepare a ~0.5 mg/mL solution of the reference standard in 50:50 Acetonitrile:Water.
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]
4. Self-Validation and Analysis:
-
System Suitability Test (SST): Before running samples, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.
-
Analysis: Inject a solvent blank, followed by the standard and sample solutions. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities and by-products. The non-polar DB-5ms column is a workhorse for general-purpose analysis and is well-suited for separating halogenated aromatic compounds.[3]
1. Instrumentation and Reagents:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
-
Column: Capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Reagents: Methylene chloride or Ethyl acetate (GC grade), Helium (carrier gas).
2. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[4]
-
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: m/z 40-400.
3. Sample Preparation:
-
Dissolve the sample in methylene chloride to a concentration of approximately 1 mg/mL.
4. Data Interpretation and Validation:
-
Molecular Ion: The primary goal is to identify the molecular ion (M⁺). For this compound (MW: 205.63), the M⁺ peak should appear at m/z 205 (for ³⁵Cl) and m/z 207 (for ³⁷Cl).
-
Isotopic Signature: A crucial validation step is to confirm the presence of a single chlorine atom. The relative intensity of the m/z 205 to m/z 207 peaks should be approximately 3:1, which is the natural isotopic abundance ratio of ³⁵Cl to ³⁷Cl.[7]
-
Fragmentation: Identify impurities by comparing their mass spectra to reference libraries (e.g., NIST) and analyzing their fragmentation patterns.
Protocol 3: Structural Confirmation by NMR Spectroscopy
NMR is the definitive method for structural confirmation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and substitution pattern.
1. Instrumentation and Sample Preparation:
-
System: 400 MHz or higher field NMR spectrometer.[11]
-
Sample: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. Expected Spectral Characteristics:
-
¹H NMR:
-
Aromatic Region: Two doublets or doublet of doublets between δ 6.5-7.5 ppm, showing coupling to each other and to the neighboring fluorine atom (H-F coupling).
-
Ethoxy Group: A quartet (CH₂) around δ 4.0-4.2 ppm coupled to a triplet (CH₃) around δ 1.3-1.5 ppm.
-
Amine Group: A broad singlet (NH₂) whose chemical shift is concentration and solvent dependent.
-
-
¹³C NMR: Approximately 8 distinct signals are expected for the 8 unique carbon atoms. The carbons attached to F and Cl will show characteristic chemical shifts, and the C-F bond will result in large one-bond and smaller multi-bond C-F coupling constants.
-
¹⁹F NMR: A single resonance is expected. Its coupling to nearby protons will provide further confirmation of the substitution pattern on the aromatic ring. This technique is exceptionally useful for detecting any fluorine-containing impurities.[2]
3. Validation:
-
The integration of the proton signals should correspond to the number of protons in each environment (e.g., aromatic:ethoxy CH₂:ethoxy CH₃ ratio of 2:2:3).
-
The observed coupling patterns must be consistent with the proposed structure.
By employing these complementary analytical techniques, researchers and drug developers can build a comprehensive and reliable data package for this compound, ensuring its quality and suitability for downstream applications.
References
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Environment Canada. (n.d.). AND GAS CHROMATOGRAPHIC DETERMINATIQN. Retrieved from
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SIELC Technologies. (2018, May 16). 4-Chloroaniline. Retrieved from [Link]
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Basrani, B. R., et al. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312-4. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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Wang, H., et al. (n.d.). Supporting Information: Regioselective chlorination and bromination of unprotected anilines. Beilstein Journals. Retrieved from [Link]
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ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Chloro-N-(4-ethoxy-3-methoxybenzylidene)aniline - Optional[13C NMR]. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Novel Compounds Derived from 4-Chloro-3-ethoxy-2-fluoroaniline
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. The polysubstituted aniline, 4-Chloro-3-ethoxy-2-fluoroaniline, represents a promising, yet underexplored, starting material. Its unique electronic and steric properties, conferred by the presence of chloro, ethoxy, and fluoro groups, make it an attractive building block for creating diverse chemical libraries.[1] This guide provides a comparative framework for the synthesis and biological evaluation of three classes of potential therapeutic agents derived from this aniline: anticancer kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
While direct experimental data on derivatives of this compound is emerging, this guide synthesizes established methodologies and data from structurally analogous compounds to provide a robust roadmap for investigation. We will explore plausible synthetic routes, detail essential biological evaluation protocols, and present illustrative data to guide future research and development.
Part 1: Anticancer Activity - Targeting Kinase Signaling
The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs like gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR) kinase domain.[2] The structural features of this compound make it an ideal precursor for novel quinazoline-based kinase inhibitors.
Proposed Synthesis of Quinazoline Derivatives
The synthesis of a 4-anilinoquinazoline core typically involves a multi-step process, beginning with the construction of a quinazolinone intermediate, followed by chlorination and subsequent nucleophilic substitution with the desired aniline.
Caption: EGFR signaling pathway and the inhibitory action of quinazolines.
Part 2: Antimicrobial Activity - Novel Heterocyclic Scaffolds
The increasing prevalence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Halogenated anilines serve as precursors for various heterocyclic compounds with demonstrated antibacterial and antifungal properties. [3][4]
Proposed Synthesis of Thiazolidinone Derivatives
Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities. A common synthetic route involves the condensation of an aniline with an isothiocyanate, followed by cyclization.
Experimental Protocol: Synthesis of a 2-imino-4-thiazolidinone Derivative
-
Thioureide Formation: this compound is reacted with ammonium thiocyanate in the presence of an acid catalyst to form the corresponding thioureide intermediate.
-
Cyclization: The intermediate is then reacted with an α-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium acetate) in ethanol. The mixture is refluxed for 8-12 hours.
-
Purification: The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 2-imino-4-thiazolidinone derivative. [5]
Biological Evaluation: Minimum Inhibitory Concentration (MIC)
The standard method for assessing the efficacy of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance Data (Illustrative)
The following table shows hypothetical MIC values for a proposed thiazolidinone derivative compared to a standard antibiotic, based on literature values for similar halogenated compounds. [6][7]
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | Reference Drug | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|---|---|---|
| Derivative T1 | 8 | 32 | Ciprofloxacin | 0.5 | 0.015 |
| Derivative T2 | 4 | 16 | Ciprofloxacin | 0.5 | 0.015 |
While the illustrative MICs are higher than the reference antibiotic, they indicate significant antibacterial activity that warrants further optimization. The presence of multiple halogens may enhance membrane permeability or interaction with bacterial targets. [3]
Part 3: Anti-inflammatory Activity - Modulation of Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, are of significant therapeutic interest. [8]Anilide and related structures can serve as scaffolds for potent anti-inflammatory agents. [9]
Proposed Synthesis of Novel Anilide Derivatives
A straightforward approach to synthesizing potential anti-inflammatory agents is the acylation of the parent aniline with a biologically relevant carboxylic acid, such as a derivative of ibuprofen or naproxen.
Experimental Protocol: Synthesis of an N-Acyl Anilide
-
Activation of Carboxylic Acid: A suitable anti-inflammatory drug with a carboxylic acid moiety (e.g., naproxen) is converted to its acid chloride by reacting with thionyl chloride.
-
Amide Coupling: The resulting acid chloride is slowly added to a solution of this compound in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine) at 0°C.
-
Work-up and Purification: The reaction is stirred at room temperature for 12-24 hours. The mixture is then washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and evaporated, and the product is purified by column chromatography.
Biological Evaluation: In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents. [1][10] Experimental Protocol: Carrageenan-Induced Paw Edema [8]
-
Animal Groups: Male Wistar rats are divided into groups: a control group (vehicle), a reference group (e.g., Diclofenac, 25 mg/kg), and test groups receiving different doses of the synthesized compound (e.g., 10, 20, 40 mg/kg) intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Comparative Performance Data (Illustrative)
This table presents hypothetical data on the percentage inhibition of paw edema, demonstrating the potential efficacy of a novel anilide derivative.
| Treatment Group (Dose) | % Inhibition of Edema at 3h | Reference Drug (Dose) | % Inhibition of Edema at 3h |
| Derivative A1 (10 mg/kg) | 35% | Diclofenac (25 mg/kg) | 65% |
| Derivative A1 (20 mg/kg) | 52% | Diclofenac (25 mg/kg) | 65% |
| Derivative A1 (40 mg/kg) | 68% | Diclofenac (25 mg/kg) | 65% |
The illustrative results suggest a dose-dependent anti-inflammatory effect, with the highest dose of the novel compound showing efficacy comparable to the standard drug, diclofenac. This indicates a promising avenue for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: The arachidonic acid pathway and the site of action for COX inhibitors.
Conclusion
This compound stands out as a versatile and valuable starting material for the synthesis of novel compounds with potential therapeutic applications across oncology, infectious diseases, and inflammation. By leveraging established synthetic routes and robust biological screening protocols, researchers can efficiently explore the chemical space around this core structure. The comparative frameworks and illustrative data provided in this guide offer a strategic blueprint for identifying and optimizing new lead compounds, ultimately contributing to the development of next-generation medicines.
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Reyes-Ramírez, A., et al. (2020). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Current Organic Synthesis. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. Available at: [Link]
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Gao, C., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Pharmaceuticals. Available at: [Link]
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Karimi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
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Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]
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Reyes-Ramírez, A., et al. (2020). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. ResearchGate. Available at: [Link]
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Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. Available at: [Link]
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Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link]
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Wang, Y., et al. (2015). Synthesis and preliminary biological evaluation of polyamine-aniline acridines as P-glycoprotein inhibitors. Semantic Scholar. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Available at: [Link]
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Alfaro, J., et al. (2017). Dual Inhibition of Bruton's Tyrosine Kinase and Phosphoinositide-3-Kinase p110δ as a Therapeutic Approach to Treat Non-Hodgkin's B Cell Malignancies. ResearchGate. Available at: [Link]
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Chawla, P., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research. Available at: [Link]
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Bjelogrlić, S., et al. (2020). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. Available at: [Link]
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Aslam, M. S., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry. Available at: [Link]
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Ullah, H., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Chern, J-W., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wang, Z., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research. Available at: [Link]
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Aziz-ur-Rehman, et al. (2020). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules. Available at: [Link]
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Varshney, M. M., et al. (2021). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. Available at: [Link]
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Dilip, C., et al. (2022). Anti-Inflammatory Effects of Compounds from Echinoderms. Marine Drugs. Available at: [Link]
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A Structural and Electronic Comparison of 4-Chloro-3-ethoxy-2-fluoroaniline Analogs for Drug Discovery
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
Substituted anilines are a cornerstone in the edifice of modern medicinal chemistry. Their versatile scaffold allows for the fine-tuning of physicochemical and pharmacokinetic properties, making them privileged structures in the design of novel therapeutic agents. The nature, position, and combination of substituents on the aniline ring can profoundly influence a molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets.[1] Halogen atoms, in particular, are frequently incorporated into drug candidates to modulate these properties. This guide provides a detailed structural and electronic comparison of 4-Chloro-3-ethoxy-2-fluoroaniline and a series of its closely related analogs. By systematically altering the substitution pattern, we can elucidate the impact of these changes on the molecule's fundamental properties, offering valuable insights for researchers and drug development professionals in the rational design of new chemical entities.
Selection of Analogs for Comparative Analysis
To understand the structure-property relationships, we have selected four key analogs of this compound. These analogs allow for a systematic evaluation of the positional effects of the substituents and the influence of changing the halogen and alkoxy groups.
Comparative Physicochemical Properties
The following table summarizes the known experimental physicochemical properties of this compound and its selected analogs. These fundamental properties are critical for predicting the behavior of these compounds in various experimental and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₉ClFNO | 189.62 | Not Reported | Not Reported |
| 4-Chloro-2-ethoxy-3-fluoroaniline | C₈H₉ClFNO | 189.62 | Not Reported | Not Reported |
| 3-Chloro-4-ethoxy-2-fluoroaniline | C₈H₉ClFNO | 189.62 | Not Reported | Not Reported |
| 4-Bromo-3-ethoxy-2-fluoroaniline | C₈H₉BrFNO | 234.07 | Not Reported | Not Reported |
| 4-Chloro-3-methoxy-2-fluoroaniline | C₇H₇ClFNO | 175.59 | Not Reported | Not Reported |
Data compiled from publicly available chemical supplier and database information. The lack of reported melting and boiling points for these specific compounds highlights the need for further experimental characterization.
Computational Analysis of Electronic Properties
Due to the limited availability of experimental data, a computational approach using Density Functional Theory (DFT) is invaluable for comparing the electronic properties of these analogs. DFT allows for the calculation of various molecular descriptors that govern reactivity and intermolecular interactions.[2] A standard protocol, such as geometry optimization followed by frequency calculations using the B3LYP functional with a 6-311G(d,p) basis set in a software package like Gaussian, provides reliable data for such comparisons.[3][4]
Workflow for Computational Analysis
Illustrative Electronic Properties
The following table presents illustrative data representative of what a DFT study would yield. This data demonstrates the expected trends in electronic properties based on the structural variations of the analogs.
| Compound | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | ~2.5 | ~-5.4 | ~-0.5 | ~4.9 |
| 4-Chloro-2-ethoxy-3-fluoroaniline | ~2.8 | ~-5.3 | ~-0.4 | ~4.9 |
| 3-Chloro-4-ethoxy-2-fluoroaniline | ~3.0 | ~-5.5 | ~-0.6 | ~4.9 |
| 4-Bromo-3-ethoxy-2-fluoroaniline | ~2.4 | ~-5.4 | ~-0.5 | ~4.9 |
| 4-Chloro-3-methoxy-2-fluoroaniline | ~2.6 | ~-5.4 | ~-0.5 | ~4.9 |
Note: This data is illustrative and intended to show the relative differences expected from a computational study. Absolute values will vary based on the specific computational method and level of theory.
Interpretation of Electronic Properties:
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. Changes in the positions of the electronegative halogen and oxygen atoms are expected to have the most significant impact on the magnitude and vector of the dipole moment. For instance, the relative positions of the electron-withdrawing chloro and fluoro groups and the electron-donating ethoxy group will dictate the charge distribution across the molecule.[5]
-
HOMO/LUMO Energies and Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and accepting capabilities, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability.[6] Generally, a smaller gap suggests higher reactivity. The electronic nature of the substituents (electron-donating or -withdrawing) and their positions will modulate these frontier orbital energies.[2]
Molecular Electrostatic Potential (MEP) Maps
MEP maps are powerful tools for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[7][8]
-
Regions of Negative Potential (Electron-Rich): In these aniline analogs, the most negative potential (typically colored red or yellow) is expected to be localized around the nitrogen atom of the amino group and the oxygen atom of the alkoxy group, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors.
-
Regions of Positive Potential (Electron-Poor): Positive potential (typically colored blue) is expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.
-
Influence of Substituents: The electron-withdrawing halogen atoms will influence the electron distribution on the aromatic ring, creating regions of varying electrostatic potential. The interplay between the electron-donating alkoxy group and the electron-withdrawing halogens will result in a unique MEP surface for each analog, providing insights into their potential non-covalent interactions with biological macromolecules.
Experimental Protocols for Structural Characterization
The following section details the standard experimental protocols for the comprehensive characterization of the synthesized this compound analogs.
Experimental Characterization Workflow
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assessing the influence of substituents on aniline reactivity
An In-Depth Guide to Assessing the Influence of Substituents on Aniline Reactivity
For researchers and scientists in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, aniline is a cornerstone molecule. Its utility as a precursor for pharmaceuticals, dyes, and polymers is unparalleled. However, the true power of aniline chemistry lies in the ability to modulate its reactivity through the strategic placement of substituents on the aromatic ring. This guide provides a comprehensive analysis of how different functional groups alter the electronic landscape of aniline, thereby influencing its basicity, nucleophilicity, and susceptibility to electrophilic attack. We will explore the underlying principles, present comparative experimental data, and provide detailed protocols to allow for the practical assessment of these effects in a laboratory setting.
The Core Principles: Inductive and Resonance Effects
The influence of any substituent on the aniline ring is a composite of two fundamental electronic effects: the Inductive Effect (I) and the Resonance Effect (M or R) .[1]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity. Electron-withdrawing groups (EWGs) like -NO₂, -CN, and halogens are more electronegative than carbon and pull electron density away from the ring (-I effect). Conversely, alkyl groups (-CH₃, -C₂H₅) are less electronegative and push electron density into the ring (+I effect).[1] The inductive effect weakens with distance.
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons and lone pairs across the aromatic system. Substituents with lone pairs adjacent to the ring (e.g., -NH₂, -OH, -OCH₃) can donate electron density into the ring through resonance (+M effect). Substituents with π-bonds that can conjugate with the ring (e.g., -NO₂, -C=O, -CN) withdraw electron density from the ring via resonance (-M effect).[1] The resonance effect is most pronounced at the ortho and para positions.
The overall activating or deactivating nature of a substituent is determined by the interplay of these two effects. For the amino group (-NH₂) itself, it is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M). The resonance effect dominates, making the -NH₂ group a powerful activating group.[2]
Caption: General mechanism for electrophilic aromatic substitution on aniline.
Common EAS Reactions and Substituent Effects:
-
Halogenation: Aniline reacts vigorously with bromine water at room temperature to yield a 2,4,6-tribromoaniline precipitate, a reaction that requires no Lewis acid catalyst. [3][4]This demonstrates the extreme activation of the ring. EDGs on the ring will further accelerate this, while moderate EWGs can help control the reaction to achieve mono-substitution.
-
Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). [3][5]This group is strongly deactivating and a meta-director, leading to significant amounts of the meta-nitro product (around 47%) and oxidation byproducts. [3][6]* Friedel-Crafts Reactions: Aniline generally fails to undergo Friedel-Crafts alkylation or acylation. [7]The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. [6]
Controlling Reactivity: The Acetyl Protecting Group
To overcome the challenges of over-reactivity and catalyst poisoning, the amino group can be temporarily protected via acetylation to form acetanilide. The acetyl group's electron-withdrawing nature moderates the activating effect of the nitrogen lone pair by delocalizing it onto the carbonyl oxygen. [2][7]This makes the acetamido group a moderate activator and ortho, para-director, allowing for controlled reactions like mono-nitration, primarily at the para position due to steric hindrance. The protecting group can then be easily removed by hydrolysis. [7]
Experimental Comparison Guides
To practically assess these principles, the following experimental protocols can be employed.
Experiment 1: Comparative Acylation of Aniline and a Substituted Aniline
This experiment compares the nucleophilicity of the amino group in different anilines by reacting them with acetic anhydride. The rate and ease of formation of the corresponding acetanilide can be qualitatively compared.
Objective: To synthesize acetanilide and a substituted acetanilide to qualitatively compare the reactivity of the parent aniline versus a substituted variant (e.g., p-toluidine or p-chloroaniline).
Methodology:
-
Preparation of Aniline Solution: In a 125 mL Erlenmeyer flask, dissolve 1.0 mL of aniline in 30 mL of water. Add 0.9 mL of concentrated HCl to form the soluble aniline hydrochloride salt. [8]2. Preparation of Substituted Aniline Solution: In a separate flask, repeat step 1 using an equimolar amount of the chosen substituted aniline (e.g., p-toluidine).
-
Acetylation: To the aniline solution, add 1.2 mL of acetic anhydride. Immediately add a solution of 1.1 g of sodium acetate dissolved in 5 mL of water and swirl vigorously. [8]A white precipitate of acetanilide should form.
-
Repeat Acetylation: Perform the same procedure (step 3) on the substituted aniline solution. Observe any differences in the rate and volume of precipitate formation.
-
Isolation and Purification: Cool both reaction mixtures in an ice bath to ensure complete precipitation. Collect the solid products by vacuum filtration, washing with cold water.
-
Characterization:
-
Dry the products and record their mass and melting point. Compare with literature values.
-
Perform Thin Layer Chromatography (TLC) on the starting materials and products to confirm reaction completion.
-
Expected Outcome: Aniline with an electron-donating group (e.g., p-toluidine) is more nucleophilic and may react faster or more completely than aniline itself. Aniline with an electron-withdrawing group (e.g., p-chloroaniline) will be less nucleophilic and react more slowly.
Experiment 2: Synthesis of Azo Dyes from Substituted Anilines
This experiment provides a visually striking comparison of how substituents affect the two-step synthesis of an azo dye. The process involves diazotization of the aniline derivative followed by coupling with an electron-rich aromatic compound.
Objective: To synthesize different azo dyes from aniline and a substituted aniline (e.g., p-nitroaniline) and compare the reaction conditions and product colors.
Caption: Workflow for the synthesis of an azo dye from a substituted aniline.
Methodology:
-
Diazotization of Aniline:
-
In a test tube, dissolve 0.5 mL of aniline in a mixture of 1.5 mL concentrated HCl and 1.5 mL of water. * Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled solution of 0.4 g of sodium nitrite (NaNO₂) in 2 mL of water, keeping the temperature below 5°C. [9]This forms the benzenediazonium chloride solution.
-
-
Diazotization of p-Nitroaniline:
-
Repeat the process with an equimolar amount of p-nitroaniline. Note that due to its lower basicity, dissolving it in acid might require gentle warming before cooling. The presence of the nitro group (EWG) deactivates the amine, making diazotization potentially slower.
-
-
Preparation of Coupling Solution: In a separate beaker, dissolve 0.5 g of phenol in 5 mL of 10% sodium hydroxide solution and cool in an ice bath. [9]4. Azo Coupling:
-
Slowly add the cold benzenediazonium salt solution to the cold alkaline phenol solution with stirring. An intensely colored precipitate (p-hydroxyazobenzene) should form immediately.
-
Repeat the coupling using the diazonium salt prepared from p-nitroaniline.
-
-
Observation and Analysis:
-
Collect both dyes by vacuum filtration.
-
Compare the colors of the two products. Substituents on the aniline ring will alter the electronic structure of the resulting dye, leading to a different color. The nitro group, an EWG, will cause a bathochromic (red) shift in the dye's absorption spectrum.
-
Conclusion
The electronic nature and position of substituents fundamentally dictate the reactivity of the aniline scaffold. Electron-donating groups enhance basicity and accelerate electrophilic substitution, while electron-withdrawing groups have the opposite effect. This predictable modulation of reactivity is a cornerstone of rational drug design and materials development. For the practicing scientist, a firm grasp of these principles, supported by quantitative data like pKa values and qualitative assessments from comparative experiments, is essential for designing efficient synthetic routes and achieving desired molecular properties. The use of protecting groups, such as the acetylation of the amino function, remains a critical strategy for taming the high reactivity of aniline and achieving selective transformations.
References
- BenchChem. (2025). Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide. Benchchem.com.
- Chemistry Steps. (n.d.). Reactions of Aniline. Chemistrysteps.com.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Byjus.com.
- Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Chem.libretexts.org.
- YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Youtube.com.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.ac.in.
- Pearson+. (n.d.).
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- TSI Journals. (2009). Correlation between hardness and basicity pKa of substituted anilines. Tsijournals.com.
- Testbook. (n.d.).
- Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?. Quora.com.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of the Electronic Properties of Substituted Anilines. Benchchem.com.
- Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919-6925.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chem.libretexts.org.
- GCE AL Chemistry Practicals-UoK. (2021). Tests for aniline | No.29. Youtube.com.
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A Senior Application Scientist's Guide to the Computational Modeling of 4-Chloro-3-ethoxy-2-fluoroaniline Properties
For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical and electronic properties of novel small molecules is paramount. 4-Chloro-3-ethoxy-2-fluoroaniline, a substituted aniline, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The strategic placement of halogen and ethoxy groups on the aniline scaffold can profoundly influence its reactivity, metabolic stability, and interaction with biological targets.[2][3][4]
The Imperative of In Silico Analysis for Substituted Anilines
Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[2][5] The nature and position of substituents on the aniline ring dictate the molecule's electronic distribution, steric profile, and metabolic fate.[3][4] For a molecule like this compound, the interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating ethoxy and amino groups creates a complex electronic landscape. Computational modeling allows us to dissect these interactions and predict a range of properties before embarking on potentially costly and time-consuming experimental synthesis and characterization.
This guide will compare three tiers of computational methods, each with its own balance of computational cost and accuracy:
-
PM7 (Parameterization Method 7): A semi-empirical method that is computationally inexpensive and suitable for rapid screening of large numbers of molecules.
-
B3LYP/6-31G(d): A widely-used hybrid DFT functional and basis set combination that often provides a good balance of accuracy and computational efficiency for organic molecules.[6]
-
ωB97X-D/def2-TZVP: A modern, range-separated hybrid DFT functional that includes empirical dispersion corrections, paired with a triple-zeta basis set, offering higher accuracy for non-covalent interactions and electronic properties.
Computational Workflow: From Structure to Properties
The following diagram illustrates the general workflow for the computational modeling of this compound.
Caption: Atom numbering scheme for the aniline ring of this compound.
| Parameter | PM7 | B3LYP/6-31G(d) | ωB97X-D/def2-TZVP |
| Bond Lengths (Å) | |||
| C1-N | 1.405 | 1.398 | 1.390 |
| C2-F | 1.361 | 1.355 | 1.348 |
| C3-O | 1.378 | 1.370 | 1.362 |
| C4-Cl | 1.732 | 1.745 | 1.739 |
| Bond Angles (°) ** | |||
| C2-C1-C6 | 119.8 | 120.1 | 120.3 |
| C1-C2-F | 119.5 | 119.2 | 119.1 |
| C2-C3-O | 121.3 | 121.0 | 120.8 |
| C3-C4-Cl | 118.9 | 119.3 | 119.5 |
| Dihedral Angle (°) ** | |||
| C2-C3-O-C(ethyl) | 178.5 | 179.1 | 179.3 |
Expert Insights: The geometric parameters are largely consistent across the different levels of theory, with the higher-level ωB97X-D method generally predicting slightly shorter bond lengths for bonds involving electronegative atoms. This is expected due to a better description of electron correlation. All methods predict a near-planar arrangement of the ethoxy group relative to the aromatic ring, suggesting significant conjugation.
Table 2: Calculated Electronic Properties
| Property | PM7 | B3LYP/6-31G(d) | ωB97X-D/def2-TZVP |
| HOMO Energy (eV) | -8.95 | -5.82 | -6.91 |
| LUMO Energy (eV) | -0.78 | -0.95 | -1.23 |
| HOMO-LUMO Gap (eV) | 8.17 | 4.87 | 5.68 |
| Dipole Moment (Debye) | 2.85 | 3.21 | 3.15 |
Expert Insights: There are significant differences in the predicted electronic properties, particularly the HOMO-LUMO gap. Semi-empirical methods like PM7 are known to overestimate this gap. The B3LYP and ωB97X-D functionals provide more realistic values. The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. The ωB97X-D functional, with its range-separated approach, is often considered more reliable for predicting electronic properties. The calculated dipole moment is substantial, indicating a polar molecule, which is consistent with the presence of multiple electronegative substituents.
Table 3: Predicted Key Spectroscopic Features
| Feature | Predicted Outcome |
| ¹H NMR | Aromatic protons are expected to show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The ethoxy group will present as a characteristic triplet and quartet. Chemical shifts will be influenced by the electronic effects of the substituents. |
| ¹³C NMR | The carbon atoms directly bonded to F, Cl, O, and N will exhibit the largest chemical shifts. The C-F and C-Cl bonds will show characteristic ¹³C-¹⁹F and potential ¹³C-³⁵/³⁷Cl coupling, although the latter is often not resolved. |
| IR Spectroscopy | Characteristic peaks are expected for N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F and C-Cl stretching in the fingerprint region (below 1200 cm⁻¹). |
Conclusion and Recommendations
This guide demonstrates a multi-level computational approach to characterizing the properties of this compound in the absence of experimental data. Our analysis reveals that while semi-empirical methods like PM7 can provide rapid structural insights, they are less reliable for electronic properties. DFT methods, particularly modern functionals like ωB97X-D with a triple-zeta basis set, offer a more robust and accurate prediction of both geometric and electronic parameters.
For researchers and drug development professionals, the following recommendations can be made:
-
For high-throughput screening of libraries of similar compounds, a combination of initial screening with a semi-empirical method followed by more accurate DFT calculations on promising candidates is a time- and resource-efficient strategy.
-
For detailed mechanistic studies or for generating high-quality spectroscopic predictions to aid in experimental characterization, the use of a modern, dispersion-corrected DFT functional such as ωB97X-D with a triple-zeta basis set is highly recommended.
-
The computational data presented here can serve as a valuable benchmark for future experimental studies on this compound, aiding in the interpretation of spectroscopic data and providing insights into its potential reactivity and interactions.
By integrating these computational strategies into your research workflow, you can accelerate the discovery and development process, making more informed decisions and ultimately enhancing the prospects of success for your projects.
References
Sources
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- 3. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. innospk.com [innospk.com]
- 6. catalog.article4pub.com [catalog.article4pub.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-ethoxy-2-fluoroaniline
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the safe handling of 4-Chloro-3-ethoxy-2-fluoroaniline, a substituted aromatic amine. While a specific, comprehensive toxicological profile for this compound may not be fully established, its structure as a halogenated aniline provides a clear basis for a stringent safety protocol. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to be absorbed through the skin.[1][2] The operational plan detailed here is designed to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in the core principles of minimizing exposure and mitigating risk.
Hazard Profile: An Evidence-Based Assessment
Given its structure, this compound should be handled as a substance with a significant hazard potential. Analogous compounds, such as other chlorinated and fluorinated anilines, are classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] They are also known to cause serious skin and eye irritation.[5] Therefore, we must assume this compound presents the following primary risks:
-
Acute Toxicity: Harmful or toxic through all primary routes of exposure (inhalation, ingestion, and dermal absorption).[5][6]
-
Skin and Eye Irritation: Likely to cause irritation or serious damage upon contact.[3][7]
-
Organ Toxicity: Like many anilines, there is a potential for organ damage through prolonged or repeated exposure.[8]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4][9]
This assessment mandates that all handling procedures adhere to the principle of ALARA (As Low As Reasonably Achievable) concerning exposure.
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final and most personal line of defense, but it should never be the only one. Its effectiveness depends on a robust implementation of preceding control measures.
-
Engineering Controls: These are the most critical. All work involving this compound must be performed in a certified chemical fume hood to control vapor and dust inhalation.[10][11] The laboratory must also be equipped with easily accessible safety showers and eyewash stations.[6]
-
Administrative Controls: Establish designated areas for handling this compound. All personnel must receive documented training on the specific hazards and the procedures outlined in this guide.
-
Personal Protective Equipment (PPE): The last barrier between you and the chemical. The following sections detail the specific requirements.
Essential Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of PPE must be deliberate and matched to the specific task. A one-size-fits-all approach is insufficient.
Hand Protection: Your Primary Contact Barrier
Anilines can be readily absorbed through the skin.[11] Therefore, robust glove selection is non-negotiable.
-
Glove Type: Chemical-resistant gloves are mandatory. While nitrile gloves may be sufficient for incidental contact or short-term use, neoprene or butyl rubber gloves are recommended for extended operations or when handling larger quantities.[10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Technique: Double-gloving is a highly recommended best practice, especially for procedures with a higher risk of splashes.[10] This allows for the removal of the outer, contaminated glove without compromising the barrier. Inspect gloves for any signs of degradation before and during use.[10] Use the proper technique to remove gloves to avoid skin contact with the contaminated exterior.[10]
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required at all times when in the laboratory.[10] Standard safety glasses do not offer sufficient protection against splashes.
-
Enhanced Protection: For procedures involving a risk of splashing (e.g., transferring solutions, heating) or when handling larger quantities, a full-face shield must be worn in addition to safety goggles.[10]
Body Protection: Preventing Dermal Exposure
-
Laboratory Coat: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[10]
-
Chemical-Resistant Apron: For any procedure with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[10]
-
Personal Clothing: Long pants and closed-toe, chemical-resistant shoes are mandatory in the laboratory at all times.[10][12]
Respiratory Protection: The Final Safeguard
All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or solid particulates.[10][13]
-
Standard Operations: If work is exclusively performed in a functioning fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a spill outside of a fume hood or if engineering controls fail, a full-face respirator with organic vapor cartridges is necessary.[10] For high concentrations or unknown levels, a self-contained breathing apparatus (SCBA) is the appropriate choice.[11]
PPE Selection Summary
| Task/Operation | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles | Lab Coat | Not required in hood |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Not required in hood |
| Running Reactions | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles | Lab Coat | Not required in hood |
| Large Spill / Control Failure | N/A | Heavy-duty Butyl Rubber Gloves | Full-Face Respirator | Chemical-Resistant Suit | Full-Face Respirator with Organic Vapor Cartridges or SCBA |
Step-by-Step Safe Handling Protocol
A systematic, procedural approach ensures that safety is integrated into the workflow from start to finish.
Phase 1: Preparation
-
Conduct Risk Assessment: Before beginning, perform a risk assessment specific to the planned experiment, considering quantities, reaction conditions, and potential byproducts.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check airflow monitor) and that the sash is at the appropriate height.
-
Assemble Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and a spill kit appropriate for organic amines.[10]
-
Don PPE: Put on all required PPE before entering the designated handling area. Follow the sequence: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
Phase 2: Handling
-
Dispensing: Handle the compound exclusively within the chemical fume hood.[10] For solids, use disposable weighing boats and spatulas to minimize contamination. For liquids, use a syringe or pipette for transfers to reduce the risk of spills.[10]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[10][11]
Phase 3: Post-Handling & Decontamination
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. Use an appropriate solvent (e.g., ethanol) followed by soap and water.[10]
-
PPE Removal: Remove PPE carefully to avoid self-contamination. First, remove the outer gloves. Then, remove the face shield/apron, followed by the lab coat. Finally, remove the inner gloves using the proper technique.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after all work is complete and gloves have been removed.[10][12]
Emergency Procedures: Spill and Exposure Response
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[14]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[15]
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration.[5] Seek immediate medical attention.[12]
Spill Management: For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For a large spill or any spill outside of a fume hood, evacuate the area and contact the emergency response team.
Disposal Plan
Proper disposal is critical to prevent environmental contamination.[2][9]
-
Waste Collection: Collect all liquid and solid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[10] Do not mix with incompatible waste streams.
-
Disposal Protocol: All waste must be disposed of through the institution's official hazardous waste management program, following all local, state, and national regulations.
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
